molecular formula C14H14ClF3N2O2 B1264793 GSK-1482160 CAS No. 1001389-72-5

GSK-1482160

Cat. No.: B1264793
CAS No.: 1001389-72-5
M. Wt: 334.72 g/mol
InChI Key: BJEMSIVBBUBXMZ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK1482160 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Properties

CAS No.

1001389-72-5

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.72 g/mol

IUPAC Name

(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C14H14ClF3N2O2/c1-20-10(5-6-11(20)21)13(22)19-7-8-3-2-4-9(12(8)15)14(16,17)18/h2-4,10H,5-7H2,1H3,(H,19,22)/t10-/m0/s1

InChI Key

BJEMSIVBBUBXMZ-JTQLQIEISA-N

Isomeric SMILES

CN1[C@@H](CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl

Canonical SMILES

CN1C(CCC1=O)C(=O)NCC2=C(C(=CC=C2)C(F)(F)F)Cl

Synonyms

GSK1482160
N-(2-chloro-3-(trifluoromethyl)benzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide

Origin of Product

United States

Foundational & Exploratory

GSK-1482160: A Technical Overview of its Mechanism of Action as a P2X7 Receptor Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK-1482160 is an orally active and blood-brain barrier-penetrant small molecule that functions as a negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] Its mechanism of action centers on reducing the efficacy of adenosine (B11128) triphosphate (ATP) at the P2X7 receptor without altering its binding affinity.[1][3][4] This modulation ultimately inhibits the release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[1][3] Developed by GlaxoSmithKline, this compound showed promise in preclinical models of inflammatory and neuropathic pain and has been utilized as a radioligand for imaging P2X7R in neuroinflammation studies.[1][3][5][6][7][8] Despite its well-characterized preclinical profile, its clinical development was discontinued.[3][4] This guide provides a detailed examination of the molecular mechanism, pharmacological properties, and key experimental findings related to this compound.

Core Mechanism of Action: Negative Allosteric Modulation of P2X7R

This compound exerts its pharmacological effect by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric binding site for its endogenous agonist, ATP.[3][9] This binding event induces a conformational change in the receptor that diminishes its functional response to ATP.[3][4] Consequently, even with ATP bound, the ion channel associated with the P2X7 receptor does not open as efficiently, leading to a reduction in downstream signaling cascades. A key outcome of this inhibition is the suppression of the NLRP3 inflammasome activation and the subsequent release of IL-1β, a potent pro-inflammatory cytokine.[1][3]

The P2X7 receptor is an ATP-gated non-selective cation channel predominantly expressed on immune cells such as macrophages, monocytes, and microglia.[3][9] Its activation is a critical step in the inflammatory response.

Signaling Pathway of P2X7R and Inhibition by this compound

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to orthosteric site GSK1482160 This compound GSK1482160->P2X7R Binds to allosteric site Ion_Influx Ion Influx (Na+, Ca2+) GSK1482160->Ion_Influx Inhibits P2X7R->Ion_Influx Channel Opening NLRP3 NLRP3 Inflammasome Activation Ion_Influx->NLRP3 Pro_IL1B Pro-IL-1β NLRP3->Pro_IL1B Caspase-1 cleavage IL1B IL-1β (mature) Pro_IL1B->IL1B Release Release IL1B->Release

Caption: P2X7R signaling and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and binding affinity of this compound have been characterized across various assays and species.

ParameterSpeciesValueNotesReference
pIC50 Human8.5Functional assay[1]
Rat6.5Functional assay[1]
Kd Human5.09 ± 0.98 nMSaturation binding assay with [11C]GSK1482160 in HEK293-hP2X7R cells[6][10]
Ki Human2.63 ± 0.6 nMCompetition binding assay with [11C]GSK1482160 in HEK293-hP2X7R cells[6][10]
Receptor Density (Bmax) Human3.03 ± 0.10 pmol/mgIn HEK293-hP2X7R membranes[7]
Association Constant (kon) Human0.2312 ± 0.01542 min-1⋅nM-1In HEK293-hP2X7R cells[7]
Dissociation Constant (koff) Human0.2547 ± 0.0155 min-1In HEK293-hP2X7R cells[7]

Key Experimental Protocols

Radioligand Binding Assays for Kd and Ki Determination

These assays were crucial for quantifying the binding affinity of this compound to the human P2X7 receptor.

  • Cell Line: Human Embryonic Kidney (HEK293) cells engineered to express the human P2X7 receptor (HEK293-hP2X7R).[6][7]

  • Radioligand: [11C]GSK1482160, a carbon-11 (B1219553) labeled version of the molecule.[6][7]

  • Saturation Binding Assay (for Kd):

    • HEK293-hP2X7R cells were incubated with increasing concentrations of [11C]GSK1482160.

    • Non-specific binding was determined in the presence of an excess of unlabeled GSK1482160.

    • Specific binding was calculated by subtracting non-specific from total binding.

    • The dissociation constant (Kd) was determined by analyzing the saturation binding curve.[10]

  • Competition Binding Assay (for Ki):

    • HEK293-hP2X7R cells were incubated with a fixed concentration of [11C]GSK1482160 and increasing concentrations of unlabeled GSK1482160.

    • The concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.

    • The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.[10]

First-in-Human (FIH) Clinical Trial Protocol

This study aimed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy volunteers.[3][4]

  • Study Design: A single-blind, randomized, placebo-controlled, single-dose escalation study.[3]

  • Participants: Healthy male and female volunteers.[3]

  • Dosing: Escalating single oral doses of up to 1 gram were administered.[3][4]

  • Pharmacokinetic (PK) Assessment: Blood samples were collected at various time points post-dosing to measure the concentration of this compound.[3]

  • Pharmacodynamic (PD) Assessment: An ex vivo IL-1β release assay was used as a biomarker of P2X7R engagement.[3]

    • Whole blood was collected from subjects.

    • Monocytes in the blood were stimulated with lipopolysaccharide (LPS) and ATP to induce IL-1β release via the P2X7R pathway.

    • The amount of IL-1β released was quantified to assess the inhibitory effect of this compound at different concentrations.[3]

Experimental Workflow for the First-in-Human Study

FIH_Workflow cluster_study_design Study Design cluster_assessments Assessments cluster_analysis Data Analysis Recruitment Healthy Volunteers Recruitment (n=29) Randomization Randomization (Single-blind, Placebo-controlled) Recruitment->Randomization Dosing Single Escalating Oral Dose (up to 1g GSK1482160 or Placebo) Randomization->Dosing Safety Safety & Tolerability Monitoring Dosing->Safety PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Sampling Pharmacodynamic Blood Sampling (ex vivo IL-1β assay) Dosing->PD_Sampling PK_Analysis PK Parameter Calculation (Cmax, Tmax, T1/2) PK_Sampling->PK_Analysis PD_Analysis PD Analysis (IL-1β Inhibition) PD_Sampling->PD_Analysis PKPD_Modeling PK/PD Modeling PK_Analysis->PKPD_Modeling PD_Analysis->PKPD_Modeling

Caption: Workflow of the first-in-human clinical study for this compound.

Preclinical Efficacy

In preclinical studies, this compound demonstrated efficacy in animal models of pain and inflammation.

  • Inflammatory Pain: In a rat model of Freund's complete adjuvant-induced chronic joint pain, this compound showed analgesic effects comparable to the standard-of-care celecoxib.[3]

  • Neuropathic Pain: In a rat chronic constriction injury (CCI) model, this compound was effective in reversing mechanical allodynia, with efficacy comparable to gabapentin.[1][3]

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor. Its mechanism of action, involving the reduction of ATP efficacy and subsequent inhibition of IL-1β release, is supported by robust in vitro and preclinical data. While its clinical development for pain and inflammatory conditions was halted, this compound remains a valuable tool for research, particularly as a radiolabeled ligand for PET imaging to investigate the role of the P2X7 receptor in neuroinflammation.[5][6][7][8] The detailed understanding of its pharmacology serves as an important reference for the ongoing development of P2X7R-targeting therapeutics.

References

An In-depth Technical Guide to GSK-1482160: A P2X7 Receptor Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is an orally bioavailable, central nervous system (CNS) penetrant negative allosteric modulator (NAM) of the P2X7 receptor (P2X7R).[1][2][3] The P2X7 receptor, an ATP-gated non-selective cation channel, is a key player in neuroinflammation and has been implicated in a variety of inflammatory diseases.[4][5] this compound reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the downstream release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[2][6] Preclinical studies in rat models of inflammatory and neuropathic pain demonstrated efficacy comparable to standard-of-care agents.[7] A first-in-human study established its pharmacokinetic profile and safety, though its development was ultimately discontinued.[8] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its evaluation.

Introduction to the P2X7 Receptor

The P2X7 receptor is a unique member of the P2X family of ligand-gated ion channels.[5] Primarily expressed on immune cells such as macrophages, microglia, and lymphocytes, its activation by high concentrations of extracellular ATP—a danger signal released from stressed or dying cells—triggers a cascade of inflammatory events.[1][9] Upon ATP binding, the P2X7R forms a non-selective cation channel, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[10] Prolonged activation can lead to the formation of a large, non-selective pore, further amplifying downstream signaling.[9] A key consequence of P2X7R activation is the assembly and activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to active caspase-1.[9] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms, potent mediators of inflammation.[9] Given its central role in inflammation, the P2X7 receptor is an attractive therapeutic target for a range of inflammatory conditions.[4]

This compound: Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor.[1] This means it binds to a site on the receptor that is distinct from the ATP binding site.[1] By binding to this allosteric site, this compound induces a conformational change in the receptor that reduces the efficacy of ATP in opening the ion channel, without altering the affinity of ATP for its binding site.[1][8] This non-competitive antagonism effectively dampens the inflammatory signaling cascade triggered by P2X7R activation, most notably the release of IL-1β.[6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, compiled from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Binding Affinity
ParameterSpeciesValueAssay TypeReference
pIC₅₀ Human8.5Functional Assay[2][6]
Rat6.5Functional Assay[2][6]
IC₅₀ Human12.2 ± 2.5 nM[¹¹C]GSK1482160 Competition Assay[11]
Kᵢ Human~3 nMRadioligand Binding[11]
Human2.63 ± 0.6 nM[¹¹C]GSK1482160 Competition Assay[11]
KᏧ Human1.15 ± 0.12 nM[¹¹C]GSK1482160 Saturation Binding[12][13]
Human5.09 ± 0.98 nM[¹¹C]GSK1482160 Saturation Binding[11]
kₒₙ Human0.2312 ± 0.01542 min⁻¹⋅nM⁻¹[¹¹C]GSK1482160 Association Kinetics[12]
kₒբբ Human0.2547 ± 0.0155 min⁻¹[¹¹C]GSK1482160 Dissociation Kinetics[12]
Receptor Density (Bₘₐₓ) Human3.03 ± 0.10 pmol/mg[¹¹C]GSK1482160 Saturation Binding[12]
Table 2: Preclinical Pharmacokinetics (Rat)
ParameterDoseValueStudy TypeReference
AUC 100 mg/kg/day (NOAEL)500 µg·h/mL28-day Toxicology[7]
Cₘₐₓ 100 mg/kg/day (NOAEL)40.8 µg/mL28-day Toxicology[7]
Table 3: Human Pharmacokinetics (Single Dose)
ParameterValueConditionReference
Tₘₐₓ < 3.5 hoursFasting[1][8]
**Half-life (t₁/₂) **< 4.5 hoursFasting[1][8]
Blood Half-time ([¹¹C]GSK1482160) 39 ± 8 minutesIV Bolus[14]
Brain Uptake ([¹¹C]GSK1482160) ~2% of injected doseIV Bolus[14]
Table 4: Physicochemical Properties
ParameterValueReference
LogP (Octanol/Water) 1.95 ± 0.01[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Radioligand Binding Assay for P2X7R

This protocol describes a saturation binding assay using [¹¹C]GSK1482160 to determine the binding affinity (KᏧ) and receptor density (Bₘₐₓ) in membranes from cells expressing the human P2X7 receptor.

Materials:

  • HEK293 cells stably transfected with human P2X7R (HEK293-hP2X7R).[11]

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics, and Geneticin).[11]

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.1% Bovine Serum Albumin (BSA).[5]

  • [¹¹C]GSK1482160 radioligand.

  • Unlabeled ("cold") GSK1482160 for determining non-specific binding.

  • 96-well filter plates (e.g., GF/B UniFilter plates, presoaked in 0.5% polyethyleneimine).[5]

  • Scintillation fluid.

  • Scintillation counter or phosphor imager.

Procedure:

  • Membrane Preparation: Culture HEK293-hP2X7R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C). Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Saturation Binding Assay:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 0.054 mg/mL) to each well.[5]

    • Add increasing concentrations of [¹¹C]GSK1482160 (e.g., 0.15 pM to 15 nM) to the wells for total binding.[5]

    • For non-specific binding, add the same increasing concentrations of [¹¹C]GSK1482160 along with a high concentration of unlabeled GSK1482160 (e.g., 10 µM).[5]

    • Incubate the plate at room temperature (22°C) for 20-30 minutes to reach equilibrium.[5]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked 96-well filter plates.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter or expose to a phosphor screen for imaging.[5]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

    • Plot specific binding against the concentration of [¹¹C]GSK1482160.

    • Fit the data using non-linear regression to a one-site saturation binding model to determine the KᏧ and Bₘₐₓ values.

Ex Vivo IL-1β Release Assay

This protocol describes a method to measure the pharmacodynamic effect of this compound by quantifying its ability to inhibit ATP-induced IL-1β release from human whole blood stimulated with lipopolysaccharide (LPS).

Materials:

  • Freshly drawn human whole blood.

  • RPMI-1640 medium.

  • Lipopolysaccharide (LPS) from E. coli.

  • Adenosine triphosphate (ATP).

  • This compound or vehicle control.

  • ELISA kit for human IL-1β.

  • Centrifuge.

Procedure:

  • Blood Collection and Priming:

    • Collect whole blood from healthy human volunteers.

    • Prime the blood by incubating with LPS (e.g., 1 µg/mL) for 3-4 hours at 37°C. This step induces the transcription and translation of pro-IL-1β.[10]

  • Antagonist Treatment:

    • Following the priming step, add varying concentrations of this compound or vehicle to the blood samples.

    • Pre-incubate for 30-60 minutes at 37°C.[10]

  • P2X7R Stimulation:

    • Stimulate the P2X7 receptor by adding a high concentration of ATP (e.g., 1-5 mM).[10]

    • Incubate for an additional 30-60 minutes at 37°C.[10]

  • Plasma Collection:

    • Centrifuge the blood samples to pellet the cells.

    • Carefully collect the plasma supernatant.

  • Cytokine Quantification:

    • Measure the concentration of IL-1β in the plasma samples using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of IL-1β release for each this compound concentration relative to the vehicle-treated control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

This protocol outlines the CCI model in rats, a widely used model of neuropathic pain, to evaluate the in vivo efficacy of this compound.[7]

Animals:

  • Male Sprague-Dawley or Wistar rats (typically 200-250 g).

Surgical Procedure:

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: Make a small skin incision on the lateral surface of the mid-thigh.

  • Nerve Exposure: Bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.

  • Ligation: Proximal to the sciatic trifurcation, place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.[15]

  • Closure: Close the muscle layer and skin with sutures or wound clips.

  • Post-operative Care: Provide appropriate post-operative analgesia (though some protocols omit this to avoid confounding pain measurements) and monitor the animal for recovery.[15]

Behavioral Testing:

  • Acclimatization: Allow the animals to recover for several days post-surgery and acclimatize to the testing environment.

  • Assessment of Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the ipsilateral hind paw to determine the paw withdrawal threshold (PWT). A significant decrease in PWT in the CCI group compared to sham-operated animals indicates the development of mechanical allodynia.

  • Drug Administration: Administer this compound orally (e.g., 20 mg/kg, twice daily).[6]

  • Efficacy Measurement: Measure the PWT at various time points after drug administration to assess the reversal of mechanical allodynia. A significant increase in PWT in the drug-treated group compared to the vehicle-treated CCI group indicates efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

P2X7_Signaling cluster_membrane Plasma Membrane ATP Extracellular ATP (Danger Signal) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Ion_Flux Na⁺/Ca²⁺ Influx K⁺ Efflux P2X7R->Ion_Flux GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B IL1B Mature IL-1β Pro_IL1B->IL1B Cleavage Release Secretion IL1B->Release Inflammation Inflammation Release->Inflammation

Caption: P2X7R signaling cascade leading to IL-1β-mediated inflammation.

Mechanism of Negative Allosteric Modulation

NAM_Mechanism cluster_receptor P2X7 Receptor Protein ATP_Site Orthosteric Site (ATP Binding) Allo_Site Allosteric Site Ion_Channel Ion Channel Gate Allo_Site->Ion_Channel Conformational change reduces efficacy ATP ATP ATP->ATP_Site Binds GSK1482160 This compound (NAM) GSK1482160->Allo_Site Binds No_Effect No Change in ATP Affinity Reduced_Efficacy Reduced Channel Opening Efficacy GSK1482160->Reduced_Efficacy

Caption: this compound's negative allosteric modulation of the P2X7 receptor.

Drug Discovery and Development Workflow

DrugDevWorkflow Target Target Validation (P2X7R in Inflammation) HTS High-Throughput Screening (HTS) Target->HTS Lead_Opt Lead Optimization (e.g., this compound) HTS->Lead_Opt In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Opt->In_Vitro Preclinical Preclinical In Vivo Models (e.g., CCI Rat Model) In_Vitro->Preclinical Tox Toxicology Studies (Rat, Dog) Preclinical->Tox Phase1 Phase I Clinical Trial (First-in-Human) Tox->Phase1 GoNoGo Go/No-Go Decision Phase1->GoNoGo

References

An In-depth Technical Guide to the Binding Affinity and Kinetics of GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally bioavailable, potent, and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is a key player in inflammatory pathways.[1][4] Its activation by extracellular ATP, often released during cellular stress or injury, triggers a cascade of events including the processing and release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[1][4][5] this compound has been investigated for its therapeutic potential in inflammatory conditions, including chronic pain.[3] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, compiled from preclinical and clinical research.

Binding Affinity and Kinetics of this compound

The binding characteristics of this compound to the human P2X7 receptor have been extensively studied, primarily using its radiolabeled form, [¹¹C]this compound. As a negative allosteric modulator, this compound binds to a site on the P2X7R that is distinct from the ATP binding site.[1][3] This interaction reduces the efficacy of ATP at the receptor without affecting ATP's binding affinity.[1][6][7]

Quantitative Binding Data

The following tables summarize the key quantitative data for the binding affinity and kinetics of this compound and its radiolabeled analogue to the human P2X7 receptor.

Table 1: Binding Affinity of this compound and [¹¹C]this compound

ParameterValueSpeciesAssay SystemReference
Kd 1.15 ± 0.12 nMHumanHEK293-hP2X7R cell membranes[8]
Kd 5.09 ± 0.98 nMHumanHEK293-hP2X7R living cells[5][9]
Ki ~3 nMHumanNot specified[5]
Ki 2.63 ± 0.6 nMHumanHEK293-hP2X7R living cells[5][9]
pIC50 8.5HumanNot specified[2][3]
IC50 12.2 ± 2.5 nMHumanHEK293-hP2X7R living cells[5][9]
pIC50 6.5RatNot specified[2][3]

Table 2: Kinetic Parameters of [¹¹C]this compound Binding

ParameterValueUnitsAssay SystemReference
kon 0.2312 ± 0.01542min-1nM-1HEK293-hP2X7R cells
koff 0.2547 ± 0.0155min-1HEK293-hP2X7R cells

Experimental Protocols

The determination of the binding affinity and kinetics of this compound has been primarily achieved through radioligand binding assays. Below are detailed methodologies for these key experiments.

Radioligand Saturation Binding Assay

This assay is used to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human P2X7 receptor (HEK293-hP2X7R) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum, antibiotics, and a selection agent like Geneticin.[9]

    • For membrane preparations, cultured cells are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged at a low speed to remove nuclei and cellular debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

  • Binding Assay:

    • A fixed amount of the receptor-containing preparation (whole cells or membranes) is incubated with increasing concentrations of [¹¹C]this compound.[10]

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to saturate the specific binding sites.

    • The incubation is carried out at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while allowing the unbound ligand to pass through.[11]

    • The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration.

    • The resulting saturation binding curve (specific binding vs. radioligand concentration) is then analyzed using non-linear regression to determine the Kd and Bmax values.[10]

Competitive Binding Assay

This assay is used to determine the inhibitory constant (Ki) of the unlabeled this compound.

  • Assay Setup:

    • A fixed concentration of the radioligand ([¹¹C]this compound) and the receptor preparation are incubated with a range of concentrations of the unlabeled this compound.[11]

  • Incubation and Separation:

    • The incubation and separation steps are similar to the saturation binding assay.

  • Data Analysis:

    • The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay.[9]

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor. Its binding to the receptor reduces the channel's response to ATP, thereby inhibiting downstream signaling events.

P2X7R-Mediated IL-1β Release Pathway

The following diagram illustrates the signaling pathway leading to IL-1β release upon P2X7R activation and the point of intervention by this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates GSK1482160 This compound GSK1482160->P2X7R Binds & Inhibits Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Ion Flux (K+ efflux) Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b IL1b Mature IL-1β ProIL1b->IL1b Cleavage Release IL-1β Release IL1b->Release

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Binding Assays

The following diagram outlines the general workflow for conducting radioligand binding assays to characterize the interaction of this compound with the P2X7 receptor.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (HEK293-hP2X7R) MembranePrep 2. Membrane Preparation (Optional) CellCulture->MembranePrep Incubation 4. Incubation (Receptor + Ligands) MembranePrep->Incubation Radioligand 3. Radiolabeling ([¹¹C]this compound) Radioligand->Incubation Separation 5. Separation (Filtration) Incubation->Separation Quantification 6. Quantification (Scintillation Counting) Separation->Quantification Analysis 7. Data Analysis (Kd, Ki, Bmax) Quantification->Analysis

Caption: General workflow for this compound radioligand binding assays.

Conclusion

This compound is a high-affinity negative allosteric modulator of the P2X7 receptor. The quantitative data on its binding affinity and kinetics, obtained through rigorous experimental protocols such as radioligand binding assays, provide a solid foundation for its further investigation and development. Understanding these core pharmacological properties is crucial for researchers and drug development professionals working on P2X7R-targeted therapies for inflammatory diseases. The discontinuation of its development was based on simulations from a model integrating all biomarker data.[4][7] However, the mechanistic insights gained from studying this compound remain valuable for the field.

References

An In-depth Technical Guide on the Downstream Signaling Pathways of GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R), a key player in inflammation and cellular apoptosis. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound. By attenuating P2X7R function, this compound effectively inhibits the activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β), and modulates apoptotic pathways. This document details the molecular mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core signaling cascades.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a negative allosteric modulator of the P2X7 receptor. It reduces the efficacy of the endogenous agonist, adenosine (B11128) triphosphate (ATP), at the P2X7R without affecting its binding affinity[1][2]. This mechanism of action makes it a valuable tool for investigating the physiological and pathological roles of P2X7R and a potential therapeutic agent for inflammatory conditions. The development of this compound was discontinued, but the insights gained from its study remain significant for understanding P2X7R-mediated signaling[2][3].

Core Mechanism of Action: P2X7 Receptor Modulation

The P2X7 receptor is an ATP-gated ion channel predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, a damage-associated molecular pattern (DAMP), triggers a cascade of intracellular events. This compound's primary effect is to dampen these downstream signals by modulating the P2X7R channel gating.

Quantitative Data on this compound and P2X7R Interaction
ParameterSpeciesValueReference
pIC50Human8.5[1]
pIC50Rat6.5[1]
KdHuman (HEK293 cells)1.15 ± 0.12 nM[4]

Downstream Signaling Pathways Modulated by this compound

The inhibition of P2X7R by this compound leads to the suppression of two major downstream signaling pathways: NLRP3 inflammasome activation and apoptosis.

Inhibition of the NLRP3 Inflammasome Pathway

P2X7R activation is a critical step in the activation of the NLRP3 inflammasome, a multiprotein complex responsible for the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. By preventing the P2X7R-mediated ion fluxes (K+ efflux), this compound inhibits the assembly and activation of the NLRP3 inflammasome.

Signaling Cascade:

NLRP3_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7R ATP->P2X7R Activates K_efflux K+ Efflux P2X7R->K_efflux GSK1482160 This compound GSK1482160->P2X7R Inhibits NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Caspase1_act Caspase-1 Activation NLRP3_assembly->Caspase1_act Pro_IL1b Pro-IL-1β Caspase1_act->Pro_IL1b Cleaves Pro_IL18 Pro-IL-18 Caspase1_act->Pro_IL18 Cleaves IL1b IL-1β Release Pro_IL1b->IL1b IL18 IL-18 Release Pro_IL18->IL18

Diagram 1: Inhibition of the P2X7R-NLRP3 pathway by this compound.

Quantitative Data on Downstream Inhibition:

Modulation of Apoptotic Pathways

Prolonged activation of P2X7R can lead to the formation of a large, non-selective pore, triggering apoptotic cell death. This process involves the activation of caspases, key executioners of apoptosis. By preventing sustained P2X7R activation, this compound can mitigate this apoptotic cascade.

Signaling Cascade:

Apoptosis_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP Sustained ATP P2X7R P2X7R ATP->P2X7R Activates Pore_formation Macropore Formation P2X7R->Pore_formation GSK1482160 This compound GSK1482160->P2X7R Inhibits Caspase_cascade Caspase-8/9 Activation Pore_formation->Caspase_cascade Caspase37_act Caspase-3/7 Activation Caspase_cascade->Caspase37_act Apoptosis Apoptosis Caspase37_act->Apoptosis

Diagram 2: Modulation of P2X7R-mediated apoptosis by this compound.

Quantitative Data on Apoptosis Inhibition:

Specific quantitative data on the direct inhibition of caspase activation by this compound is limited. However, studies with other P2X7R antagonists have demonstrated a significant reduction in caspase-3/7 activity, providing a strong rationale for the anti-apoptotic effects of this compound.

Influence on NF-κB Signaling and Other Kinases

P2X7R activation can also lead to the activation of the transcription factor NF-κB, which plays a central role in the expression of pro-inflammatory genes, including pro-IL-1β. By blocking the initial P2X7R-mediated signal, this compound is expected to prevent the downstream nuclear translocation of NF-κB p65. Additionally, P2X7R signaling has been linked to the modulation of other kinases, such as those in the MAPK pathway.

Logical Relationship:

NFkB_Modulation GSK1482160 This compound P2X7R_inhibition P2X7R Inhibition GSK1482160->P2X7R_inhibition NFkB_inhibition Reduced NF-κB Activation P2X7R_inhibition->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Gene Expression NFkB_inhibition->Cytokine_reduction

Diagram 3: this compound's inhibitory effect on NF-κB signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on its downstream signaling pathways.

IL-1β Release Assay (ELISA)

Objective: To quantify the inhibitory effect of this compound on ATP-induced IL-1β release from macrophages.

Workflow:

ELISA_Workflow cluster_workflow Experimental Workflow start Seed Macrophages prime Prime with LPS start->prime treat Treat with this compound prime->treat stimulate Stimulate with ATP treat->stimulate collect Collect Supernatant stimulate->collect elisa Perform IL-1β ELISA collect->elisa analyze Analyze Data elisa->analyze

Diagram 4: Workflow for IL-1β Release Assay.

Protocol:

  • Cell Culture: Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.

  • Priming: Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

  • Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for 30-60 minutes to activate the P2X7R.

  • Sample Collection: Centrifuge the plates and collect the cell culture supernatants.

  • ELISA: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound and determine the IC50 value.

Caspase-3/7 Activity Assay

Objective: To measure the effect of this compound on P2X7R-mediated apoptosis by quantifying caspase-3/7 activity.

Workflow:

Caspase_Workflow cluster_workflow Experimental Workflow start Seed Cells treat Treat with this compound start->treat stimulate Stimulate with ATP treat->stimulate add_reagent Add Caspase-Glo® 3/7 Reagent stimulate->add_reagent incubate Incubate add_reagent->incubate measure Measure Luminescence incubate->measure analyze Analyze Data measure->analyze

Diagram 5: Workflow for Caspase-3/7 Activity Assay.

Protocol:

  • Cell Culture: Seed cells expressing P2X7R (e.g., HEK293-P2X7R or a relevant immune cell line) in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with different concentrations of this compound or vehicle control.

  • Apoptosis Induction: Induce apoptosis by treating the cells with a high concentration of ATP (e.g., 5 mM) for a prolonged period (e.g., 4-6 hours).

  • Caspase Assay: Use a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7 Assay). Add the reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours to allow for cell lysis and caspase cleavage of the substrate.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to a control and calculate the percentage of inhibition of caspase-3/7 activity for each this compound concentration to determine the IC50.

NF-κB (p65) Nuclear Translocation Assay

Objective: To visualize and quantify the inhibition of ATP-induced NF-κB p65 nuclear translocation by this compound.

Workflow:

NFkB_Workflow cluster_workflow Experimental Workflow start Seed Cells on Coverslips treat Treat with this compound start->treat stimulate Stimulate with ATP treat->stimulate fix_perm Fix and Permeabilize stimulate->fix_perm stain Immunostain for p65 fix_perm->stain image Image with Confocal Microscopy stain->image analyze Quantify Nuclear Translocation image->analyze

Diagram 6: Workflow for NF-κB Nuclear Translocation Assay.

Protocol:

  • Cell Culture: Grow cells (e.g., astrocytes or macrophages) on glass coverslips in a 24-well plate.

  • Inhibitor Treatment: Pre-treat the cells with this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with ATP (e.g., 1 mM) for 30-60 minutes.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Block with a suitable blocking buffer and then incubate with a primary antibody against NF-κB p65. Follow with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a confocal microscope.

  • Analysis: Quantify the nuclear translocation by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm. Calculate the percentage of cells showing nuclear translocation and the degree of inhibition by this compound.

Conclusion

This compound serves as a powerful pharmacological tool to dissect the intricate downstream signaling pathways of the P2X7 receptor. Its ability to potently inhibit NLRP3 inflammasome activation and modulate apoptosis highlights the therapeutic potential of targeting P2X7R in a range of inflammatory and neurodegenerative diseases. The experimental protocols outlined in this guide provide a robust framework for further investigation into the molecular mechanisms of this compound and other P2X7R modulators, facilitating future drug discovery and development efforts in this field. Although the clinical development of this compound was halted, the knowledge gained from its preclinical and early clinical evaluation continues to be invaluable for the scientific community.

References

An In-depth Technical Guide to the Discovery and Synthesis of GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of drug development, providing insights into its mechanism of action, experimental protocols, and key physicochemical and pharmacological properties.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neuroinflammatory processes.[4] Its activation on immune cells, such as macrophages and microglia, leads to the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β).[1][2] Consequently, the P2X7R has emerged as an attractive therapeutic target for a range of conditions, including chronic pain and neurodegenerative diseases. This compound was developed as a negative allosteric modulator of the P2X7R, reducing the efficacy of ATP at the receptor without altering its affinity, thereby inhibiting the downstream inflammatory cascade.[1][2]

Physicochemical and Pharmacological Properties

This compound, chemically known as (S)-N-(2-chloro-3-(trifluoromethyl)benzyl)-1-methyl-5-oxopyrrolidine-2-carboxamide, exhibits distinct properties that make it a valuable research tool and a potential therapeutic agent.

In Vitro Activity

The potency of this compound has been characterized across different species.

Parameter Species Value Reference
pIC50Human8.5[1][2]
pIC50Rat6.5[1][2]
In Vivo Efficacy

Preclinical studies in animal models of chronic pain have demonstrated the analgesic effects of this compound.

Animal Model Dosing Regimen Observed Effect Reference
Rat Chronic Inflammatory Pain5-50 mg/kg, p.o., twice daily for 5 daysEffective alleviation of pain, comparable to celecoxib (B62257) at 50 mg/kg.[1]
Rat Chronic Constriction Injury (CCI)20 mg/kg, p.o., twice daily for 8 daysSignificant reversal of mechanical allodynia, comparable to gabapentin.[1]

Synthesis of this compound

The synthesis of this compound originates from readily available chiral starting materials, L-pyroglutamic acid and its methyl ester, and 2-chloro-3-(trifluoromethyl)benzylamine (B151091).[5] The core of the synthesis involves the formation of an amide bond between the pyroglutamic acid moiety and the substituted benzylamine.

Synthetic Scheme

A plausible synthetic route based on published information is outlined below. This involves the initial preparation of the N-methylated pyroglutamic acid, followed by amide coupling with the benzylamine.

Synthesis_Scheme cluster_0 Preparation of N-Methyl Pyroglutamic Acid cluster_1 Amide Coupling L_pyroglutamic_acid L-Pyroglutamic Acid Esterification Esterification (e.g., SOCl2, MeOH) L_pyroglutamic_acid->Esterification Methyl_L_pyroglutamate Methyl L-Pyroglutamate Esterification->Methyl_L_pyroglutamate N_methylation N-Methylation (e.g., MeI, NaH) Methyl_L_pyroglutamate->N_methylation Methyl_N_methyl_pyroglutamate Methyl (S)-1-methyl-5- oxopyrrolidine-2-carboxylate N_methylation->Methyl_N_methyl_pyroglutamate Hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) Methyl_N_methyl_pyroglutamate->Hydrolysis N_methyl_pyroglutamic_acid (S)-1-methyl-5-oxopyrrolidine -2-carboxylic acid Hydrolysis->N_methyl_pyroglutamic_acid Amide_coupling Amide Coupling (e.g., HATU, DIPEA, DMF) N_methyl_pyroglutamic_acid->Amide_coupling Benzylamine 2-chloro-3-(trifluoromethyl) benzylamine Benzylamine->Amide_coupling GSK1482160 This compound Amide_coupling->GSK1482160

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the following represents a general procedure for the key steps based on standard organic synthesis methodologies.

Step 1: Synthesis of Methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate

  • Esterification of L-Pyroglutamic Acid: To a solution of L-pyroglutamic acid in methanol, cooled to 0 °C, thionyl chloride is added dropwise. The reaction mixture is then stirred at room temperature until completion (monitored by TLC). The solvent is removed under reduced pressure, and the crude methyl L-pyroglutamate is used in the next step without further purification.

  • N-Methylation: The crude methyl L-pyroglutamate is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). To this solution, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C. After stirring for a short period, methyl iodide (MeI) is added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give crude methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate, which can be purified by column chromatography.

Step 2: Synthesis of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid

  • Hydrolysis: The purified methyl (S)-1-methyl-5-oxopyrrolidine-2-carboxylate is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at room temperature until the ester is completely hydrolyzed. The reaction mixture is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid.

Step 3: Synthesis of this compound (Amide Coupling)

  • To a solution of (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid in an anhydrous solvent such as dimethylformamide (DMF), an amide coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added.

  • After a brief activation period, 2-chloro-3-(trifluoromethyl)benzylamine is added to the reaction mixture.

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is diluted with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a pure solid.

Mechanism of Action and Signaling Pathway

This compound acts as a negative allosteric modulator of the P2X7 receptor. Upon binding of ATP, the P2X7 receptor channel opens, leading to an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux activates the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to active caspase-1. Caspase-1 then processes pro-IL-1β into its mature, secretable form. This compound binds to a site on the P2X7 receptor distinct from the ATP binding site and reduces the efficacy of ATP in opening the channel, thereby inhibiting the downstream signaling cascade and the release of IL-1β.

P2X7_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx; K⁺ efflux) P2X7R->Ion_Flux Channel Opening GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Mature IL-1β Release Caspase1->IL1b pro_IL1b Pro-IL-1β pro_IL1b->Caspase1

Caption: P2X7R signaling and inhibition by this compound.

Experimental Workflows

A key assay for characterizing P2X7R modulators is the ex vivo measurement of IL-1β release from human whole blood or isolated peripheral blood mononuclear cells (PBMCs).

IL1b_Release_Assay start Start: Collect Human Whole Blood pre_incubation Pre-incubate with This compound or Vehicle start->pre_incubation LPS_stimulation Stimulate with LPS (e.g., 1-4 hours) pre_incubation->LPS_stimulation ATP_stimulation Stimulate with ATP (e.g., 30-60 minutes) LPS_stimulation->ATP_stimulation centrifugation Centrifuge to collect plasma/supernatant ATP_stimulation->centrifugation ELISA Measure IL-1β concentration by ELISA centrifugation->ELISA end End: Determine IC50 ELISA->end

Caption: Workflow for ex vivo IL-1β release assay.

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of chronic pain. Its ability to penetrate the blood-brain barrier and its amenability to radiolabeling have also established it as a valuable tool for in vivo imaging of neuroinflammation via Positron Emission Tomography (PET). While the development for chronic inflammatory pain was discontinued, the compound remains a critical pharmacological tool for elucidating the role of the P2X7 receptor in health and disease. This guide provides a centralized resource of its synthesis and biological properties to aid future research and development efforts targeting the P2X7 receptor.

References

GSK-1482160: A Comprehensive Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor. Its ability to cross the blood-brain barrier has made it a valuable tool for investigating the role of the P2X7 receptor in both peripheral and central nervous system disorders. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies for its evaluation, and visualizations of its mechanism of action and experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide, is a small molecule with a well-defined chemical structure. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound
IdentifierValue
IUPAC Name (2S)-N-[[2-Chloro-3-(trifluoromethyl)phenyl]methyl]-1-methyl-5-oxo-2-pyrrolidinecarboxamide[1]
CAS Number 1001389-72-5[1][2]
Molecular Formula C₁₄H₁₄ClF₃N₂O₂[1][3]
SMILES ClC1=C(C=CC=C1CN(C([C@@H]2CCC(N2)=O)=O)C)C(F)(F)F[1]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight 334.72 g/mol [1][3]
logP 1.95[4]
Solubility Soluble in DMSO (90.0 mg/mL; 268.9 mM)[3][3]
Appearance White solid powder[1]
Purity >99%[1]

Pharmacological Properties

This compound acts as a negative allosteric modulator of the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells. This modulation reduces the efficacy of ATP at the receptor without affecting its affinity, thereby inhibiting downstream signaling cascades, most notably the release of the pro-inflammatory cytokine IL-1β.[2]

Table 3: In Vitro Pharmacological Data for this compound
ParameterSpeciesValueSource
pIC₅₀ Human8.5[2]
pIC₅₀ Rat6.5[2]
K_d Human1.15 ± 0.12 nM[5][6]
K_d Human5.09 ± 0.98 nM[7]
K_i Human2.63 ± 0.6 nM[7]

dot

cluster_membrane Cell Membrane P2X7 P2X7 Receptor Inflammasome Inflammasome Activation P2X7->Inflammasome Initiates ATP ATP ATP->P2X7 Binds & Activates GSK1482160 This compound GSK1482160->P2X7 Negative Allosteric Modulation IL1b IL-1β Release Inflammasome->IL1b Leads to Inflammasome->IL1b

Mechanism of action of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Ex Vivo IL-1β Release Assay (Human Whole Blood)

This assay measures the ability of this compound to inhibit ATP-induced IL-1β release from lipopolysaccharide (LPS)-primed human monocytes.

Protocol:

  • Fresh human whole blood is collected in heparinized tubes.

  • Aliquots of blood are pre-incubated with varying concentrations of this compound or vehicle control.

  • The blood is then primed with LPS (1 µg/mL) for 2 hours at 37°C in a 5% CO₂ incubator.

  • Following LPS priming, ATP is added to a final concentration of 1-5 mM to stimulate P2X7 receptors, and the samples are incubated for a further 30 minutes.

  • The reaction is stopped by placing the samples on ice.

  • Plasma is separated by centrifugation.

  • IL-1β levels in the plasma are quantified using a suitable immunoassay, such as a bead-based multiplex assay.

dot

cluster_workflow IL-1β Release Assay Workflow Blood Human Whole Blood Incubate_GSK Incubate w/ This compound Blood->Incubate_GSK Prime_LPS Prime w/ LPS Incubate_GSK->Prime_LPS Stimulate_ATP Stimulate w/ ATP Prime_LPS->Stimulate_ATP Stop_Reaction Stop Reaction (on ice) Stimulate_ATP->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge Plasma Collect Plasma Centrifuge->Plasma Quantify Quantify IL-1β Plasma->Quantify

Workflow for the ex vivo IL-1β release assay.
Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound for the P2X7 receptor, typically using a radiolabeled form of the compound (e.g., [¹¹C]this compound).

Protocol (Saturation Binding):

  • Membranes from cells expressing the human P2X7 receptor (e.g., HEK293-hP2X7R) are prepared.

  • Aliquots of the membrane preparation are incubated with increasing concentrations of [¹¹C]this compound.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.

  • The reaction is incubated to equilibrium.

  • Bound and free radioligand are separated by rapid filtration.

  • The amount of radioactivity on the filters is quantified.

  • The data are analyzed to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).

In Vivo Efficacy Models

This model is used to assess the analgesic efficacy of this compound in a model of neuropathic pain.

Surgical Protocol:

  • Rats are anesthetized.

  • The common sciatic nerve is exposed at the mid-thigh level.

  • Four loose ligatures are tied around the sciatic nerve.

  • The muscle and skin are closed with sutures.

Behavioral Testing:

  • Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured.

  • Thermal Hyperalgesia: The paw withdrawal latency in response to a noxious thermal stimulus (e.g., radiant heat source) is measured.

This model is used to evaluate the anti-inflammatory and analgesic effects of this compound.

Protocol:

  • A single intraplantar injection of FCA is administered into the hind paw of the rat.

  • This induces a localized inflammatory response, characterized by edema, erythema, and hypersensitivity to mechanical and thermal stimuli.

  • Pain-related behaviors are assessed as described for the CCI model.

In Vivo PET Imaging ([¹¹C]this compound)

Positron Emission Tomography (PET) with the radiolabeled tracer [¹¹C]this compound is used to visualize and quantify the distribution of P2X7 receptors in vivo.

Protocol (Human Study):

  • [¹¹C]this compound is synthesized and formulated for intravenous injection.

  • The subject is positioned in the PET scanner.

  • A bolus of [¹¹C]this compound is administered intravenously.

  • Dynamic PET data are acquired over a specified time period.

  • The data are reconstructed to generate images of radiotracer distribution.

  • Tracer kinetic modeling can be applied to quantify receptor density and occupancy.

dot

cluster_workflow In Vivo PET Imaging Workflow Synthesis [¹¹C]this compound Synthesis Injection IV Injection Synthesis->Injection PET_Scan Dynamic PET Scan Injection->PET_Scan Reconstruction Image Reconstruction PET_Scan->Reconstruction Analysis Kinetic Modeling & Analysis Reconstruction->Analysis

Workflow for in vivo PET imaging with [¹¹C]this compound.

Conclusion

This compound is a well-characterized negative allosteric modulator of the P2X7 receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of pain and inflammation. Its favorable physicochemical properties, including oral bioavailability and blood-brain barrier penetration, along with its utility as a PET ligand, make it an invaluable research tool for elucidating the complex roles of the P2X7 receptor in health and disease. The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound in their own investigations.

References

GSK-1482160: A Technical Guide for Studying Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] This molecule has emerged as a critical tool for investigating the role of P2X7R in neuroinflammatory processes. Its high affinity and selectivity for the human P2X7 receptor, coupled with its suitability for radiolabeling, have made it an invaluable asset in both preclinical and clinical research, particularly for Positron Emission Tomography (PET) imaging of activated microglia and monocytes.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Mechanism of Action

This compound functions as a negative allosteric modulator of the P2X7 receptor.[2] Unlike a direct antagonist that competes with the endogenous agonist (ATP), this compound binds to a topographically distinct site on the receptor.[2] This binding event reduces the efficacy of ATP at the P2X7R without altering its binding affinity.[1][2][6] The P2X7R is an ATP-gated ion channel highly expressed on immune cells like microglia.[7] Its activation is a key step in the inflammatory cascade, leading to the formation of the NLRP3 inflammasome and the subsequent processing and release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[2][3][8] By inhibiting P2X7R function, this compound effectively blocks this pathway, thereby reducing the release of IL-1β and mitigating the neuroinflammatory response.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and its radiolabeled form, [¹¹C]this compound, collated from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Potency
ParameterSpecies/SystemValueReference
pIC₅₀ Human P2X7R8.5[1]
Rat P2X7R6.5[1]
Kᵢ Human P2X7R (HEK293 cells)2.63 ± 0.6 nM[9][10]
Kd Human P2X7R (HEK293 cells)5.09 ± 0.98 nM[9][10]
Human P2X7R (HEK293 membranes)1.15 ± 0.12 nM[3][4]
Bmax Human P2X7R (HEK293 membranes)3.03 ± 0.10 pmol/mg[3][4]
IC₅₀ Human P2X7R (HEK293 cells)12.2 ± 2.5 nM[10]
Table 2: In Vitro Association and Dissociation Kinetics ([¹¹C]this compound)
ParameterCell LineValueReference
k_on HEK293-hP2X7R0.2312 ± 0.01542 min⁻¹·nM⁻¹[4][5]
k_off HEK293-hP2X7R0.2547 ± 0.0155 min⁻¹[4][5]
Binding Potential (k_on/k_off) HEK293-hP2X7R1.0277 ± 0.207[4]
Table 3: First-in-Human Pharmacokinetics (Single Oral Dose)
ParameterConditionValueReference
Time to Peak Concentration Fasting< 3.5 hours[2][6]
Half-life Fasting< 4.5 hours[2][6]
Table 4: In Vivo Efficacy in Neuroinflammation Models
ModelMeasurementResultReference
LPS-induced Neuroinflammation (Mice) [¹¹C]this compound Brain Uptake3.2-fold increase vs. saline[3][4]
[¹¹C]this compound Brain Uptake3.6-fold increase vs. saline[5]
Blocking with excess this compound97% reduction in tracer uptake[4][5]
P2X7R Western Blot Signal1.7-fold increase at 72h[4]
Iba1 Western Blot Signal1.8-fold increase at 72h[4]
Experimental Autoimmune Encephalomyelitis (EAE) (Rats) [¹¹C]this compound Uptake (Lumbar Spinal Cord)EAE-peak: 277.74 ± 79.74 PSL/mm²[9][11]
EAE-remitting: 149.00 ± 54.14 PSL/mm²[9][11]
Sham: 66.37 ± 1.4 PSL/mm²[9][11]

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathway and experimental workflows are provided below using the DOT language.

P2X7R-Mediated Neuroinflammatory Signaling

P2X7R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Activates GSK1482160 This compound GSK1482160->P2X7R Inhibits (Allosterically) NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Initiates Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β (Released) Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation Promotes

Caption: P2X7R signaling cascade in neuroinflammation and the inhibitory action of this compound.

Experimental Workflow: PET Imaging in LPS Mouse Model

PET_Workflow_LPS cluster_animal_prep Animal Preparation & Induction cluster_imaging PET/CT Imaging cluster_analysis Data Analysis start C57BL/6 Mice lps_injection Administer LPS (i.p.) or Saline (Control) start->lps_injection incubation Incubate for 72 hours (Peak Immune Response) lps_injection->incubation tracer_injection Inject [¹¹C]this compound incubation->tracer_injection blocking_group Co-inject excess This compound (Blocking Group) incubation->blocking_group dynamic_scan Dynamic PET/CT Scan (e.g., 60 min) tracer_injection->dynamic_scan blocking_group->dynamic_scan modeling Tracer Kinetic Modeling (e.g., 2-compartment) dynamic_scan->modeling vt_calc Calculate Total Volume of Distribution (VT) modeling->vt_calc comparison Compare VT across groups: Saline vs. LPS vs. Blocking vt_calc->comparison

Caption: Workflow for assessing neuroinflammation using [¹¹C]this compound PET in an LPS mouse model.

Detailed Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assays

This protocol is synthesized from methodologies described for characterizing [¹¹C]this compound.[4][12]

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [¹¹C]this compound for the human P2X7 receptor.

Materials:

  • HEK293 cell membranes expressing human P2X7R (HEK293-hP2X7R).

  • [¹¹C]this compound of high specific activity.

  • Unlabeled (cold) this compound standard.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unifilter GF/B plates, pre-soaked in 0.5% Polyethylenimine (PEI).

  • Scintillation counter or phosphor imager.

Procedure:

  • Membrane Preparation: Prepare membrane homogenates from HEK293-hP2X7R cells using standard cell lysis and centrifugation techniques. Determine protein concentration using a BCA or Bradford assay.

  • Saturation Binding:

    • In a 96-well plate, add a constant amount of membrane protein (e.g., 0.054 mg/ml) to each well.

    • Add increasing concentrations of [¹¹C]this compound (e.g., 0.15 pM to 15 nM) to the wells.

    • For determining non-specific binding, add an excess of unlabeled this compound (e.g., 10 µM) to a parallel set of wells.

    • Incubate at room temperature (22°C) for 20-30 minutes to reach equilibrium.[12]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked Unifilter GF/B plate using a cell harvester.

    • Wash the filters multiple times (e.g., 5 times) with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification:

    • Allow the filter plate to air dry.

    • Measure the radioactivity retained on the filters using a scintillation counter or by exposing the plate to a phosphorscreen followed by imaging.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.

    • Plot specific binding against the concentration of [¹¹C]this compound.

    • Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) in software like GraphPad Prism to determine the Kd and Bmax values.

Protocol 2: In Vivo PET Imaging of Neuroinflammation in Mice

This protocol is based on the LPS-induced neuroinflammation model.[4][5]

Objective: To quantify P2X7R expression in the brain as a marker of neuroinflammation using [¹¹C]this compound PET/CT.

Materials:

  • C57BL/6 mice.

  • Lipopolysaccharide (LPS).

  • Sterile saline.

  • [¹¹C]this compound (radiopharmaceutical grade).

  • Unlabeled this compound for blocking studies.

  • Inhalation anesthesia (e.g., isoflurane).

  • Small animal PET/CT scanner.

Procedure:

  • Induction of Neuroinflammation:

    • Divide mice into three groups: Saline (control), LPS, and LPS + Blocking.

    • Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg) or sterile saline to the respective groups.

    • House the animals for 72 hours to allow for the peak microglial activation and P2X7R expression.[4][5]

  • Animal Preparation for Imaging:

    • Anesthetize a mouse using isoflurane (B1672236) (e.g., 2% in oxygen).

    • Place the animal on the scanner bed and maintain anesthesia throughout the scan.

    • Position a catheter in the lateral tail vein for radiotracer injection.

  • PET/CT Acquisition:

    • Perform a brief CT scan for attenuation correction and anatomical localization.

    • Administer a bolus injection of [¹¹C]this compound via the tail vein catheter.

    • For the blocking group, co-administer an excess of unlabeled this compound (e.g., 1 mg/kg) with the radiotracer.[5]

    • Immediately begin a dynamic PET scan, acquiring data in time frames for a total duration of 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data, correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET images with the CT images.

    • Define regions of interest (ROIs) on the brain images (e.g., cortex, hippocampus) with reference to a mouse brain atlas.

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

  • Tracer Kinetic Modeling:

    • Analyze the TACs using a suitable tracer kinetic model, such as a 2-compartment, 5-parameter model, to estimate the total volume of distribution (VT), which reflects the density of available receptors.[4][5]

    • Compare VT values between the saline, LPS, and LPS + Blocking groups to determine the specific increase in P2X7R binding due to neuroinflammation.

Conclusion

This compound is a well-characterized and highly valuable tool for the study of neuroinflammation. Its properties as a negative allosteric modulator of the P2X7 receptor allow for the targeted investigation of this critical inflammatory pathway. The ability to radiolabel this compound has further expanded its utility, enabling non-invasive, quantitative imaging of P2X7R expression in vivo. The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to leverage this compound in their exploration of neuroinflammatory diseases and the development of novel therapeutics. Although development of this compound for inflammatory pain was discontinued, its application as a research and imaging tool remains highly relevant.[6][13]

References

The Role of GSK-1482160 in Neuropathic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. The purinergic P2X7 receptor (P2X7R) has emerged as a promising therapeutic target due to its critical role in neuroinflammation, a key process in the pathogenesis of neuropathic pain. This technical guide provides an in-depth overview of GSK-1482160, a negative allosteric modulator of the P2X7R, and its preclinical evaluation in models of neuropathic pain.

Mechanism of Action: Targeting Neuroinflammation via P2X7R Modulation

This compound is an orally bioavailable, blood-brain barrier penetrant small molecule that acts as a negative allosteric modulator of the P2X7 receptor.[1][2] Unlike a direct antagonist that competes with the endogenous agonist (ATP), this compound binds to a distinct site on the P2X7R, reducing the efficacy of ATP without altering its binding affinity.[2][3]

The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[4] In the context of neuropathic pain, nerve injury triggers the release of ATP from damaged neurons and surrounding glial cells. This excess ATP activates P2X7R on microglia, initiating a downstream signaling cascade that leads to the maturation and release of pro-inflammatory cytokines, most notably interleukin-1β (IL-1β).[2][3] IL-1β, in turn, contributes to central sensitization, a state of hyperexcitability in the spinal cord that amplifies pain signals.

By modulating P2X7R, this compound effectively inhibits this neuroinflammatory cascade, preventing the release of IL-1β and thereby attenuating the central sensitization that drives neuropathic pain.[2]

Preclinical Efficacy in Neuropathic Pain Models

The therapeutic potential of this compound in neuropathic pain has been evaluated in the Chronic Constriction Injury (CCI) model in rats, a widely used and well-validated model that mimics many of the features of human neuropathic pain.

Data Presentation
CompoundAnimal ModelDosing RegimenPrimary EndpointEfficacyReference
This compound Rat, Chronic Constriction Injury (CCI)20 mg/kg, p.o., twice daily for 8 daysMechanical Allodynia (von Frey Test)Significant reversal of mechanical allodynia, comparable to Gabapentin.[2]
Gabapentin Rat, Chronic Constriction Injury (CCI)100 mg/kg, i.p., for 14 daysMechanical Hyperalgesia (Pinprick Test)Significant attenuation of mechanical hyperalgesia.[1][5]

Note: Specific paw withdrawal threshold data for this compound at the 20 mg/kg dose was not publicly available at the time of this report. The efficacy is described as "comparable" to the standard-of-care, gabapentin.

Pharmacokinetic Profile in Rats
CompoundDoseRouteCmaxAUCNOAELReference
This compound 100 mg/kg/dayp.o.40.8 µg/mL500 µg·h/mL100 mg/kg/day[3]

Note: The pharmacokinetic data presented is from a 28-day toxicology study and not directly from the efficacy studies at the 20 mg/kg dose. However, it provides an indication of the compound's exposure at a higher dose. This compound has been shown to have low clearance rates in rat liver microsomes.[6]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a surgical procedure that induces peripheral nerve injury and subsequent neuropathic pain behaviors.

Surgical Procedure:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A small incision is made on the lateral side of the mid-thigh to expose the sciatic nerve.

  • Nerve Ligation: The common sciatic nerve is carefully isolated, and four loose ligatures of chromic gut suture are tied around it at approximately 1 mm intervals. The ligatures should be tightened to the point of causing a slight constriction of the nerve without arresting blood flow.

  • Closure: The muscle layer is closed with sutures, and the skin incision is closed with wound clips.

  • Post-operative Care: Animals are monitored for recovery and signs of infection. The development of neuropathic pain behaviors typically occurs within 7-14 days post-surgery.

Behavioral Testing: Von Frey Test for Mechanical Allodynia

Mechanical allodynia, a hallmark of neuropathic pain where a normally non-painful stimulus is perceived as painful, is assessed using the von Frey test.

Procedure:

  • Acclimatization: Rats are placed in individual Plexiglas chambers on an elevated wire mesh floor and allowed to acclimate for at least 30 minutes before testing.

  • Stimulation: A series of calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded when the rat exhibits a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is determined using the "up-down" method. This involves starting with a filament in the middle of the force range and increasing or decreasing the filament strength based on the animal's response to the previous stimulus.

  • Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal. A decrease in the paw withdrawal threshold in the injured paw compared to the contralateral paw or sham-operated animals indicates the presence of mechanical allodynia.

Signaling Pathways and Experimental Workflow

P2X7R Signaling Pathway in Microglia

dot

Caption: P2X7R signaling cascade in microglia and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation

dot

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment Administration cluster_assessment Behavioral and Molecular Assessment cluster_analysis Data Analysis and Interpretation CCI_Surgery Chronic Constriction Injury (CCI) Surgery in Rats GSK1482160_Admin Oral Administration of This compound (20 mg/kg) CCI_Surgery->GSK1482160_Admin Vehicle_Admin Vehicle Control CCI_Surgery->Vehicle_Admin Gabapentin_Admin Gabapentin (Positive Control) CCI_Surgery->Gabapentin_Admin vonFrey Mechanical Allodynia Assessment (von Frey Test) GSK1482160_Admin->vonFrey Vehicle_Admin->vonFrey Gabapentin_Admin->vonFrey Tissue_Collection Tissue Collection (Spinal Cord, DRG) vonFrey->Tissue_Collection Data_Analysis Statistical Analysis of Paw Withdrawal Thresholds vonFrey->Data_Analysis Molecular_Analysis Molecular Analysis (e.g., IL-1β levels) Tissue_Collection->Molecular_Analysis Efficacy_Determination Determination of Therapeutic Efficacy Molecular_Analysis->Efficacy_Determination Data_Analysis->Efficacy_Determination

Caption: Workflow for evaluating this compound in a rat model of neuropathic pain.

Conclusion and Future Directions

The preclinical data for this compound demonstrate its potential as a novel therapeutic agent for the treatment of neuropathic pain. Its targeted mechanism of action, which involves the modulation of the P2X7R and subsequent inhibition of neuroinflammation, offers a promising alternative to existing therapies. The efficacy observed in the rat CCI model, comparable to the standard-of-care gabapentin, underscores its therapeutic potential.

Further research is warranted to fully elucidate the dose-response relationship and to obtain more detailed pharmacokinetic and pharmacodynamic data in the context of neuropathic pain models. Additionally, exploring the efficacy of this compound in other models of neuropathic pain, such as chemotherapy-induced peripheral neuropathy or diabetic neuropathy, would broaden its potential clinical utility. While the development of this specific compound was discontinued, the mechanistic insights gained from its study continue to validate the P2X7 receptor as a key target for future drug development in the field of neuropathic pain.[3]

References

GSK-1482160: A Technical Guide for P2X7 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, selective, and orally bioavailable negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of P2X7R in both peripheral and central nervous system disorders.[2][4] This document provides a comprehensive overview of this compound, including its mechanism of action, key pharmacological data, and detailed experimental protocols for its use in P2X7R research.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and has been implicated in inflammatory and neuropathic pain.[1][5] Activation of P2X7R by high concentrations of extracellular ATP triggers the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), making it a compelling target for therapeutic intervention.[1][5] this compound modulates P2X7R activity by binding to a site distinct from the ATP binding site, thereby reducing the efficacy of ATP without altering its affinity.[1][6]

Chemical Properties

PropertyValue
IUPAC Name N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide
Molecular Formula C19H17ClF3N3O2
Molecular Weight 427.81 g/mol
Oral Bioavailability Yes[1]
Blood-Brain Barrier Penetration Yes[2][4]

Pharmacological Data

This compound exhibits high potency and selectivity for the human P2X7 receptor. The following tables summarize key quantitative data from various in vitro and in vivo studies.

In Vitro Potency and Affinity
ParameterSpeciesValueReference
pIC50 Human8.5[2]
pIC50 Rat6.5[2]
IC50 Human0.25 ± 0.05 nM (Fluorescence screening)[7]
IC50 Human12.2 ± 2.5 nM (Cell competition assay)[8]
Ki Human~3 nM[8]
Ki Human2.63 ± 0.6 nM[8]
Kd Human5.09 ± 0.98 nM[8]
Kd Human1.15 ± 0.12 nM[4][9]
Pharmacokinetic Properties in Humans
ParameterValueReference
Time to Peak Concentration (Tmax) ~3.5 hours (fasting)[1][6]
Half-life (t1/2) < 4.5 hours[1][6]

Mechanism of Action: Allosteric Modulation of P2X7R

This compound acts as a negative allosteric modulator of the P2X7 receptor. This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous agonist, ATP, binds. This interaction does not prevent ATP from binding but rather reduces the conformational changes in the receptor that are necessary for full channel activation. The ultimate effect is a decrease in the efficacy of ATP at the P2X7R, leading to reduced ion flux and downstream signaling, such as the inhibition of IL-1β release.

cluster_receptor P2X7 Receptor P2X7R P2X7R Allosteric Site Allosteric Site Allosteric Site->P2X7R Reduces Efficacy Orthosteric Site Orthosteric Site ATP ATP ATP->Orthosteric Site Binds This compound This compound This compound->Allosteric Site Binds

Mechanism of this compound Action

Experimental Protocols

IL-1β Release Assay

This protocol is designed to assess the inhibitory effect of this compound on ATP-induced IL-1β release from immune cells.

Methodology:

  • Cell Culture: Use human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

  • Priming: Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 2-4 hours) to induce pro-IL-1β expression.

  • Compound Incubation: Pre-incubate the primed cells with various concentrations of this compound or vehicle control for a defined time (e.g., 30-60 minutes).

  • Stimulation: Stimulate the cells with a high concentration of ATP (e.g., 1-5 mM) for a short period (e.g., 30-60 minutes) to activate the P2X7R and induce IL-1β processing and release.

  • Quantification: Collect the cell culture supernatant and quantify the concentration of mature IL-1β using a commercially available ELISA kit.

  • Data Analysis: Plot the IL-1β concentration against the concentration of this compound to determine the IC50 value.

Immune Cells Immune Cells LPS Priming LPS Priming Immune Cells->LPS Priming Step 1 This compound Incubation This compound Incubation LPS Priming->this compound Incubation Step 2 ATP Stimulation ATP Stimulation This compound Incubation->ATP Stimulation Step 3 Supernatant Collection Supernatant Collection ATP Stimulation->Supernatant Collection Step 4 IL-1β ELISA IL-1β ELISA Supernatant Collection->IL-1β ELISA Step 5 IC50 Determination IC50 Determination IL-1β ELISA->IC50 Determination Step 6

Workflow for IL-1β Release Assay
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd or Ki) of this compound to the P2X7 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2X7 receptor (e.g., HEK293-hP2X7R).[4][8]

  • Radioligand: Use a radiolabeled form of this compound, such as [11C]this compound.[8]

  • Incubation: Incubate the cell membranes with increasing concentrations of the radioligand in the absence (for total binding) or presence (for non-specific binding) of a high concentration of unlabeled this compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). For competition binding assays, co-incubate a fixed concentration of radioligand with increasing concentrations of unlabeled this compound to determine the Ki value.[8]

Applications in Research

This compound is a versatile tool for studying the physiological and pathological roles of the P2X7 receptor.

  • Inflammatory and Neuropathic Pain Models: this compound has demonstrated efficacy in animal models of inflammatory and neuropathic pain, comparable to standard-of-care drugs like celecoxib (B62257) and gabapentin.[1]

  • Neuroinflammation and Neurodegenerative Diseases: Its ability to cross the blood-brain barrier allows for the investigation of P2X7R's role in neuroinflammatory processes in diseases such as multiple sclerosis and Alzheimer's disease.[7][10]

  • PET Imaging: As a radiolabeled tracer ([11C]this compound), it enables the in vivo visualization and quantification of P2X7R expression in the brain, providing a biomarker for neuroinflammation.[4][7][8]

cluster_compound This compound cluster_applications Research Applications Tool Compound Tool Compound Inflammatory Pain Inflammatory Pain Tool Compound->Inflammatory Pain Neuropathic Pain Neuropathic Pain Tool Compound->Neuropathic Pain Neuroinflammation Neuroinflammation Tool Compound->Neuroinflammation PET Imaging PET Imaging Tool Compound->PET Imaging

Applications of GSK-148216al

Conclusion

This compound is a well-characterized and potent tool compound for the study of the P2X7 receptor. Its favorable pharmacological and pharmacokinetic properties, including oral bioavailability and CNS penetration, make it suitable for a wide range of in vitro and in vivo applications. This guide provides essential information and protocols to facilitate its effective use in advancing our understanding of P2X7R biology and its role in disease. However, it is important to note that while this compound showed promise in preclinical studies, its development for treating rheumatoid arthritis was halted as it was deemed unable to achieve the required pharmacological inhibition while maintaining a safe margin in humans.[6]

References

Preclinical Pharmacology of GSK-1482160: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-1482160 is an orally bioavailable, potent, and selective negative allosteric modulator of the P2X7 receptor (P2X7R). This document provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug development. The data highlights the compound's mechanism of action, potency, selectivity, and its effects in preclinical models of inflammation and neuropathic pain. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation triggers a cascade of inflammatory events, including the processing and release of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1] Consequently, the P2X7R has emerged as a promising therapeutic target for a variety of inflammatory and neurological disorders.

This compound, chemically known as N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide, is a negative allosteric modulator of the P2X7R.[1] It exerts its effect by binding to a site distinct from the ATP binding site, thereby reducing the efficacy of ATP-mediated channel opening without altering the affinity of ATP for the receptor.[1][2] This mechanism effectively dampens the downstream inflammatory signaling. Preclinical studies have demonstrated its potential as an analgesic and anti-inflammatory agent.[1][3] Furthermore, its ability to penetrate the blood-brain barrier has led to its investigation as a potential PET radioligand for imaging neuroinflammation.[3][4]

Mechanism of Action

This compound functions as a negative allosteric modulator of the P2X7 receptor. Upon activation by high concentrations of extracellular ATP, the P2X7R forms a non-selective cation channel, leading to K+ efflux and Ca2+ and Na+ influx. This ionic flux is a critical upstream event for the activation of the NLRP3 inflammasome, which in turn cleaves pro-caspase-1 to its active form. Active caspase-1 then proteolytically processes pro-IL-1β into its mature, secretable form. This compound, by binding to an allosteric site on the P2X7R, inhibits the ATP-induced channel opening, thereby blocking the downstream signaling cascade and reducing the release of IL-1β.[1][2]

GSK-1482160_Mechanism_of_Action cluster_membrane Cell Membrane P2X7R P2X7 Receptor IonFlux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->IonFlux Induces ATP Extracellular ATP ATP->P2X7R Activates GSK1482160 This compound GSK1482160->P2X7R Inhibits (Allosterically) NLRP3 NLRP3 Inflammasome Activation IonFlux->NLRP3 Casp1 Caspase-1 Activation NLRP3->Casp1 IL1B Mature IL-1β Release Casp1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Casp1 Inflammation Inflammation IL1B->Inflammation

Caption: Mechanism of action of this compound on the P2X7R signaling pathway.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various functional and binding assays.

Potency and Binding Affinity

The potency of this compound has been determined against both human and rat P2X7 receptors. Additionally, detailed binding kinetics have been elucidated using its radiolabeled form, [¹¹C]this compound.

ParameterSpeciesValueAssay SystemReference
pIC₅₀ Human8.5Functional Assay[3]
pIC₅₀ Rat6.5Functional Assay[3]
Kd Human1.15 ± 0.12 nMSaturation Binding ([¹¹C]this compound)[5][6]
Ki Human2.63 ± 0.6 nMCompetition Binding ([¹¹C]this compound)[4][7]
kon Human0.2312 ± 0.01542 min⁻¹nM⁻¹Association Kinetics ([¹¹C]this compound)[5][6]
koff Human0.2547 ± 0.0155 min⁻¹Dissociation Kinetics ([¹¹C]this compound)[5][6]
Bmax Human3.03 ± 0.10 pmol/mgSaturation Binding ([¹¹C]this compound)[5][6]
Selectivity and Off-Target Effects

This compound exhibits excellent cross-target selectivity.[1] In vitro studies have shown that it has extremely low clearance rates in both rat and human liver microsomes and does not significantly inhibit major cytochrome P450 subtypes (1A2, 2C9, 2C19, 2D6, 3A4).[3]

Experimental Protocols

This protocol is based on studies characterizing the binding of [¹¹C]this compound to HEK293 cells expressing the human P2X7 receptor (HEK293-hP2X7R).[5][6]

Radioligand_Binding_Assay_Workflow start Start: Prepare HEK293-hP2X7R Cell Membranes incubation Incubate membranes with varying concentrations of [¹¹C]this compound start->incubation nsb For non-specific binding, add excess unlabeled this compound incubation->nsb filtration Terminate reaction by rapid filtration through GF/B Unifilter plates incubation->filtration nsb->filtration wash Wash plates with ice-cold saline filtration->wash read Read radioactivity on a phosphor imager or scintillation counter wash->read analysis Analyze data to determine Kd, Bmax, Ki, kon, koff read->analysis

Caption: General workflow for the [¹¹C]this compound radioligand binding assay.
  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human P2X7R are cultured to ~80% confluency. Cells are harvested, and a membrane fraction is prepared by homogenization and differential centrifugation. Protein concentration is determined using a standard method like the Bradford assay.

  • Saturation Binding Assay:

    • Incubate a fixed amount of membrane protein (e.g., 0.054 mg/mL) with increasing concentrations of [¹¹C]this compound.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of unlabeled this compound.

    • Incubate at room temperature (22°C) for 20-30 minutes.

    • The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B Unifilter plates) pre-soaked in polyethyleneimine.

    • Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified.

  • Kinetic Assays (kon and koff):

    • Association (kon): Incubate membrane protein with a fixed concentration of [¹¹C]this compound (e.g., 3 nM) and terminate the reaction at various time points.

    • Dissociation (koff): Allow the binding to reach equilibrium (e.g., 30 minutes), then initiate dissociation by adding an excess of unlabeled this compound. Sample at various time points thereafter.

This assay is a key pharmacodynamic biomarker for P2X7R activity.[1]

  • Principle: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are first primed with lipopolysaccharide (LPS) to induce the transcription and translation of pro-IL-1β. Subsequent stimulation with ATP triggers P2X7R activation and the release of mature IL-1β, which is then quantified.

  • Protocol Outline:

    • Collect fresh human blood.

    • Prime the blood with LPS (concentration to be optimized, typically in the ng/mL range) for a period of several hours (e.g., 2-4 hours) at 37°C.

    • Add varying concentrations of this compound and pre-incubate for a short period (e.g., 15-30 minutes).

    • Stimulate with a high concentration of ATP (e.g., 1-5 mM) for a defined period (e.g., 30-60 minutes).

    • Centrifuge to collect the plasma or cell supernatant.

    • Quantify the concentration of IL-1β using a sensitive immunoassay, such as an ELISA or a bead-based multiplex assay.

In Vivo Pharmacology

This compound has demonstrated efficacy in rodent models of inflammatory and neuropathic pain.

Efficacy in Pain Models
ModelSpeciesDosing RegimenOutcomeComparisonReference
Freund's Complete Adjuvant (FCA)-Induced Chronic Joint Pain Rat5-50 mg/kg, p.o., twice daily for 5 daysAlleviated chronic inflammatory painEfficacy comparable to celecoxib (B62257) (50 mg/kg)[1][3]
Chronic Constriction Injury (CCI) of the Sciatic Nerve Rat20 mg/kg, p.o., twice daily for 8 daysSignificantly reversed mechanical allodyniaEfficacy comparable to gabapentin[1][3]
Pharmacokinetics and Toxicology

This compound possesses desirable pharmacokinetic properties and an acceptable safety profile in preclinical species.[1]

ParameterSpeciesDosingValueReference
NOAEL (28-day study) Rat100 mg/kg/day-[1]
Cmax at NOAEL Rat100 mg/kg/day40.8 µg/mL[1]
AUC at NOAEL Rat100 mg/kg/day500 µg·h/mL[1]
NOAEL (28-day study) Dog30 mg/kg/day-[1]
Blood-Brain Barrier Rat, Mouse, NHPN/APenetrant[3][4]
Experimental Protocols

This model is widely used to study chronic inflammatory pain.

  • Induction: A single intraplantar injection of FCA (a suspension of heat-killed Mycobacterium tuberculosis in mineral oil) into the hind paw of a rat. This induces a localized, persistent inflammation, and edema, leading to thermal hyperalgesia and mechanical allodynia.

  • Treatment: this compound is administered orally at the specified doses.

  • Outcome Measures:

    • Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) is determined by applying filaments of increasing stiffness to the plantar surface of the paw.

    • Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is focused on the plantar surface of the paw, and the latency to paw withdrawal is measured.

This is a common model for peripheral neuropathic pain.

  • Induction: The sciatic nerve of one hind limb is loosely ligated with chromic gut sutures at several locations. This causes a partial nerve injury that develops into mechanical allodynia and thermal hyperalgesia.

  • Treatment: this compound is administered orally.

  • Outcome Measures: Similar to the FCA model, mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are the primary endpoints.

Summary and Conclusion

This compound is a potent and selective negative allosteric modulator of the P2X7 receptor with a well-defined in vitro pharmacological profile. It effectively inhibits the release of IL-1β, a key mediator of inflammation. In vivo, this compound has demonstrated significant efficacy in preclinical models of both inflammatory and neuropathic pain, with a potency comparable to established therapeutic agents. Its favorable pharmacokinetic and safety profile in preclinical species supported its progression into clinical development. Although the development of this compound was discontinued, the extensive preclinical data available for this compound provide a valuable resource for understanding the therapeutic potential of P2X7R modulation and for the development of future molecules targeting this pathway.[8] The detailed methodologies and data presented in this guide offer a solid foundation for researchers investigating the P2X7 receptor and its role in disease.

References

Methodological & Application

Application Notes and Protocols for GSK-1482160 PET Imaging in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing GSK-1482160 as a positron emission tomography (PET) radioligand for imaging neuroinflammation. The document outlines the mechanism of action, experimental procedures, and data analysis techniques pertinent to the use of [11C]this compound and its fluorine-18 (B77423) labeled analog, [18F]this compound.

Introduction

This compound is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system.[2][3] Its activation triggers a cascade of inflammatory responses, including the release of pro-inflammatory cytokines like IL-1β.[1] Consequently, P2X7R is a key biomarker for neuroinflammation, and its in vivo imaging can provide valuable insights into various neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.[3] Radiolabeled this compound, particularly [11C]this compound, has emerged as a promising PET tracer for quantifying P2X7R expression and, by extension, the extent of neuroinflammation.[4][5]

Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site.[2] By doing so, it reduces the efficacy of ATP at the P2X7R without altering its binding affinity, thereby inhibiting the downstream inflammatory signaling cascade, including the release of IL-1β.[1][2]

cluster_signaling P2X7R Signaling Pathway ATP ATP P2X7R P2X7R ATP->P2X7R Activates Inflammatory_Cascade Inflammatory Cascade P2X7R->Inflammatory_Cascade IL-1B_Release IL-1β Release Inflammatory_Cascade->IL-1B_Release This compound This compound This compound->P2X7R Inhibits (Allosteric)

P2X7R signaling and this compound inhibition.

Quantitative Data Summary

The following tables summarize key quantitative data for [11C]this compound from various preclinical studies.

Table 1: In Vitro Binding Characteristics of [11C]this compound

ParameterValueCell LineReference
Kd (Dissociation Constant)1.15 ± 0.12 nMHEK293-hP2X7R membranes[4][5]
Kd (Dissociation Constant)5.09 ± 0.98 nMHEK293-hP2X7R living cells[6]
Ki (Inhibition Constant)2.63 ± 0.6 nMHEK293-hP2X7R living cells[6]
IC5012.2 ± 2.5 nMHEK293-hP2X7R living cells[6]
Bmax (Receptor Density)3.03 ± 0.10 pmol/mgHEK293-hP2X7R membranes[5]
kon (Association Rate)0.2312 ± 0.01542 min-1·nM-1HEK293-hP2X7R cells[5]
koff (Dissociation Rate)0.2547 ± 0.0155 min-1HEK293-hP2X7R cells[5]
Binding Potential (kon/koff)1.0277 ± 0.207HEK293-hP2X7R cells[5]

Table 2: In Vivo Uptake of [11C]this compound in a Mouse Model of Neuroinflammation (LPS-induced)

Brain RegionFold Increase (LPS vs. Saline)Blocking (%)Reference
Whole Brain3.297[5]
Multiple Cortical RegionsStatistically Significant IncreaseBlocked by excess this compound[4][5]
HippocampusStatistically Significant IncreaseBlocked by excess this compound[4][5]

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved through N-[11C]methylation of a suitable precursor.[7]

Precursors:

  • desmethyl-GSK-1482160

  • Boc-protected desmethyl-GSK-1482160

[11C]Methylating Agent:

  • [11C]CH3OTf (Methyl triflate)

General Procedure:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3I, and subsequently to [11C]CH3OTf.

  • React the precursor (desmethyl-GSK-1482160 or its Boc-protected form) with [11C]CH3OTf.

  • Purify the resulting [11C]this compound using high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE).[7]

Quality Control:

  • Radiochemical purity should be >99%.[7]

  • Specific activity is typically in the range of 370-1110 GBq/µmol.[7]

  • A validated radio-HPLC method should be used to confirm radiochemical purity and identity.[8]

Animal Models of Neuroinflammation

A commonly used model for inducing neuroinflammation is the intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).

LPS-Induced Neuroinflammation Protocol:

  • Administer LPS (e.g., 5 mg/kg) via i.p. injection to mice.

  • Allow the immune response to develop. Peak Iba1 expression (a marker of microglial activation) in the brain is observed around 72 hours post-injection.[4][5]

  • Control animals should receive a saline injection.

PET/CT Imaging Protocol (Mice)

Animal Preparation:

  • Anesthetize the mouse (e.g., with 1.5-2% isoflurane).

  • Place the animal on the scanner bed and secure a tail vein catheter for radiotracer injection.

Image Acquisition:

  • Administer [11C]this compound intravenously.

  • Acquire dynamic PET data in list-mode for a specified duration (e.g., 60 minutes).[3]

  • Following the PET scan, a CT scan can be performed for anatomical co-registration.[9]

Blocking Studies: To confirm the specificity of [11C]this compound binding to P2X7R, a blocking study can be performed by pre-injecting an excess of non-radiolabeled this compound (e.g., 1 mg/kg) approximately 10 minutes before the radiotracer injection.[9]

Data Analysis
  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Image Analysis:

    • Co-register the PET images with the CT images.

    • Manually or automatically segment regions of interest (ROIs) such as the cortex and hippocampus.[10]

  • Kinetic Modeling:

    • Generate time-activity curves (TACs) for the defined ROIs.

    • Apply a suitable tracer kinetic model, such as a 2-compartment, 5-parameter model, to estimate the total volume of distribution (VT).[4][5]

    • VT is an indicator of radiotracer uptake and binding.

cluster_workflow Experimental Workflow Animal_Model Induce Neuroinflammation (e.g., LPS injection) PET_CT_Scan Perform Dynamic PET/CT Scan Animal_Model->PET_CT_Scan Radiosynthesis Synthesize [11C]this compound Radiosynthesis->PET_CT_Scan Data_Analysis Image Reconstruction & Analysis PET_CT_Scan->Data_Analysis Kinetic_Modeling Kinetic Modeling (e.g., 2-compartment) Data_Analysis->Kinetic_Modeling Outcome Quantify Neuroinflammation (e.g., VT) Kinetic_Modeling->Outcome

PET imaging experimental workflow.

Preclinical and Clinical Perspectives

[11C]this compound has demonstrated good blood-brain barrier penetration in non-human primates.[6] In rodent models of multiple sclerosis (experimental autoimmune encephalomyelitis), tracer uptake in the spinal cord correlated with P2X7R expression, microglial activation, and disease severity.[6] While preclinical data are promising, clinical studies in healthy human subjects have shown low brain uptake of [11C]this compound, which may limit its utility for clinical neuroinflammation imaging.[11] However, it may still be a valuable tool for assessing inflammation in peripheral organs.[4] A fluorine-18 labeled version, [18F]this compound, has also been developed and evaluated, which may offer advantages due to the longer half-life of 18F.[12][13]

Conclusion

This compound-based PET imaging is a powerful technique for the preclinical investigation of neuroinflammation targeting the P2X7R. The protocols and data presented here provide a foundation for researchers to design and implement studies using this novel radioligand. Further research is warranted to explore its full potential and overcome the challenges associated with its translation to clinical applications.

References

Application Notes and Protocols: Radiolabeling of GSK-1482160 with Carbon-11

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the synthesis of 1, a potent P2X7 receptor antagonist, for use as a positron emission tomography (PET) tracer to image neuroinflammation. GSK-1482160 is an orally active, blood-brain barrier penetrant, negative allosteric modulator of the P2X7 receptor.[2] Radiolabeling with the short-lived positron-emitting isotope Carbon-11 (¹¹C, t½ = 20.4 min) allows for the in vivo quantification of P2X7 receptor expression, a key biomarker in neuroinflammatory processes.[3][4][5]

Introduction

The purinergic P2X7 receptor (P2X7R) is an ATP-gated ion channel primarily expressed on microglia and other immune cells in the central nervous system. Its overexpression is associated with neuroinflammatory conditions, making it a valuable target for diagnostic imaging.[3][4][5][6] 1 has been developed as a PET radioligand to non-invasively study the distribution and density of P2X7R. This document outlines the radiosynthesis of 1, its quality control, and key performance parameters.

Mechanism of Action: P2X7R Signaling Pathway

This compound acts as a negative allosteric modulator of the P2X7 receptor. In the context of neuroinflammation, microglial cells are activated, leading to an increased expression of P2X7R. Extracellular ATP, often released from damaged cells, binds to and activates P2X7R. This activation leads to the opening of a non-selective cation channel, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺. This ion flux triggers downstream signaling cascades, including the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β, contributing to the neuroinflammatory response. This compound modulates the receptor to reduce the efficacy of ATP, thereby inhibiting the release of IL-1β.[2]

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Flux Ion Flux (Ca²⁺, Na⁺ Influx; K⁺ Efflux) P2X7R->Ion_Flux Induces ATP Extracellular ATP ATP->P2X7R Activates GSK1482160 This compound GSK1482160->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Neuroinflammation Neuroinflammation IL1B->Neuroinflammation

P2X7R signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The radiosynthesis of 1 has been optimized to provide high yields and purity, suitable for preclinical and clinical research. The following tables summarize the key quantitative data from the synthesis and characterization of the radiotracer.

Table 1: Radiosynthesis Performance

Parameter Value Reference
Radiochemical Yield (RCY) 30-50% (decay corrected to EOB) [1][7][8]
Radiochemical Purity >99% [1][8]
Molar Activity (Aₘ) 370-1110 GBq/µmol at EOB [1][8]

| Total Synthesis Time | ~40 minutes from EOB |[1][8] |

Table 2: In Vitro Binding Affinity

Parameter Cell Line Value Reference
Kd HEK293-hP2X7R membranes 1.15 ± 0.12 nM [3]
Kd HEK293-hP2X7R living cells 5.09 ± 0.98 nM [6][9]

| Ki | HEK293-hP2X7R living cells | 2.63 ± 0.6 nM |[6][9] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of 1. Two primary precursor strategies have been successfully employed.

Protocol 1: N-¹¹C-methylation of desmethyl-GSK1482160

This is a one-pot, one-step radiosynthesis.[8]

Materials:

  • desmethyl-GSK1482160 (precursor)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Sodium hydride (NaH)

  • Acetonitrile (CH₃CN)

  • HPLC system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) C18 cartridge

  • Sterile water for injection, USP

  • Ethanol (B145695), USP

Workflow Diagram:

Radiosynthesis_Workflow_1 Start [¹¹C]CO₂ Production (Cyclotron) CH3I [¹¹C]CH₃I Synthesis Start->CH3I CH3OTf [¹¹C]CH₃OTf Synthesis CH3I->CH3OTf Reaction N-[¹¹C]methylation Reaction (desmethyl-GSK1482160, NaH, CH₃CN, 80°C) CH3OTf->Reaction HPLC Semi-preparative HPLC Purification (C18 column) Reaction->HPLC SPE Solid-Phase Extraction (SPE) (C18 cartridge) HPLC->SPE Formulation Final Formulation (Ethanol/Saline) SPE->Formulation QC Quality Control Formulation->QC End [¹¹C]this compound for Injection QC->End

Workflow for the radiosynthesis of [¹¹C]this compound via desmethyl precursor.

Procedure:

  • [¹¹C]Methyl Triflate Synthesis: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is converted to [¹¹C]CH₃I, which is then passed through a heated column containing silver triflate to produce [¹¹C]CH₃OTf.

  • N-¹¹C-methylation: The precursor, desmethyl-GSK1482160, is dissolved in acetonitrile. Sodium hydride is added to the solution. The gaseous [¹¹C]CH₃OTf is bubbled through the reaction mixture, which is heated to 80°C.

  • Purification: The reaction mixture is quenched and injected into a semi-preparative HPLC system equipped with a C18 column to isolate 1.

  • Formulation: The HPLC fraction containing the product is collected, diluted with sterile water, and passed through a C18 SPE cartridge. The cartridge is washed with sterile water, and the final product is eluted with a small volume of ethanol and diluted with sterile saline for injection.

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, molar activity, pH, and sterility before administration.

Protocol 2: N-¹¹C-methylation of Boc-protected desmethyl-GSK1482160

This method involves an additional deprotection step but can also yield high-quality 1.[1][8]

Materials:

  • Boc-protected desmethyl-GSK1482160 (precursor)

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Hydrochloric acid (HCl)

  • HPLC system with a semi-preparative C18 column

  • Solid-phase extraction (SPE) C18 cartridge

  • Sterile water for injection, USP

  • Ethanol, USP

Procedure:

  • [¹¹C]Methyl Triflate Synthesis: Same as in Protocol 1.

  • N-¹¹C-methylation: The Boc-protected precursor is dissolved in DMSO with potassium carbonate. [¹¹C]CH₃OTf is passed through the mixture at 100°C to form the Boc-protected 1 intermediate.[8]

  • Deprotection: Without isolation, 1 M HCl is added to the reaction mixture to remove the Boc protecting group.[8]

  • Purification and Formulation: The subsequent purification and formulation steps are identical to those described in Protocol 1.

  • Quality Control: As described in Protocol 1.

Conclusion

The radiosynthesis of 1 is a robust and reproducible process that provides a high-quality radiopharmaceutical for PET imaging of the P2X7 receptor.[3][1] The protocols outlined in these application notes, along with the summarized performance data, provide a comprehensive guide for researchers and professionals in the field of drug development and molecular imaging. The ability to visualize and quantify P2X7R in vivo offers a powerful tool for understanding the role of neuroinflammation in various neurological disorders.

References

Application Notes and Protocols for the Synthesis of [18F]GSK1482160 for PET Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]GSK1482160 is a novel positron emission tomography (PET) tracer targeting the P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] The P2X7R is a significant therapeutic target for a variety of inflammatory, immune, and neurodegenerative diseases.[1] This document provides detailed application notes and protocols for the synthesis, purification, and quality control of [18F]GSK1482160 for use in preclinical and clinical PET studies. The radiotracer has been shown to penetrate the blood-brain barrier, making it a promising tool for neuroinflammation imaging.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of [18F]GSK1482160, compiled from published literature.

ParameterValueReferences
Precursor Hetero-aryl bromide precursor[1][2]
Radiolabeling Method Nucleophilic aromatic substitution[1]
Radiochemical Yield (decay-corrected) 20-30%[1]
Molar Activity >68 GBq/μmol[1]
Radiochemical Purity >98%[1]
Total Synthesis Time Approximately 40-60 minutes[3]

Experimental Protocols

Radiosynthesis of [18F]GSK1482160

This protocol describes the manual or automated synthesis of [18F]GSK1482160 via nucleophilic aromatic substitution.

Materials and Reagents:

Procedure:

  • [18F]Fluoride Trapping and Elution:

    • Aqueous [18F]fluoride from the cyclotron is trapped on a pre-conditioned anion exchange cartridge (e.g., QMA).

    • The trapped [18F]fluoride is eluted into the reaction vessel using a solution of tetraethylammonium bicarbonate or a solution of K2CO3 and Kryptofix 2.2.2 in acetonitrile/water.

  • Azeotropic Drying:

    • The eluted [18F]fluoride solution is dried by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at approximately 110°C. This step is repeated 2-3 times to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction:

    • The hetero-aryl bromide precursor (typically 1-5 mg) dissolved in anhydrous DMSO or acetonitrile is added to the dried [18F]fluoride.

    • The reaction vessel is sealed and heated at a temperature ranging from 120°C to 150°C for 10-20 minutes.

  • Quenching and Dilution:

    • After the reaction is complete, the mixture is cooled and quenched by the addition of the mobile phase used for HPLC purification.

Purification of [18F]GSK1482160

The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC).

HPLC System and Conditions:

  • Column: Reverse-phase C18 column (e.g., Luna 5 μm C18(2) 100 Å, 250 mm × 10 mm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) or acetonitrile and 20 mM aqueous phosphoric acid.[1]

  • Flow Rate: 4-5 mL/min.

  • Detection: UV detector (at 275 nm) in series with a radioactivity detector.

Procedure:

  • The crude reaction mixture is injected onto the semi-preparative HPLC system.

  • The fraction corresponding to [18F]GSK1482160 is collected.

  • The collected fraction is diluted with sterile water.

Formulation

The purified [18F]GSK1482160 is formulated for injection.

Procedure:

  • The diluted HPLC fraction is passed through a C18 solid-phase extraction (SPE) cartridge to trap the final product.

  • The cartridge is washed with sterile water to remove any residual HPLC solvents.

  • The [18F]GSK1482160 is eluted from the SPE cartridge with a small volume of ethanol.

  • The final product is diluted with sterile saline for injection and passed through a 0.22 μm sterile filter into a sterile vial.

Quality Control

A series of quality control tests must be performed to ensure the final product is safe for administration.

TestMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless, and free of particulate matter
pH pH meter or pH strips4.5 - 7.5
Radiochemical Identity Co-injection with a non-radioactive GSK1482160 standard on analytical HPLCThe retention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical HPLC or Radio-TLC≥ 95%
Radionuclidic Identity Gamma-ray spectroscopyMajor peak at 511 keV
Radionuclidic Purity Half-life measurement105 - 115 minutes
Molar Activity Calculated from the radioactivity and the mass of GSK1482160 determined by HPLC≥ 50 GBq/μmol at the time of injection
Residual Solvents Gas Chromatography (GC)Acetonitrile: < 410 ppm, Ethanol: < 5000 ppm
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V, where V is the maximum recommended dose in mL
Sterility Incubation in fluid thioglycollate and soybean-casein digest mediaNo microbial growth observed after 14 days

Visualizations

Radiosynthesis_Workflow cluster_start [18F]Fluoride Production & Preparation cluster_synthesis Radiolabeling cluster_purification Purification & Formulation Cyclotron Cyclotron Anion_Exchange_Cartridge Anion Exchange Cartridge (QMA) Cyclotron->Anion_Exchange_Cartridge [18F]Fluoride Elution Elution with K2.2.2/K2CO3 or Et4NOH Anion_Exchange_Cartridge->Elution Azeotropic_Drying Azeotropic Drying (MeCN, N2, Heat) Elution->Azeotropic_Drying Precursor_Addition Add Precursor in DMSO/MeCN Azeotropic_Drying->Precursor_Addition Reaction Heating (120-150°C, 10-20 min) Precursor_Addition->Reaction HPLC_Purification Semi-preparative HPLC Reaction->HPLC_Purification SPE_Formulation C18 SPE Cartridge Formulation HPLC_Purification->SPE_Formulation Sterile_Filtration Sterile Filtration (0.22 µm) SPE_Formulation->Sterile_Filtration Final_Product [18F]GSK1482160 Sterile_Filtration->Final_Product QC_Workflow cluster_tests Quality Control Tests Final_Product Final [18F]GSK1482160 Product Appearance Visual Inspection Final_Product->Appearance pH_Test pH Measurement Final_Product->pH_Test Radiochemical_Purity Radiochemical Purity (HPLC/TLC) Final_Product->Radiochemical_Purity Molar_Activity Molar Activity Final_Product->Molar_Activity Residual_Solvents Residual Solvents (GC) Final_Product->Residual_Solvents Endotoxins Bacterial Endotoxins (LAL) Final_Product->Endotoxins Sterility Sterility Testing Final_Product->Sterility Radionuclidic_Identity Radionuclidic Identity & Purity Final_Product->Radionuclidic_Identity Release Release for Clinical/Preclinical Use Appearance->Release pH_Test->Release Radiochemical_Purity->Release Molar_Activity->Release Residual_Solvents->Release Endotoxins->Release Sterility->Release Radionuclidic_Identity->Release

References

Application Notes and Protocols for a GSK-1482160 Cell-Based Assay Using HEK293-hP2X7R Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent and selective antagonist of the P2X7 receptor (P2X7R), a ligand-gated ion channel activated by high concentrations of extracellular ATP. P2X7R activation is implicated in various inflammatory and neurological conditions, making it a key therapeutic target. This document provides detailed protocols for a cell-based functional assay to characterize the inhibitory activity of this compound on human P2X7R expressed in HEK293 cells (HEK293-hP2X7R). The primary method described is a calcium influx assay using the fluorescent indicator Fluo-4 AM, a standard for measuring P2X7R activation.

P2X7R Signaling Pathway and Antagonist Action

Activation of the P2X7R by an agonist, such as ATP or its potent analog BzATP, opens a non-selective cation channel, leading to a rapid influx of Na+ and Ca2+ and efflux of K+. This initial channel opening can, with sustained activation, lead to the formation of a larger, non-selective pore, allowing the passage of molecules up to 900 Da. The resulting increase in intracellular calcium acts as a crucial second messenger, triggering downstream signaling cascades, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines like IL-1β. This compound, as a negative allosteric modulator, inhibits these P2X7R-mediated events.

P2X7R_Signaling cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Ca_Influx Ca²+ Influx P2X7R->Ca_Influx Mediates BzATP BzATP (Agonist) BzATP->P2X7R Activates GSK1482160 This compound (Antagonist) GSK1482160->P2X7R Inhibits Downstream Downstream Signaling (e.g., IL-1β Release) Ca_Influx->Downstream Triggers

Caption: P2X7R signaling and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the binding and functional characteristics of this compound for the human P2X7 receptor.

Table 1: Functional Potency of this compound

ParameterSpeciesValueNotes
pIC₅₀Human8.5Negative allosteric modulator activity.[1]
IC₅₀Human~3 nMFunctional inhibition.[2]

Table 2: Binding Affinity of [¹¹C]this compound to hP2X7R in HEK293 Cells

ParameterValueUnitSource
Kd1.15 ± 0.12nM[3][4]
Ki2.63 ± 0.6nM[2]
Bmax3.03 ± 0.10pmol/mg[3][4]
kon0.2312 ± 0.01542min⁻¹·nM⁻¹[3][4]
koff0.2547 ± 0.0155min⁻¹[3][4]

Experimental Protocols

Calcium Influx Assay Using Fluo-4 AM

This protocol details the measurement of this compound's ability to inhibit BzATP-induced calcium influx in HEK293-hP2X7R cells.

Materials:

  • HEK293 cells stably expressing human P2X7R (HEK293-hP2X7R)

  • This compound

  • BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

  • Fluo-4 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • DMSO

  • 96-well black, clear-bottom plates

Protocol Workflow:

Assay_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_treatment Compound Treatment cluster_measurement Measurement A 1. Seed HEK293-hP2X7R cells in 96-well plate B 2. Culture overnight A->B C 3. Wash cells with HBSS B->C D 4. Load with Fluo-4 AM (45-60 min, 37°C) C->D E 5. Wash to remove excess dye D->E F 6. Add this compound dilutions E->F G 7. Incubate (15-30 min) F->G H 8. Measure baseline fluorescence G->H I 9. Add BzATP (agonist) H->I J 10. Measure kinetic fluorescence I->J

Caption: Workflow for the P2X7R calcium influx assay.

Step-by-Step Procedure:

  • Cell Culture and Seeding:

    • Culture HEK293-hP2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well.

    • Allow cells to adhere and form a monolayer overnight.

  • Fluo-4 AM Loading:

    • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • On the day of the experiment, prepare the Fluo-4 AM loading solution by mixing 20 µL of the Fluo-4 AM stock and 20 µL of the Pluronic F-127 stock in 10 mL of HBSS for a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

    • Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye.

    • Add 100 µL of HBSS to each well and incubate at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.

  • Compound Incubation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in HBSS to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

    • Aspirate the HBSS from the wells and add 90 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a stock solution of BzATP in HBSS. For human P2X7R, a final concentration in the range of 5-10 µM is typically used to elicit a response.

    • Place the 96-well plate in a fluorescence plate reader capable of kinetic reads and automated injection.

    • Measure the baseline fluorescence (Excitation: ~494 nm, Emission: ~516 nm) for a short period.

    • Inject 10 µL of the BzATP solution into each well to reach the final desired concentration (e.g., EC₈₀).

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control response (0% inhibition) and a control with a known potent P2X7R antagonist or no agonist (100% inhibition).

    • Calculate the percentage inhibition for each concentration of this compound.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Logical Relationships in the Assay

The success of the assay depends on the correct interplay between its core components. The HEK293-hP2X7R cells provide the biological target. Fluo-4 AM is the reporter system that translates receptor activation into a measurable signal. BzATP serves as the stimulus, and this compound is the variable being tested for its inhibitory effect.

Logical_Relationships Cell HEK293-hP2X7R Response Fluorescence Increase (Ca²+ Influx) Cell->Response Generates Agonist BzATP Agonist->Cell Stimulates Antagonist This compound Antagonist->Cell Blocks Indicator Fluo-4 AM Indicator->Cell Loaded into Response->Antagonist Inhibited by

Caption: Logical relationship of assay components.

References

Application Notes and Protocols: GSK-1482160 in LPS-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK-1482160, a potent and selective P2X7 receptor antagonist, in lipopolysaccharide (LPS)-induced inflammation models. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is an orally available, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor.[1] The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation by activating the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to create animal and cellular models of inflammatory conditions, including sepsis and neuroinflammation.[4][5][6] this compound has been investigated for its therapeutic potential in various inflammatory and neuropathic pain models.[1][7]

Mechanism of Action

This compound acts as a negative allosteric modulator of the P2X7 receptor.[1][7] This means it binds to a site on the receptor that is distinct from the ATP binding site.[7] By doing so, it reduces the efficacy of ATP at the receptor without altering its binding affinity.[1][7] This modulation inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 1: In Vitro Potency and Binding Affinity

ParameterSpeciesValueReference
pIC50Human8.5[1]
pIC50Rat6.5[1]
KdHuman (recombinant)5.09 ± 0.98 nM[8]
KiHuman (recombinant)2.63 ± 0.6 nM[8]
IC50Human (recombinant)12.2 ± 2.5 nM[8]

Table 2: In Vivo Efficacy in Animal Models

Animal ModelDosing RegimenEffectReference
Rat Chronic Inflammatory Pain5-50 mg/kg, p.o., twice daily for 5 daysAlleviated chronic inflammatory pain, comparable to celecoxib (B62257) at 50 mg/kg.[1]
Rat Chronic Constriction Injury (CCI)20 mg/kg, p.o., twice daily for 8 daysSignificantly reversed mechanical allodynia.[1]
LPS-Treated Mice (Neuroinflammation)Not specifiedIncreased tracer uptake of [11C]GSK1482160 in the brain, indicating target engagement.[9]

Experimental Protocols

Protocol 1: In Vivo LPS-Induced Systemic Inflammation in Mice

This protocol describes a general procedure for inducing systemic inflammation using LPS and can be adapted for evaluating the efficacy of this compound.

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • C57BL/6 mice (or other appropriate strain)

  • Equipment for oral gavage and intraperitoneal (i.p.) injection

  • Blood collection supplies

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.

  • This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Grouping: Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration: Administer this compound or vehicle via oral gavage. The timing of administration relative to the LPS challenge should be optimized based on the pharmacokinetic profile of this compound. A common starting point is to administer the compound 1 hour before the LPS injection.[10]

  • LPS Challenge: After the appropriate pre-treatment time, administer LPS via i.p. injection. A typical dose to induce a robust cytokine response is 100 ng/mouse.[10]

  • Sample Collection: At a predetermined time point post-LPS injection (e.g., 2 hours for peak TNF-α and IL-6 levels), collect blood samples via cardiac puncture or another approved method.[10]

  • Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of pro-inflammatory cytokines using ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Analyze the cytokine data to determine the effect of this compound on the LPS-induced inflammatory response.

Protocol 2: Ex Vivo LPS/ATP-Stimulated IL-1β Release in Human Whole Blood

This protocol is based on the methodology used in a first-in-human study of GSK1482160 and is useful for assessing its pharmacodynamic effects.[7]

Materials:

  • Freshly drawn human whole blood

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • RPMI medium

  • ELISA kit for human IL-1β

Procedure:

  • Blood Collection: Collect whole blood from healthy human subjects.

  • Pre-incubation with this compound: Pre-incubate aliquots of whole blood with varying concentrations of this compound or vehicle.

  • LPS Priming: Add LPS (e.g., 1 µg/mL) to the blood samples and incubate to prime the inflammasome.[7]

  • ATP Stimulation: Following LPS priming, add ATP to stimulate the P2X7 receptor and induce IL-1β release.[7]

  • Incubation: Incubate the samples for a specified period.

  • Plasma Separation: Centrifuge the samples to separate the plasma.

  • IL-1β Measurement: Measure the concentration of IL-1β in the plasma using a specific ELISA kit.

  • Data Analysis: Determine the inhibitory effect of this compound on LPS/ATP-induced IL-1β release.

Visualizations

Signaling Pathway of LPS-Induced Inflammation and this compound Inhibition

This compound Mechanism of Action cluster_cell Immune Cell (e.g., Macrophage) LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates proIL1b Pro-IL-1β (inactive) NFkB->proIL1b upregulates transcription IL1b IL-1β (active) proIL1b->IL1b cleaved by Caspase-1 ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 activates Casp1 Caspase-1 (active) NLRP3->Casp1 activates Casp1->proIL1b Inflammation Inflammation IL1b->Inflammation promotes GSK1482160 This compound GSK1482160->P2X7R inhibits

Caption: Mechanism of this compound in blocking LPS-induced inflammation.

Experimental Workflow for In Vivo Testing

In Vivo Experimental Workflow acclimation 1. Animal Acclimation (≥ 1 week) grouping 2. Group Assignment (Vehicle, this compound) acclimation->grouping administration 3. Compound Administration (Oral Gavage) grouping->administration lps_challenge 4. LPS Challenge (Intraperitoneal Injection) administration->lps_challenge sample_collection 5. Sample Collection (e.g., Blood) lps_challenge->sample_collection analysis 6. Cytokine Analysis (ELISA) sample_collection->analysis data_analysis 7. Data Interpretation analysis->data_analysis

Caption: Workflow for evaluating this compound in an LPS-induced inflammation model.

References

Application Notes and Protocols for GSK-1482160 in the EAE Model of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia and astrocytes in the central nervous system (CNS).[1][2] Its activation is implicated in the neuroinflammatory cascade associated with multiple sclerosis (MS). In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, P2X7R activation contributes to inflammasome activation, leading to the release of pro-inflammatory cytokines such as IL-1β, and subsequent demyelination and neurodegeneration.[3] Consequently, antagonism of P2X7R presents a potential therapeutic strategy for mitigating neuroinflammation in MS.

These application notes provide a summary of the use of this compound in the EAE model, focusing on its mechanism of action, available data, and detailed experimental protocols to guide further research into the role of P2X7R in neuroinflammatory diseases. Although the clinical development of this compound was discontinued, it remains a valuable tool for preclinical research.[4]

Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of the P2X7R, meaning it binds to a site distinct from the ATP binding site and reduces the efficacy of ATP at the receptor without affecting its affinity.[1][2] This modulation inhibits the downstream signaling cascade, most notably the activation of the NLRP3 inflammasome and the subsequent release of the pro-inflammatory cytokine IL-1β.[1]

P2X7R Signaling Pathway in Neuroinflammation

The following diagram illustrates the signaling pathway involving the P2X7 receptor in the context of neuroinflammation, and the point of intervention for this compound.

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Ion Flux (K+ efflux) GSK1482160 GSK1482160 GSK1482160->P2X7R Inhibits Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Pro_IL1b Pro-IL-1β IL1b IL-1β Neuroinflammation Neuroinflammation IL1b->Neuroinflammation Promotes Caspase1->IL1b Cleaves

P2X7R signaling pathway and this compound inhibition.

Data Presentation

While extensive therapeutic data for unlabeled this compound in the EAE model is limited in publicly available literature, a study utilizing [11C]-labeled this compound for PET imaging in an EAE rat model provides valuable quantitative insights into P2X7R expression and its correlation with disease severity.

Table 1: [11C]this compound Uptake in Lumbar Spinal Cord of EAE Rats [3][5]

Disease StageMean Tracer Uptake (PSL/mm²) ± SD
Sham Control66.37 ± 1.48
EAE - Remitting149.00 ± 54.14
EAE - Peak277.74 ± 79.74

PSL/mm²: Photo-Stimulated Luminescence per square millimeter. Data from in vitro autoradiography.

Table 2: Correlation of [11C]this compound Uptake with Pathological Markers in EAE Rat Spinal Cord [3]

ParameterCorrelation with Tracer Uptake
P2X7R Positive Cell CountsStrong Positive Correlation
Activated Microglia NumbersStrong Positive Correlation
EAE Clinical ScoreStrong Positive Correlation

Experimental Protocols

The following protocols are provided as a guide for researchers investigating the role of P2X7R in the EAE model using this compound or other P2X7R modulators.

Protocol 1: Induction of EAE in Rats (for P2X7R Studies)

This protocol is adapted from the methodology used in the [11C]this compound PET imaging study.[3]

Materials:

  • Female Lewis rats (8-10 weeks old)

  • Guinea pig spinal cord homogenate

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra (inactivated)

  • Phosphate-buffered saline (PBS)

  • Isoflurane or other suitable anesthetic

Procedure:

  • Antigen Emulsion Preparation: Prepare an emulsion of guinea pig spinal cord homogenate in CFA containing Mycobacterium tuberculosis H37Ra.

  • Immunization: On day 0, immunize female Lewis rats with a subcutaneous injection of the antigen emulsion at the base of the tail.

  • Clinical Scoring: Monitor the animals daily for clinical signs of EAE starting from day 7 post-immunization. Use a standardized EAE scoring scale (see Table 3).

  • Disease Progression: The peak of the disease (EAE-Peak) is typically observed between days 12-14 post-immunization, with severe symptoms (scores 4.0-5.0). The remitting stage (EAE-Remitting) occurs around 4 weeks post-immunization, with a significant reduction in clinical signs (score 0).

Table 3: EAE Clinical Scoring Scale for Rats [3]

ScoreClinical Symptoms
0No symptoms
1Flaccid tail
2Hindlimb weakness
3Paraparesis
3.5Unilateral hindlimb paralysis
4Bilateral hindlimb paralysis
5Bilateral hindlimb paralysis and incontinence
Protocol 2: Therapeutic Administration of a P2X7R Antagonist in the EAE Model

This is a representative protocol for evaluating the therapeutic efficacy of a P2X7R antagonist. Specific doses and treatment schedules for this compound in a therapeutic EAE setting are not well-documented; therefore, dose-finding studies are recommended. Dosing information from other P2X7R antagonists in EAE can be used as a starting point.[6][7]

Materials:

  • EAE-induced mice or rats (as per Protocol 1 or a standard MOG-induced EAE protocol for mice)

  • This compound or other P2X7R antagonist

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose)

  • Oral gavage needles

Procedure:

  • EAE Induction: Induce EAE in the chosen animal model.

  • Treatment Initiation:

    • Prophylactic Treatment: Begin administration of the P2X7R antagonist on the day of immunization (Day 0).

    • Therapeutic Treatment: Begin administration upon the onset of clinical signs (e.g., EAE score of 1.0).

  • Dosing:

    • Administer this compound or other P2X7R antagonist orally via gavage.

    • A suggested starting dose range, based on preclinical studies with other compounds, could be 10-50 mg/kg, administered once or twice daily.[2] A dose-response study is crucial to determine the optimal dose.

    • A vehicle control group should be included.

  • Monitoring:

    • Record clinical scores and body weight daily.

    • At the end of the study, collect tissues (spinal cord, brain) for histological analysis (e.g., H&E for inflammation, Luxol Fast Blue for demyelination) and biochemical assays (e.g., cytokine levels, P2X7R expression).

Experimental Workflow for Therapeutic Study

The following diagram outlines a typical experimental workflow for assessing the therapeutic potential of this compound in the EAE model.

EAE_Workflow Start Start EAE_Induction EAE Induction (e.g., MOG in C57BL/6 mice) Start->EAE_Induction Randomization Randomization into Treatment Groups EAE_Induction->Randomization Treatment Daily Treatment (Vehicle vs. This compound) Randomization->Treatment Monitoring Daily Monitoring (Clinical Score, Body Weight) Treatment->Monitoring Begins at onset of symptoms (therapeutic) or Day 0 (prophylactic) Endpoint Study Endpoint (e.g., Day 28 post-induction) Monitoring->Endpoint Analysis Tissue Collection & Analysis (Histology, Cytokines, etc.) Endpoint->Analysis End End Analysis->End

Therapeutic EAE experimental workflow.

Conclusion

This compound is a specific and potent P2X7R negative allosteric modulator that serves as a valuable research tool for investigating the role of the P2X7R-mediated neuroinflammatory pathway in the EAE model of multiple sclerosis. The available data from radiolabeled studies strongly suggest that P2X7R expression is correlated with disease activity in EAE. The provided protocols offer a framework for conducting further studies to elucidate the therapeutic potential of P2X7R antagonism in mitigating the pathological features of MS. Researchers are encouraged to perform dose-response studies to determine the optimal therapeutic regimen for this compound or similar compounds in their specific EAE model.

References

Application Notes and Protocols for [18F]GSK1482160 PET Imaging in Alzheimer's Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]GSK1482160 is a novel positron emission tomography (PET) radiotracer that targets the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel.[1] P2X7R is a key player in neuroinflammation, a critical pathological component of Alzheimer's disease (AD) and related tauopathies.[1][2][3] Upregulated in microglia and astrocytes surrounding amyloid plaques and neurofibrillary tangles, P2X7R is a promising biomarker for tracking neuroinflammatory processes in vivo.[2][4] These application notes provide a comprehensive overview and detailed protocols for utilizing [18F]GSK1482160 PET imaging to investigate neuroinflammation in two widely used Alzheimer's mouse models: the APP/PS1 model of amyloidosis and the rTg4510 model of tauopathy.

Principle of the Method

[18F]GSK1482160 binds with high affinity to the P2X7R. Following intravenous injection, the radiotracer crosses the blood-brain barrier and accumulates in brain regions with elevated P2X7R expression. PET imaging then detects the positron emissions from the [18F] isotope, allowing for the in vivo quantification and spatial mapping of P2X7R density. This enables a non-invasive assessment of neuroinflammation associated with AD pathology.

Data Presentation: Quantitative Analysis of [18F]GSK1482160 Uptake

The following tables summarize the key quantitative findings from PET imaging studies using [18F]GSK1482160 in APP/PS1 and rTg4510 mice. The data is presented as the standardized uptake value ratio (SUVR), with the cerebellum serving as the reference region, a common practice in such studies.[3][5]

Table 1: [18F]GSK1482160 Uptake in rTg4510 Tauopathy Mouse Model

AgeBrain RegionrTg4510 SUVR (mean ± SD)Wild-Type SUVR (mean ± SD)Fold ChangeSignificanceReference
7 monthsCortex1.15 ± 0.081.02 ± 0.05~1.13p < 0.05[2]
7 monthsBasal Forebrain1.12 ± 0.071.01 ± 0.04~1.11p < 0.05[2]
7 monthsStriatum1.08 ± 0.061.00 ± 0.04~1.08NS[2]
7 monthsAmygdala1.09 ± 0.071.02 ± 0.05~1.07NS[2]

NS: Not Significant

Table 2: [18F]GSK1482160 Uptake in APP/PS1 Amyloidosis Mouse Model

AgeBrain RegionAPP/PS1 SUVR (mean ± SD)Wild-Type SUVR (mean ± SD)Fold ChangeSignificanceReference
5 monthsCortexNot ReportedNot ReportedNo significant differenceNS[4]
10 monthsCortexNot ReportedNot ReportedNo significant differenceNS[4]
12 monthsCortex1.09 ± 0.030.88 ± 0.04~1.24p < 0.05[6]
12 monthsHippocampus0.92 ± 0.060.79 ± 0.02~1.16p < 0.05[6]
12 monthsStriatum1.02 ± 0.100.83 ± 0.1~1.23p < 0.05[6]

Note: There are conflicting reports regarding [18F]GSK1482160 uptake in APP/PS1 mice. While some studies report no significant differences at 5 and 10 months of age[4], another study observed a significant increase in 12-month-old APP/PS1 mice[6]. This discrepancy may be due to the age of the animals and the progression of amyloid pathology.

Experimental Protocols

I. Radiosynthesis of [18F]GSK1482160

The radiosynthesis of [18F]GSK1482160 is typically achieved through a nucleophilic aliphatic substitution reaction.[5] A common method involves the use of a hetero-aryl bromide precursor.[1]

Materials:

  • Precursor: Hetero-aryl bromide precursor of GSK1482160

  • [18F]Fluoride

  • Tetrabutylammonium (B224687) bicarbonate

  • Acetonitrile

  • HPLC purification system

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Produce [18F]Fluoride via a cyclotron.

  • Trap the [18F]Fluoride on an anion exchange column and elute with a solution of tetrabutylammonium bicarbonate.

  • Dry the [18F]Fluoride azeotropically with acetonitrile.

  • Add the precursor dissolved in a suitable solvent (e.g., DMSO) to the dried [18F]Fluoride.

  • Heat the reaction mixture at a specific temperature and for a designated time to facilitate the nucleophilic substitution.

  • Purify the crude reaction mixture using semi-preparative HPLC.

  • Isolate the [18F]GSK1482160 fraction and reformulate it in a biocompatible solution (e.g., saline with a small percentage of ethanol) using an SPE cartridge.

  • Perform quality control tests to determine radiochemical purity (>95%), molar activity, and residual solvent levels.[5]

II. Animal Models and Preparation
  • APP/PS1 Mice: These mice model the amyloid pathology of AD. Amyloid plaques typically begin to develop around 6 months of age.[3]

  • rTg4510 Mice: This model exhibits significant tau pathology, with neurofibrillary tangles appearing around 4-5 months of age.[3][4]

  • Wild-Type (WT) Littermates: Age-matched wild-type littermates should be used as controls for all experiments.

Animal Preparation:

  • Anesthetize the mice using isoflurane (B1672236) (1.5-2.5% in oxygen).[5]

  • Maintain the animal's body temperature using a heating pad.

  • Place a tail-vein catheter for the injection of the radiotracer.

III. PET/CT Imaging Protocol

Equipment:

  • Small-animal PET/CT scanner

Procedure:

  • Position the anesthetized mouse in the scanner.

  • Perform a CT scan for attenuation correction and anatomical localization.

  • Inject a single dose of [18F]GSK1482160 via the tail-vein catheter. The typical injected dose is approximately 0.37 MBq/g of body weight.[5]

  • Acquire dynamic or static PET data. A common protocol involves a 60-minute dynamic scan immediately following injection.

  • Reconstruct the PET images using an appropriate algorithm (e.g., 3D OSEM).

IV. Data Analysis

Software:

  • Image analysis software such as PMOD or SPM.

Procedure:

  • Co-register the PET images to a mouse brain atlas or the corresponding CT/MRI images.

  • Define regions of interest (ROIs) for various brain areas, including the cortex, hippocampus, striatum, and cerebellum.

  • Generate time-activity curves (TACs) for each ROI from the dynamic PET data.

  • Calculate the standardized uptake value (SUV) for each ROI. The SUV is the decay-corrected radioactivity concentration normalized to the injected dose and body weight.

  • Calculate the SUVR by dividing the SUV of each target ROI by the SUV of the reference region (cerebellum). This ratio provides a semi-quantitative measure of specific tracer binding.

Visualizations

P2X7R Signaling in Alzheimer's Disease

P2X7R_Signaling_AD cluster_extracellular Extracellular Space cluster_microglia Microglia / Astrocyte cluster_neuron Neuron ATP ATP (danger signal) P2X7R P2X7R ATP->P2X7R activates Abeta Amyloid-β (Aβ) Abeta->ATP induces release Tau Pathological Tau Tau->ATP induces release NLRP3 NLRP3 Inflammasome P2X7R->NLRP3 activates Chemokines Chemokines P2X7R->Chemokines promotes release Cytokines Pro-inflammatory Cytokines (IL-1β) NLRP3->Cytokines promotes release Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation drives Chemokines->Neuroinflammation drives GSK1482160 [18F]GSK1482160 GSK1482160->P2X7R binds to Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage leads to

Caption: P2X7R signaling pathway in Alzheimer's disease.

Experimental Workflow for [18F]GSK1482160 PET Imaging

PET_Workflow cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Data Analysis Radiosynthesis 1. Radiosynthesis of [18F]GSK1482160 QC 2. Quality Control Radiosynthesis->QC Animal_Prep 3. Animal Preparation (Anesthesia, Catheter) QC->Animal_Prep CT_Scan 4. CT Scan (Anatomical Reference) Animal_Prep->CT_Scan Injection 5. Tracer Injection (IV via tail vein) CT_Scan->Injection PET_Scan 6. PET Scan (e.g., 60 min dynamic) Injection->PET_Scan Reconstruction 7. Image Reconstruction PET_Scan->Reconstruction ROI 8. ROI Definition Reconstruction->ROI SUVR 9. SUVR Calculation (vs. Cerebellum) ROI->SUVR Stats 10. Statistical Analysis SUVR->Stats

Caption: Experimental workflow for PET imaging.

References

Application Notes and Protocols for In Vitro Autoradiography Studies Using GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

GSK-1482160 is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3][4] The P2X7R is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia, and is implicated in inflammatory processes.[1] Its role in the release of pro-inflammatory cytokines like interleukin-1β (IL-1β) makes it a significant target for therapeutic intervention in inflammatory and neuropathic pain conditions.[1][2] Radiolabeled variants of this compound, such as [¹¹C]this compound and [¹⁸F]this compound, serve as valuable tools for in vitro autoradiography and Positron Emission Tomography (PET) imaging to visualize and quantify P2X7R expression in tissues.[2][5][6][7][8][9]

These application notes provide detailed protocols for the use of radiolabeled this compound in in vitro autoradiography studies, aimed at researchers, scientists, and drug development professionals.

Target Receptor and Signaling Pathway

This compound targets the P2X7 receptor, an ion channel that opens in response to extracellular ATP.[1] As a negative allosteric modulator, this compound reduces the efficacy of ATP at the receptor without altering its affinity.[2][4] Activation of the P2X7R leads to the formation of a non-selective cation channel, triggering downstream signaling cascades that culminate in the maturation and release of pro-inflammatory cytokines.[1]

P2X7R_Signaling_Pathway cluster_membrane Cell Membrane P2X7R P2X7 Receptor Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Channel ATP Extracellular ATP ATP->P2X7R Binds & Activates GSK1482160 This compound (Negative Allosteric Modulator) GSK1482160->P2X7R Inhibits NLRP3 NLRP3 Inflammasome Activation Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Autoradiography_Workflow Tissue_Prep 1. Tissue Preparation (Snap-freeze, Section) Preincubation 2. Pre-incubation (Remove endogenous ligands) Tissue_Prep->Preincubation Incubation 3. Radioligand Incubation (Total & Non-specific binding) Preincubation->Incubation Washing 4. Washing (Remove unbound radioligand) Incubation->Washing Drying 5. Drying Washing->Drying Exposure 6. Exposure (Phosphor screen or film) Drying->Exposure Imaging 7. Imaging & Analysis Exposure->Imaging Binding_Relationship cluster_experimental Experimental Conditions Total_Binding Total Binding (Radioligand only) Calculation Calculation: Total Binding - Non-Specific Binding Total_Binding->Calculation NonSpecific_Binding Non-Specific Binding (Radioligand + Excess Unlabeled Ligand) NonSpecific_Binding->Calculation Specific_Binding Specific Binding (Binding to Target Receptors) Calculation->Specific_Binding

References

Application Notes and Protocols for Quantification of P2X7R Expression with [11C]GSK1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purinergic receptor P2X7 (P2X7R) is a ligand-gated ion channel that plays a crucial role in neuroinflammation.[1][2] Its expression is upregulated in activated microglia and other immune cells, making it a valuable biomarker for a variety of neurodegenerative and inflammatory diseases. [11C]GSK1482160 is a potent and selective P2X7R antagonist that readily crosses the blood-brain barrier and has been successfully developed as a positron emission tomography (PET) radioligand for the in vivo quantification of P2X7R expression.[1][2] These application notes provide detailed protocols for the use of [11C]GSK1482160 in preclinical research settings.

Data Presentation

Table 1: In Vitro Binding Characteristics of [11C]GSK1482160
ParameterCell/Tissue PreparationValueReference
Dissociation Constant (Kd) HEK293-hP2X7R membranes1.15 ± 0.12 nM[1][2]
HEK293-hP2X7R living cells5.09 ± 0.98 nM
Receptor Density HEK293-hP2X7R membranes3.03 ± 0.10 pmol/mg[1][2]
Inhibition Constant (Ki) HEK293-hP2X7R living cells2.63 ± 0.6 nM
Association Rate Constant (kon) HEK293-hP2X7R cells0.2312 ± 0.01542 min⁻¹nM⁻¹[1][2]
Dissociation Rate Constant (koff) HEK293-hP2X7R cells0.2547 ± 0.0155 min⁻¹[1][2]
Binding Potential (kon/koff) HEK293-hP2X7R cells1.0277 ± 0.207[1][2]
Table 2: In Vivo Quantification of P2X7R with [11C]GSK1482160 in Animal Models of Neuroinflammation
Animal ModelTreatmentBrain RegionFold Increase in Tracer Uptake (vs. Control)Blocking with excess GSK1482160Reference
Mouse Lipopolysaccharide (LPS)Whole Brain3.2-fold97%[2]
Cortical Regions & HippocampusStatistically significant increase in total distribution volumeStatistically significant decrease in total distribution volume[2]
Rat Experimental Autoimmune Encephalomyelitis (EAE) - Peak StageLumbar Spinal Cord4.2-fold (vs. Sham)Not Reported
Experimental Autoimmune Encephalomyelitis (EAE) - Remitting StageLumbar Spinal Cord2.2-fold (vs. Sham)Not Reported

Signaling Pathways and Experimental Workflows

P2X7R_Signaling_Pathway P2X7R Signaling Pathway in Neuroinflammation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R binds Ion_Flux Ion Flux (Ca²⁺ influx, K⁺ efflux) P2X7R->Ion_Flux activates NFkB NF-κB Activation P2X7R->NFkB activates MAPK MAPK Activation (p38, JNK, ERK) P2X7R->MAPK activates NLRP3 NLRP3 Inflammasome Assembly Ion_Flux->NLRP3 triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 leads to IL1b IL-1β Maturation & Release Caspase1->IL1b Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_genes MAPK->Pro_inflammatory_genes

Caption: P2X7R signaling cascade in neuroinflammation.

PET_Workflow Experimental Workflow for [11C]GSK1482160 PET Imaging cluster_preparation Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Radiosynthesis [11C]GSK1482160 Radiosynthesis Tracer_Admin Tracer Administration (i.v. injection) Radiosynthesis->Tracer_Admin Animal_Model Animal Model Induction (e.g., LPS, EAE) Animal_Prep Animal Preparation (Anesthesia) Animal_Model->Animal_Prep Animal_Prep->Tracer_Admin PET_Scan Dynamic PET Scan Tracer_Admin->PET_Scan CT_Scan CT Scan (Attenuation Correction) PET_Scan->CT_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon CT_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Definition Image_Recon->ROI_Analysis Kinetic_Modeling Tracer Kinetic Modeling ROI_Analysis->Kinetic_Modeling Quantification Quantification of Binding Parameters Kinetic_Modeling->Quantification

Caption: Workflow for [11C]GSK1482160 PET imaging and analysis.

Experimental Protocols

Protocol 1: Radiosynthesis of [11C]GSK1482160

This protocol is based on previously published methods.

Materials:

  • Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor

  • [11C]CH3OTf (Methyl triflate)

  • HPLC system for purification

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Produce [11C]CO2 via a cyclotron.

  • Convert [11C]CO2 to [11C]CH3OTf.

  • Perform N-[11C]methylation by reacting the desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160 precursor with [11C]CH3OTf.

  • Purify the resulting [11C]GSK1482160 using HPLC.

  • Isolate and formulate the final product using SPE.

  • Perform quality control to determine radiochemical purity and specific activity.

Expected Outcome:

  • Radiochemical yield: 30-50% (decay corrected to end of bombardment).

  • Radiochemical purity: >99%.

  • Specific activity: 370-1110 GBq/µmol.

  • Total synthesis time: ~40 minutes.

Protocol 2: In Vitro Saturation Binding Assay

Materials:

  • HEK293 cells expressing human P2X7R (HEK293-hP2X7R) membrane preparation

  • [11C]GSK1482160

  • Non-radiolabeled GSK1482160 (for determining non-specific binding)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 0.1% bovine serum albumin

  • Filter plates (e.g., GF/B UniFilter plates)

  • Scintillation counter or phosphor imager

Procedure:

  • Incubate membrane protein (0.054 mg/mL) with increasing concentrations of [11C]GSK1482160 (e.g., 0.15–15,000 pM) for 20 minutes at 22°C.[3]

  • For non-specific binding, incubate parallel samples with the addition of a high concentration of non-radiolabeled GSK1482160 (e.g., 10 µM).[3]

  • Terminate the binding reaction by rapid filtration through the filter plates.

  • Wash the filters to remove unbound radioligand.

  • Quantify the radioactivity on the filters using a scintillation counter or phosphor imager.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Analyze the data using non-linear regression to determine the Kd and receptor density.

Protocol 3: In Vivo PET/CT Imaging in a Mouse Model of Neuroinflammation

1. Animal Model Induction (LPS Model):

  • Administer lipopolysaccharide (LPS) to mice via intraperitoneal (i.p.) injection. A typical dose is 5 mg/kg.

  • Allow for the development of neuroinflammation. Peak microglial activation is often observed around 72 hours post-injection.[2]

2. Animal Preparation for Imaging:

  • Fast the animals for 4-6 hours prior to the scan to reduce blood glucose levels.

  • Anesthetize the animal using isoflurane (B1672236) (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.

  • Place the animal on the scanner bed and monitor vital signs (respiration, temperature) throughout the procedure.

3. PET/CT Image Acquisition:

  • Perform a CT scan for anatomical reference and attenuation correction.

  • Administer [11C]GSK1482160 via tail vein injection as a bolus (e.g., 3.7-7.4 MBq).

  • Immediately start a dynamic PET scan for 60-90 minutes.

  • For blocking studies, administer an excess of non-radiolabeled GSK1482160 (e.g., 1 mg/kg) 10 minutes prior to the radiotracer injection.[3]

4. Image Analysis and Quantification:

  • Reconstruct the dynamic PET images.

  • Co-register the PET images with the CT images.

  • Define regions of interest (ROIs) on the brain images using an appropriate brain atlas.

  • Extract time-activity curves (TACs) for each ROI.

  • Perform tracer kinetic modeling on the TACs. A 2-tissue compartment, 5-parameter model is often employed.[3]

  • From the kinetic modeling, determine the total distribution volume (VT), which is an indicator of radiotracer binding.

  • Compare VT values between control and disease model animals, and between baseline and blocking conditions to assess specific binding.

References

Application Notes and Protocols for Studying Microglial Activation with GSK-1482160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-1482160 is a potent, orally active, and blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] The P2X7R, an ATP-gated ion channel, is a key player in neuroinflammation and is highly expressed on the surface of microglia, the resident immune cells of the central nervous system.[3][4] Activation of P2X7R by high concentrations of extracellular ATP, a danger signal released from damaged cells, triggers a signaling cascade that leads to microglial activation, proliferation, and the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).[4][5][6] this compound reduces the efficacy of ATP at the P2X7R without affecting its affinity, thereby inhibiting the downstream inflammatory response.[1][4] These properties make this compound a valuable tool for studying the role of P2X7R in microglial activation and for the development of therapeutics targeting neuroinflammatory and neuropathic pain conditions.[1][7]

Data Presentation

In Vitro Binding Affinity and Potency
ParameterSpeciesValueReference
pIC50Human8.5[1][2]
pIC50Rat6.5[1][2]
KdHuman (HEK293-hP2X7R membranes)1.15 ± 0.12 nM[3][8]
KiHuman (HEK293-hP2X7R living cells)2.63 ± 0.6 nM[9]
BmaxHuman (HEK293-hP2X7R membranes)3.03 ± 0.10 pmol/mg[3]
In Vivo Efficacy in Preclinical Models
ModelSpeciesDosing RegimenEffectReference
Chronic Inflammatory Pain (CFA-induced)Rat5-50 mg/kg, p.o., twice daily for 5 daysAlleviated chronic inflammatory pain[2]
Neuropathic Pain (CCI)Rat20 mg/kg, p.o., twice daily for 8 daysReversed mechanical allodynia[2]
LPS-Induced NeuroinflammationMouseN/A (used for PET imaging)Increased [11C]this compound uptake in the brain, indicating target engagement[3][10]

Signaling Pathways

P2X7R-Mediated Microglial Activation

Activation of the P2X7 receptor on microglia by extracellular ATP initiates a complex downstream signaling cascade. This leads to the activation of transcription factors such as NF-κB and the assembly of the NLRP3 inflammasome, culminating in the maturation and release of pro-inflammatory cytokines.

P2X7R_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space P2X7R P2X7R NFkB NF-κB Activation P2X7R->NFkB MAPK MAPK (p38/ERK) Activation P2X7R->MAPK NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 ATP ATP ATP->P2X7R Binds Cytokines Pro-inflammatory Cytokine Release (IL-1β, TNF-α) NFkB->Cytokines Transcription MAPK->Cytokines Post-translational modification NLRP3->Cytokines Cleavage & Maturation of pro-IL-1β GSK1482160 This compound GSK1482160->P2X7R Inhibits

P2X7R downstream signaling in microglia.

Experimental Protocols

Experimental Workflow for Studying this compound in a Neuroinflammation Model

A typical workflow to evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced model of neuroinflammation involves inducing microglial activation, treating with the compound, and subsequently analyzing the effects through various molecular and imaging techniques.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Analysis start Induce Neuroinflammation (e.g., LPS injection in mice) treatment Administer this compound (various doses) start->treatment western Western Blot (P2X7R, Iba1, pro-inflammatory markers) treatment->western ihc Immunohistochemistry (Iba1, P2X7R) treatment->ihc pet [11C]this compound PET Imaging (Target engagement & receptor occupancy) treatment->pet elisa ELISA (Cytokine levels in brain homogenates) treatment->elisa

Workflow for in vivo evaluation of this compound.
Detailed Methodologies

1. Western Blot Analysis of P2X7R and Iba1 Expression

This protocol is adapted from studies characterizing microglial activation in response to LPS.[10][11]

  • Tissue Preparation:

    • Sacrifice animals at the desired time point after LPS and this compound treatment.

    • Rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

    • Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Electrophoresis and Blotting:

    • Load 20-30 µg of protein per lane onto a 10% Tris-glycine gel.

    • Perform SDS-PAGE to separate the proteins.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

      • Anti-P2X7R antibody (e.g., Alomone Labs, APR-004) at a 1:1000 dilution.

      • Anti-Iba1 antibody (e.g., Abcam, ab178846) at a 1:1000 dilution.[11]

      • Anti-β-actin antibody (loading control) at a 1:5000 dilution.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

2. Immunohistochemistry for Microglial Activation

This protocol is a standard method for visualizing microglia in brain tissue sections.[11][12]

  • Tissue Preparation:

    • Perfuse animals with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Post-fix the brain in 4% PFA overnight at 4°C.

    • Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS until it sinks.

    • Freeze the brain and cut 30-40 µm thick coronal sections using a cryostat.

  • Staining:

    • Wash the free-floating sections three times for 5 minutes each in PBS.

    • Perform antigen retrieval if necessary (e.g., incubation in 10 mM sodium citrate (B86180) buffer, pH 6.0, at 90°C for 10 minutes).

    • Block non-specific binding and permeabilize the sections by incubating in a solution of 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour at room temperature.

    • Incubate the sections with the primary antibody (e.g., anti-Iba1, 1:500 dilution) in the blocking solution overnight at 4°C.[11]

    • Wash the sections three times for 10 minutes each in PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG, 1:500 dilution) for 2 hours at room temperature in the dark.

    • Wash the sections three times for 10 minutes each in PBS.

    • Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging:

    • Visualize the stained sections using a confocal or fluorescence microscope.

    • Analyze microglial morphology and density to assess the extent of activation.

3. [11C]this compound Positron Emission Tomography (PET) Imaging

This protocol provides a general framework for in vivo imaging of P2X7R using [11C]this compound in a mouse model of neuroinflammation.[3][9][10]

  • Radioligand Synthesis:

    • [11C]this compound is synthesized via [11C]methylation of the corresponding desmethyl precursor. The synthesis is typically automated in a chemistry module.

  • Animal Preparation:

    • Induce neuroinflammation in mice by intraperitoneal (i.p.) injection of LPS (e.g., 5 mg/kg).[7]

    • At the peak of the inflammatory response (e.g., 72 hours post-LPS), anesthetize the animals (e.g., with isoflurane).[3][10]

    • Position the animal in the PET scanner.

  • PET Imaging:

    • Administer [11C]this compound via tail vein injection.

    • Acquire dynamic PET data for 60-90 minutes.

    • For blocking studies, pre-administer a high dose of non-radiolabeled this compound to confirm target-specific binding.

  • Image Analysis:

    • Reconstruct the PET images.

    • Co-register the PET images with an anatomical template or a CT scan for anatomical reference.

    • Perform kinetic modeling of the time-activity curves from different brain regions to quantify radioligand binding, often expressed as the total distribution volume (VT).

    • Compare VT values between control, LPS-treated, and blocked animals to determine the extent of P2X7R upregulation and target engagement by this compound.

References

Troubleshooting & Optimization

Technical Support Center: GSK-1482160 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing GSK-1482160 for Positron Emission Tomography (PET) imaging. The following information is designed to help identify and resolve common imaging artifacts and procedural issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and what is its application in PET imaging?

This compound is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]this compound) or Fluorine-18 ([18F]this compound), it serves as a radioligand for PET imaging to quantify the expression and distribution of P2X7R in vivo.[1][3][4] This is particularly relevant for studying neuroinflammation in neurodegenerative diseases and other conditions where P2X7R is upregulated.[5][6][7]

Q2: I am observing areas of abnormally high tracer uptake in my this compound PET images that do not correspond to anatomical structures. What could be the cause?

This could be due to several types of artifacts. Here are the most common causes and troubleshooting steps:

  • Metallic Implants: Medical or dental implants can cause significant artifacts in PET/CT imaging.[8][9] The high density of the metal leads to streaking artifacts on the CT image, which in turn results in an overestimation of PET activity in that region during attenuation correction.[8][9]

    • Troubleshooting:

      • Review the non-attenuation corrected (NAC) PET images. If the high uptake is not present in the NAC images, it is likely an attenuation correction artifact.[8][10]

      • If possible, use a metal artifact reduction algorithm during image reconstruction.[11]

      • Ensure the patient is positioned to minimize the inclusion of metallic objects in the field of view, if feasible.

  • Intravenous Contrast Media: The use of iodinated contrast for the CT portion of a PET/CT scan can lead to artificially high standardized uptake values (SUVs) in regions where the contrast agent is concentrated.

    • Troubleshooting:

      • Similar to metallic implants, compare the attenuation-corrected (AC) and non-attenuation-corrected (NAC) images. The artifact will be absent in the NAC images.[10]

      • If a contrast-enhanced CT is necessary for diagnostic purposes, consider acquiring a low-dose, non-contrast CT for attenuation correction before the PET scan.[10]

Q3: My this compound PET images appear blurry or show misregistration between the PET and CT data, especially near the diaphragm. How can I fix this?

Blurring and misregistration are often caused by patient motion, particularly respiratory motion.[8][12][13] The PET scan is acquired over a longer period, averaging motion, while the CT is a quick snapshot.[8][13] This discrepancy can lead to misalignment, especially at the lung-diaphragm interface.[8]

  • Troubleshooting:

    • Patient Comfort and Instruction: Ensure the patient is comfortable and well-instructed to remain still and breathe shallowly during the acquisition.[12][14]

    • Respiratory Gating: If available, use respiratory gating techniques to acquire PET data at specific phases of the respiratory cycle, which can then be matched to the corresponding CT data.

    • Image Review: Carefully review the alignment of the PET and CT images. Software can sometimes be used to manually or automatically correct for minor misalignments.[12]

Quantitative Data Summary

The following tables provide a summary of typical acquisition parameters and quality control metrics for this compound PET imaging.

Table 1: Recommended PET/CT Acquisition Parameters for [18F]this compound

ParameterValueNotes
Radiotracer Dose ~0.37 MBq/g body weightFor preclinical models.[5]
Uptake Time 50-70 minutesOptimal time window for imaging after injection.[15]
PET Acquisition Mode 3D Static
CT Parameters Low-doseFor attenuation correction and anatomical localization.
Reconstruction Algorithm OSEM (Ordered Subset Expectation Maximization)

Table 2: Quality Control (QC) Procedures and Frequencies

QC TestFrequencyPurpose
Daily QC Scan (Sinogram) DailyTo check for detector non-uniformity and potential hardware/software issues.[16][17]
Normalization Scan Weekly/MonthlyEnsures uniform sensitivity across all detectors to prevent image artifacts.[16]
System Resolution & Linearity WeeklyTo verify the system's ability to produce straight lines and maintain spatial resolution.[9]
PET/CT Registration AnnuallyTo ensure accurate alignment of PET and CT images.[18]
SUV Calibration AnnuallyVerifies the accuracy of standardized uptake value (SUV) measurements.[18]

Experimental Protocols

Protocol 1: General [18F]this compound PET/CT Imaging in a Preclinical Model

  • Animal Preparation: Anesthetize the animal (e.g., with 1.5–2.5% isoflurane) and position it on the scanner bed.[5]

  • Radiotracer Administration: Inject a single dose of [18F]this compound (e.g., ~0.37 MBq/g body weight) intravenously via the tail vein.[5]

  • Uptake Period: Allow for a 50-60 minute uptake period while the animal remains under anesthesia.[5]

  • CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • PET Acquisition: Acquire a static PET scan for a specified duration (e.g., 10-20 minutes).

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and randoms.

Visualizations

Below are diagrams illustrating key concepts in this compound PET imaging and troubleshooting.

cluster_pathway This compound Mechanism of Action ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IL1B IL-1β Release (Inflammation) P2X7R->IL1B Promotes GSK1482160 This compound GSK1482160->P2X7R Inhibits (Allosteric Modulation)

Caption: Signaling pathway of P2X7R and the inhibitory action of this compound.

cluster_workflow Troubleshooting Workflow for PET Image Artifacts Start Artifact Observed in This compound PET Image CheckMotion Review for Patient Motion or Misregistration Start->CheckMotion CheckNAC Compare AC and NAC Images CheckMotion->CheckNAC No MotionArtifact Motion Artifact Confirmed CheckMotion->MotionArtifact Yes AC_Artifact Attenuation Correction Artifact Confirmed CheckNAC->AC_Artifact Yes Other Investigate Other Causes (e.g., QC Failure, Extravasation) CheckNAC->Other No Resolved Artifact Identified & Documented MotionArtifact->Resolved AC_Artifact->Resolved

Caption: Decision-making workflow for identifying common PET imaging artifacts.

cluster_relationships Logical Relationships in PET/CT Artifact Generation Patient Patient-Related Factors Motion Motion (Voluntary, Respiratory) Patient->Motion Metal Metallic Implants Patient->Metal Contrast IV Contrast Patient->Contrast Scanner Scanner/Technical Factors QC Poor Quality Control Scanner->QC FOV Truncation (FOV Mismatch) Scanner->FOV Artifact Image Artifact Motion->Artifact Metal->Artifact Contrast->Artifact QC->Artifact FOV->Artifact

Caption: Relationship between sources of error and the final image artifact.

References

Addressing GSK-1482160 stability and solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with GSK-1482160. It addresses common questions and challenges related to the stability and solubility of this compound to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an orally active and blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It does not compete with ATP for its binding site but rather binds to a distinct site on the receptor, reducing the efficacy of ATP-mediated activation.[1][2] This inhibition of P2X7R function leads to a downstream reduction in the release of pro-inflammatory cytokines, such as IL-1β.[1]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions for both the powdered form and solutions.

FormStorage TemperatureDuration
Powder-20°C3 years
4°C2 years
In Solvent-80°C6 months
-20°C1 month

Q3: Is this compound soluble in aqueous buffers like PBS?

Direct information on the solubility of this compound in aqueous buffers is limited. However, like many small molecule inhibitors, it is expected to have low aqueous solubility. For most in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous assay medium. The final concentration of the organic solvent in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Q4: I am observing precipitation of the compound in my cell culture medium. What could be the cause and how can I resolve it?

Precipitation in aqueous media is a common issue with hydrophobic compounds like this compound. The troubleshooting guide below provides a systematic approach to address this problem.

Troubleshooting Guide: Solubility Issues

This guide will help you troubleshoot and resolve common solubility problems encountered when working with this compound.

Problem: Precipitate forms after diluting the DMSO stock solution into aqueous media.

Potential Cause Troubleshooting Step Expected Outcome
Final concentration exceeds aqueous solubility. 1. Lower the final working concentration of this compound. 2. Perform a serial dilution of the DMSO stock in the aqueous medium to determine the solubility limit.The compound remains in solution at a lower concentration.
High percentage of DMSO in the final solution. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).Reduced solvent effects and improved compound solubility.
Interaction with media components. 1. Test the solubility in a simpler buffer (e.g., PBS) before using complex cell culture media. 2. Consider using a formulation aid, such as a small percentage of serum or a non-ionic surfactant (e.g., Tween® 80), if compatible with your experimental setup.Improved solubility in the presence of solubilizing agents.
Incorrect stock solution preparation. Review the protocol for preparing the DMSO stock solution. Ensure the compound is fully dissolved, using sonication if necessary.A clear, homogenous stock solution prevents the introduction of undissolved particles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 335.76 g/mol , you would weigh 3.36 mg.

  • Adding Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Dilution for In Vitro Cell-Based Assays

  • Thawing the Stock: Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution in DMSO.

  • Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to the pre-warmed cell culture medium. Pipette up and down gently to mix. The final DMSO concentration should not exceed 0.1%. For example, to achieve a 10 µM final concentration, add 1 µL of the 10 mM stock to 1 mL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium.

Visualizations

G Mechanism of Action of this compound ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ion_Channel Ion Channel Opening P2X7R->Ion_Channel Induces GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation Inflammasome Inflammasome Activation Ion_Channel->Inflammasome IL1b IL-1β Release Inflammasome->IL1b

Caption: Mechanism of action of this compound.

G Experimental Workflow for this compound Preparation start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock store Aliquot and Store at -80°C stock->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Assay Medium (≤0.1% DMSO) thaw->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing this compound.

G Troubleshooting Solubility Issues start Precipitate Observed in Aqueous Medium? check_conc Is the Final Concentration Too High? start->check_conc Yes success Problem Resolved start->success No lower_conc Lower the Final Concentration check_conc->lower_conc Yes check_dmso Is the Final DMSO% > 0.1%? check_conc->check_dmso No lower_conc->success lower_dmso Reduce Final DMSO Concentration check_dmso->lower_dmso Yes check_media Test in Simpler Buffer (PBS) check_dmso->check_media No lower_dmso->success use_aid Consider Formulation Aids (e.g., Serum) check_media->use_aid Precipitates recheck_stock Re-prepare Stock Solution Carefully check_media->recheck_stock Soluble use_aid->success recheck_stock->success fail Contact Technical Support recheck_stock->fail

Caption: Troubleshooting decision tree for solubility issues.

References

Improving GSK-1482160 blood-brain barrier penetration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on working with GSK-1482160, focusing on its characteristics related to blood-brain barrier (BBB) penetration.

Frequently Asked Questions (FAQs)

Q1: Is this compound capable of crossing the blood-brain barrier?

A1: Yes, published literature consistently describes this compound as an orally active and blood-brain barrier penetrant molecule.[1][2][3][4][5] It has been successfully used as a radioligand for PET imaging of the P2X7 receptor in the brain, which requires the compound to cross the BBB.[3][4][5] One study notes that it "readily crosses the blood brain barrier and is not a substrate for the known active efflux transporters"[2].

Q2: What is the mechanism of action for this compound?

A2: this compound is a negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It binds to a site on the receptor that is different from the ATP binding site. This binding reduces the efficacy of ATP at the P2X7 receptor without affecting ATP's affinity, which in turn inhibits the release of pro-inflammatory cytokines like IL-1β.[1][2]

Q3: What are the primary research applications for this compound?

A3: this compound is primarily used in research to study the role of the P2X7 receptor in various conditions, particularly neuroinflammation.[3][4][5] It has been investigated in preclinical models of chronic joint pain and neuropathic pain.[1][2] Due to its ability to be radiolabeled (with 11C or 18F), it is also a valuable tool for in vivo imaging of P2X7R expression using Positron Emission Tomography (PET).[1][3]

Troubleshooting Guide

While this compound is known to be BBB-penetrant, researchers may occasionally encounter results suggesting lower-than-expected brain concentrations. This guide addresses potential reasons and troubleshooting steps.

Q1: My in vivo experiments show a low brain-to-plasma ratio for this compound. What could be the issue?

A1: Several factors in your experimental setup could contribute to this observation. Consider the following possibilities:

  • Vehicle Formulation: this compound's solubility and stability in the chosen vehicle are critical for achieving adequate systemic exposure after administration. Poor formulation can lead to precipitation or degradation, reducing the amount of drug available to cross the BBB.

    • Troubleshooting Step: Verify the solubility of this compound in your vehicle. Consider using common formulations for preclinical studies, such as a solution in DMSO, followed by dilution in saline or a solution containing Tween 80 or PEG.

  • Animal Model and Physiology: The species, strain, age, and health status of the animal can influence BBB permeability and drug metabolism.

    • Troubleshooting Step: Review the literature for studies using this compound in a similar animal model. Ensure the animals are healthy and that the experimental conditions (e.g., anesthesia) are not adversely affecting cardiovascular function or BBB integrity.

  • Timing of Sample Collection: The peak concentration (Cmax) of this compound in the brain and plasma may occur at different times.

    • Troubleshooting Step: Conduct a time-course experiment to measure the concentration of this compound in both brain and plasma at multiple time points after administration to determine the Tmax in each compartment.

  • Analytical Methodology: Inaccurate quantification of this compound in brain homogenate or plasma can lead to misleading results.

    • Troubleshooting Step: Validate your analytical method (e.g., LC-MS/MS) for sensitivity, linearity, accuracy, and precision in both brain and plasma matrices. Ensure complete extraction of the compound from the brain tissue.

Q2: Could active efflux by transporters at the BBB be limiting the brain penetration of this compound in my experiment?

A2: This is unlikely. A study on the pharmacokinetics of this compound in healthy human subjects stated that the compound is not a substrate for known active efflux transporters.[2] However, if you suspect efflux is an issue in your specific experimental system, you could co-administer a broad-spectrum P-glycoprotein (P-gp) inhibitor, such as verapamil (B1683045) or cyclosporine A, to see if it increases the brain concentration of this compound.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Target P2X7 Receptor (Negative Allosteric Modulator)[1][2]
pIC50 (human) 8.5[1]
pIC50 (rat) 6.5[1]
BBB Penetration Yes[1][2][3]
Efflux Transporter Substrate No[2]
Half-life (human, single dose) < 4.5 hours[2][6]
Tmax (human, single dose) < 3.5 hours[2][6]

Experimental Protocols

Protocol 1: Assessment of Brain Penetration via In Vivo Biodistribution Study in Rodents

This protocol provides a general framework for determining the brain-to-plasma concentration ratio of this compound.

  • Compound Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Animal Dosing: Administer this compound to a cohort of rodents (e.g., C57BL/6 mice) at a defined dose via the intended route (e.g., intravenous or oral).

  • Sample Collection: At predetermined time points (e.g., 15, 30, 60, 120 minutes) post-administration, anesthetize the animals and collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately thereafter, perfuse the animals with ice-cold saline to remove blood from the organs.

  • Brain Tissue Collection: Excise the brain and rinse with cold saline. Blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate the plasma.

    • Brain: Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis:

    • Extract this compound from the plasma and brain homogenate samples.

    • Quantify the concentration of this compound in each sample using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain (ng/g of tissue) by the concentration in the plasma (ng/mL).

Visualizations

P2X7 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Flux Ion Flux (Ca²⁺, Na⁺ influx, K⁺ efflux) P2X7R->Ion_Flux Opens Channel GSK This compound GSK->P2X7R Negatively Modulates NLRP3 NLRP3 Inflammasome Activation Ion_Flux->NLRP3 IL1b IL-1β Release NLRP3->IL1b

Caption: P2X7R signaling and the modulatory role of this compound.

Experimental Workflow for Assessing BBB Penetration Formulation 1. Compound Formulation Dosing 2. Animal Dosing Formulation->Dosing Collection 3. Blood & Brain Collection Dosing->Collection Processing 4. Sample Processing Collection->Processing Analysis 5. LC-MS/MS Analysis Processing->Analysis Ratio 6. Calculate Brain-to- Plasma Ratio Analysis->Ratio

Caption: Workflow for in vivo assessment of BBB penetration.

Troubleshooting Low Brain Concentration of this compound Start Low brain concentration observed Vehicle Is the vehicle formulation appropriate? Start->Vehicle Timing Was a time-course experiment performed? Vehicle->Timing Yes Fix_Vehicle Optimize vehicle for solubility and stability Vehicle->Fix_Vehicle No Analytical Is the analytical method validated? Timing->Analytical Yes Run_Timing Determine Tmax in brain and plasma Timing->Run_Timing No Validate_Analytical Validate LC-MS/MS for both matrices Analytical->Validate_Analytical No Consider_Other Consider animal model or other factors Analytical->Consider_Other Yes Fix_Vehicle->Start Run_Timing->Start Validate_Analytical->Start

Caption: Decision tree for troubleshooting low brain uptake.

References

Off-target effects of GSK-1482160 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of GSK-1482160 in experimental models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It acts by reducing the efficacy of ATP at the P2X7 receptor without affecting its affinity, which in turn inhibits the release of pro-inflammatory cytokines such as IL-1β.[1]

Q2: Why was the clinical development of this compound discontinued (B1498344)?

The development of this compound was discontinued based on simulations from a pharmacokinetic/pharmacodynamic (PK/PD) model.[2][3] This model, which integrated all biomarker data from a first-in-human study, suggested that it would not be possible to achieve the necessary level of IL-1β inhibition (greater than 90%) while maintaining a sufficient safety margin.[3]

Q3: What are the known on-target potencies of this compound?

This compound is a potent modulator of the human P2X7 receptor. In vitro studies have demonstrated its high affinity and functional antagonism.

On-Target Activity of this compound

ParameterSpeciesValueAssay Type
pIC50Human8.5Functional Assay
pIC50Rat6.5Functional Assay
KdHuman1.15 ± 0.12 nMRadioligand Binding ([11C]this compound)
KiHuman2.63 ± 0.6 nMRadioligand Competition Assay
IC50Human12.2 ± 2.5 nMRadioligand Competition Assay

Q4: Has this compound been repurposed for other applications?

Yes, due to its high affinity for the P2X7 receptor and its ability to penetrate the blood-brain barrier, this compound has been radiolabeled with Carbon-11 ([11C]this compound) and is used as a positron emission tomography (PET) radioligand for imaging the P2X7 receptor in the context of neuroinflammation.

Troubleshooting Guide: Unexpected Experimental Results

Issue 1: I am observing a cardiovascular effect in my animal model after administering this compound. Is this a known off-target effect?

Possible Explanation:

In a first-in-human clinical trial, a serious adverse event of asymptomatic accelerated idioventricular rhythm was observed in one subject at the highest dose (1000 mg), which was considered related to the study drug.[4] While preclinical studies did not reportedly show cardiac toxicity, this clinical finding suggests a potential for cardiovascular effects at high concentrations.

Recommendations:

  • Dose-Response Analysis: Carefully evaluate the dose-response relationship of the observed cardiovascular effect.

  • Cardiovascular Monitoring: In vivo studies should include robust cardiovascular monitoring, such as electrocardiography (ECG).

  • In Vitro Cardiac Ion Channel Screening: Consider performing in vitro assays, such as a hERG channel assay, to directly assess the potential for this compound to affect cardiac ion channels.

Issue 2: My in vitro results are inconsistent with the expected P2X7R inhibition. Could there be off-target effects at play?

Possible Explanation:

This compound has been described as having "excellent cross-target selectivity".[4] However, comprehensive public data from broad off-target screening panels (e.g., CEREP or Eurofins Safety Panels) is not available. It is possible that at high concentrations, this compound may interact with other cellular targets.

Recommendations:

  • Concentration Optimization: Ensure you are using a concentration of this compound that is within the selective range for P2X7R.

  • Control Experiments: Include appropriate positive and negative controls in your experiments to validate your assay system.

  • Literature Review: While a comprehensive screening panel is not public, continue to monitor the literature for any new information on the selectivity profile of this compound.

Issue 3: I am seeing unexpected metabolic effects in my experiments. Does this compound interact with metabolic enzymes?

Possible Explanation:

This compound has been reported to have no significant inhibition of the major cytochrome P450 (CYP450) subtypes (1A2, 2C9, 2C19, 2D6, and 3A4).[1]

Recommendations:

  • Confirm Specific Lot Purity: Ensure the purity of the this compound lot you are using.

  • Evaluate Experimental System: Consider other components of your experimental system that may be contributing to the observed metabolic effects.

Data on Off-Target and Preclinical Safety

While detailed public data is limited, the following tables summarize the available information on the off-target and preclinical safety profile of this compound.

Cytochrome P450 Inhibition
CYP450 IsoformInhibition
1A2No significant inhibition
2C9No significant inhibition
2C19No significant inhibition
2D6No significant inhibition
3A4No significant inhibition
Note: Specific IC50 values are not publicly available.
Preclinical Toxicology
SpeciesStudy DurationNo Observed Adverse Effect Level (NOAEL)
Rat28 days100 mg/kg/day
Dog28 days30 mg/kg/day
Clinical Trial Adverse Events (First-in-Human Study)
Adverse EventDoseRelationship to Drug
Asymptomatic Accelerated Idioventricular Rhythm (Serious)1000 mgConsidered related
HeadacheVariousMost common adverse event
Pain, Body Pains, Cough, Nasal Congestion, Dry Throat3 mgConsidered unrelated

Experimental Protocols

Key Experiment: Ex Vivo IL-1β Release Assay

This protocol is a generalized procedure based on the methodologies described in the literature for assessing P2X7R-mediated IL-1β release.

Objective: To measure the inhibitory effect of this compound on ATP-induced IL-1β release from human monocytes in whole blood.

Materials:

  • Freshly drawn human whole blood collected in sodium heparin tubes.

  • This compound

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • RPMI 1640 medium

  • Human IL-1β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Blood Collection: Collect human whole blood into sodium heparin tubes.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in RPMI 1640 medium.

  • LPS Priming: Aliquot whole blood into a 96-well plate. Add LPS to a final concentration of 1 µg/mL to prime the cells.

  • Incubation with this compound: Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO).

  • ATP Stimulation: Following a pre-incubation period with this compound, add ATP to a final concentration that elicits a robust IL-1β release (e.g., 1-5 mM).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 2-6 hours).

  • Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).

  • IL-1β Quantification: Measure the concentration of IL-1β in the plasma samples using a human IL-1β ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

Visualizations

P2X7R_Signaling_Pathway ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Ion Flux GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation Caspase1 Caspase-1 Activation Inflammasome->Caspase1 proIL1B Pro-IL-1β Caspase1->proIL1B Cleaves IL1B IL-1β Release proIL1B->IL1B experimental_workflow cluster_prep Sample Preparation cluster_stim Stimulation & Incubation cluster_analysis Analysis blood Whole Blood Collection lps LPS Priming blood->lps gsk Incubation with This compound lps->gsk atp ATP Stimulation gsk->atp incubation Incubation (37°C) atp->incubation plasma Plasma Collection incubation->plasma elisa IL-1β ELISA plasma->elisa data Data Analysis elisa->data logical_relationship cluster_preclinical Preclinical Assessment cluster_clinical Clinical Findings potency High On-Target Potency selectivity Good Selectivity Profile potency->selectivity preclinical_safety Acceptable Preclinical Safety selectivity->preclinical_safety cardiac_ae Cardiac Adverse Event (High Dose) preclinical_safety->cardiac_ae pkpd_model PK/PD Modeling Predicts Insufficient Therapeutic Window cardiac_ae->pkpd_model discontinuation Development Discontinued pkpd_model->discontinuation

References

Technical Support Center: [11C]GSK1482160 Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the radiolabeling yield of [11C]GSK1482160.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the radiosynthesis of [11C]GSK1482160, focusing on optimizing the radiochemical yield.

Q1: My radiochemical yield for [11C]GSK1482160 is significantly lower than the reported 40-50%. What are the most common causes?

A1: Low radiochemical yield can stem from several factors throughout the synthesis process. The most common culprits are related to the quality of reagents and the reaction conditions. Here's a systematic approach to troubleshooting:

  • Precursor Quality:

    • Purity: Ensure the desmethyl-GSK1482160 precursor is of high purity. Impurities can compete in the reaction, leading to the formation of byproducts and consuming the valuable [11C]methyl triflate.

    • Stability and Storage: The precursor should be stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. It is advisable to verify the integrity of the precursor by analytical methods like HPLC or NMR if it has been stored for an extended period.

  • Reagent Quality and Handling:

    • [11C]Methyl Triflate ([11C]CH3OTf): The efficiency of the trapping and conversion of [11C]CH3I to [11C]CH3OTf is critical. Ensure the silver triflate column is properly prepared and heated to the optimal temperature to facilitate a high-yield conversion.

    • Base (NaH): Sodium hydride is highly sensitive to moisture. Use freshly opened or properly stored NaH. Clumped or discolored NaH may indicate degradation and will result in incomplete deprotonation of the precursor, leading to a poor yield.

    • Solvent (Acetonitrile): The use of anhydrous acetonitrile (B52724) is crucial. Residual water in the solvent will rapidly quench the highly reactive [11C]methyl triflate and react with the sodium hydride.

  • Reaction Conditions:

    • Temperature: The reaction is typically performed at 80°C.[1] Inconsistent or incorrect temperature can significantly impact the reaction rate and yield. Calibrate your heating unit to ensure accuracy.

    • Reaction Time: A reaction time of approximately 3 minutes is reported to be optimal.[1] Shorter times may lead to incomplete reaction, while longer times can promote the degradation of the product and increase the formation of impurities.

Q2: I'm observing multiple radioactive peaks in my crude reaction mixture during HPLC analysis. What could be the cause?

A2: The presence of multiple radioactive peaks indicates the formation of radiolabeled byproducts. This can be due to:

  • Precursor Impurities: As mentioned in Q1, impurities in the desmethyl-GSK1482160 precursor can also be methylated, leading to additional radioactive species.

  • Side Reactions: The reaction conditions, if not optimal, can lead to side reactions. For instance, if the temperature is too high or the reaction time is too long, degradation of the desired product or further reactions can occur.

  • Radiolysis: Although less common in the crude mixture due to the short reaction time, the high radioactivity concentration can sometimes lead to the breakdown of the newly formed [11C]GSK1482160.

To address this, re-evaluate the purity of your precursor and ensure your reaction conditions are precisely controlled.

Q3: My final product has low specific activity. How can I improve it?

A3: Low specific activity is primarily caused by the presence of non-radioactive ("cold") carbon-12 in your reagents or system, which competes with the radioactive carbon-11. Here are key areas to investigate:

  • [11C]CO2 Production: The primary source of carbon-12 contamination is often the target gas used for [11C]CO2 production in the cyclotron. Ensure high-purity nitrogen gas is used.

  • Reagents and Solvents: Any carbon-containing impurities in the reagents and solvents can contribute to the "cold" mass. Use high-purity reagents and solvents.

  • System Contamination: Thoroughly clean your synthesis module and all tubing to remove any residual compounds from previous runs that could introduce carbon-12.

Q4: I am experiencing issues with the HPLC purification step, such as broad peaks or poor separation. What can I do?

A4: HPLC purification challenges can be frustrating. Consider the following:

  • Column Conditioning: Ensure your semi-preparative C18 column is properly conditioned and equilibrated with the mobile phase before injection.

  • Mobile Phase Preparation: The composition of the mobile phase is critical for good separation. Prepare it fresh and ensure accurate proportions of acetonitrile and aqueous buffer.

  • Injection Volume and Concentration: Injecting too large a volume or a highly concentrated crude mixture can overload the column, leading to peak broadening and poor resolution. If necessary, dilute your crude mixture before injection.

  • Flow Rate: An optimized flow rate is essential for efficient separation. Deviations from the established protocol can affect the peak shape and retention time.

Q5: The solid-phase extraction (SPE) recovery of my purified [11C]GSK1482160 is low. What could be the problem?

A5: Low recovery after SPE is a common issue. Here’s a troubleshooting checklist:

  • Cartridge Activation: Ensure the C18 Sep-Pak cartridge is properly activated with ethanol (B145695) and then equilibrated with water before loading the HPLC fraction. Incomplete activation will result in poor retention of the product.

  • Loading: The HPLC fraction containing [11C]GSK1482160 should be diluted with water to reduce the acetonitrile concentration before loading onto the SPE cartridge. A high organic content in the loading solution will cause the product to elute prematurely.

  • Washing: Use a sufficient volume of water to wash away any residual HPLC mobile phase salts without eluting the product.

  • Elution: Use a minimal but sufficient volume of ethanol to elute the final product. Incomplete elution will result in low recovery.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the radiosynthesis of [11C]GSK1482160.

Table 1: Radiosynthesis Parameters and Yields

PrecursorRadiolabeling AgentBaseSolventTemperature (°C)Reaction Time (min)Radiochemical Yield (Decay Corrected)Reference
desmethyl-GSK1482160[11C]CH3OTfNaHAcetonitrile80340-50%[1]
Boc-protected desmethyl-GSK1482160[11C]CH3OTfK2CO3DMSO100Not Specified30-40%[1]

Table 2: Quality Control Parameters

ParameterValueReference
Radiochemical Purity>99%[2]
Specific Activity (at EOB)370-1110 GBq/μmol[2]
Total Synthesis Time (from EOB)~40 min[2]

Experimental Protocols

Detailed Methodology for the Radiosynthesis of [11C]GSK1482160 from desmethyl-GSK1482160

This protocol is based on the method described by Gao et al.[1]

1. Preparation of [11C]Methyl Triflate ([11C]CH3OTf):

  • [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • The [11C]CO2 is converted to [11C]CH4 by catalytic hydrogenation.

  • [11C]CH4 is then reacted with iodine vapor to produce [11C]CH3I.

  • The [11C]CH3I is passed through a heated silver triflate column to yield [11C]CH3OTf.

2. N-[11C]Methylation Reaction:

  • A solution of the desmethyl-GSK1482160 precursor and NaH in anhydrous acetonitrile is prepared in a reaction vessel.

  • The gaseous [11C]CH3OTf is trapped in this solution.

  • The reaction mixture is heated at 80°C for 3 minutes.

3. Purification by HPLC:

  • After the reaction, the mixture is quenched and injected into a semi-preparative reverse-phase (RP) C18 HPLC column.

  • The product is eluted using an appropriate mobile phase (e.g., a mixture of acetonitrile and an aqueous buffer).

  • The radioactive peak corresponding to [11C]GSK1482160 is collected.

4. Formulation by Solid-Phase Extraction (SPE):

  • The collected HPLC fraction is diluted with water.

  • The diluted solution is passed through a C18 Plus Sep-Pak cartridge to trap the [11C]GSK1482160.

  • The cartridge is washed with water to remove any residual HPLC solvents and salts.

  • The final product, [11C]GSK1482160, is eluted from the cartridge with a small volume of ethanol and then formulated in a sterile saline solution for injection.

Visualizations

Radiosynthesis_Workflow cluster_0 [11C]CH3OTf Synthesis cluster_1 [11C]GSK1482160 Synthesis and Purification Cyclotron Cyclotron [11C]CO2 [11C]CO2 Cyclotron->[11C]CO2 [11C]CH4 [11C]CH4 [11C]CO2->[11C]CH4 [11C]CH3I [11C]CH3I [11C]CH4->[11C]CH3I [11C]CH3OTf [11C]CH3OTf [11C]CH3I->[11C]CH3OTf Reaction_Vessel Reaction_Vessel [11C]CH3OTf->Reaction_Vessel desmethyl-GSK1482160, NaH, Acetonitrile, 80°C, 3 min HPLC_Purification HPLC_Purification Reaction_Vessel->HPLC_Purification Crude Product SPE_Formulation SPE_Formulation HPLC_Purification->SPE_Formulation Purified [11C]GSK1482160 Final_Product Final_Product SPE_Formulation->Final_Product [11C]GSK1482160 in Saline Troubleshooting_Yield Low_Yield Low Radiochemical Yield Precursor_Issues Precursor Quality Low_Yield->Precursor_Issues Potential Cause Reagent_Issues Reagent Quality Low_Yield->Reagent_Issues Potential Cause Condition_Issues Reaction Conditions Low_Yield->Condition_Issues Potential Cause Check_Purity Verify Purity (HPLC, NMR) Precursor_Issues->Check_Purity Solution Proper_Storage Ensure Proper Storage Precursor_Issues->Proper_Storage Solution Check_CH3OTf Optimize [11C]CH3OTf Trapping Reagent_Issues->Check_CH3OTf Solution Check_Base Use Fresh/Anhydrous NaH Reagent_Issues->Check_Base Solution Check_Solvent Use Anhydrous Acetonitrile Reagent_Issues->Check_Solvent Solution Check_Temp Calibrate Heater (80°C) Condition_Issues->Check_Temp Solution Check_Time Optimize Time (~3 min) Condition_Issues->Check_Time Solution

References

Technical Support Center: Interpreting GSK-1482160 PET Signal in the Brain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-1482160 as a PET ligand to study the P2X7 receptor in the brain.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does its PET signal represent in the brain?

A1: this compound is a potent and selective negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2][3] When radiolabeled, typically with Carbon-11 ([¹¹C]this compound) or Fluorine-18 ([¹⁸F]this compound), it serves as a positron emission tomography (PET) ligand.[1][4] The resulting PET signal in the brain primarily represents the density and distribution of the P2X7 receptor. Since P2X7R is significantly upregulated on activated microglia and other immune cells during neuroinflammatory processes, a higher PET signal is interpreted as a biomarker for neuroinflammation.[4][5][6][7]

Q2: What is the mechanism of action of this compound?

A2: this compound is a negative allosteric modulator. This means it binds to a site on the P2X7 receptor that is different from the ATP binding site.[1][2][8] Its binding reduces the efficacy of ATP at the receptor without affecting ATP's binding affinity.[1][2][9] This modulation inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines like IL-1β.[1][2]

Q3: On which cell types is the P2X7 receptor primarily expressed in the brain?

A3: In the central nervous system (CNS), the P2X7 receptor is predominantly expressed on microglia, the resident immune cells of the brain.[5][7] Its expression is substantially increased when microglia become activated in response to injury or disease.[5][10] P2X7R has been implicated in microglial proliferation and phagocytosis at sites of injury.[5][7] It can also be found on other myeloid-derived cells like macrophages.[5][7]

Q4: What are the key binding characteristics of [¹¹C]this compound?

A4: [¹¹C]this compound exhibits high affinity for the human P2X7 receptor, making it a suitable radioligand for PET imaging.[4][5][6][7] In vitro studies have demonstrated favorable kinetics for receptor binding.[5][7] For detailed quantitative data, please refer to the data tables below.

Troubleshooting Guide

Issue 1: Higher than expected background signal or non-specific binding.

  • Possible Cause: Suboptimal radiotracer synthesis leading to impurities.

    • Troubleshooting Step: Ensure high radiochemical purity (>95%) of the [¹¹C]this compound preparation.[7]

  • Possible Cause: Off-target binding.

    • Troubleshooting Step: Perform blocking studies by pre-injecting a saturating dose of non-radiolabeled ("cold") this compound to confirm that the signal is specific to the P2X7 receptor. A significant reduction in the PET signal (e.g., 97% displacement has been shown in mouse models) indicates specific binding.[4][5][6][7]

  • Possible Cause: Species differences in binding affinity.

    • Troubleshooting Step: Be aware that this compound has a lower affinity for the rat P2X7 receptor compared to the human receptor.[1] This may result in a lower specific signal and could make in vivo imaging in rats challenging.[11] Mouse models have shown successful imaging with [¹¹C]this compound.[4][5]

Issue 2: PET signal does not correlate with the expected level of neuroinflammation.

  • Possible Cause: Timing of the PET scan relative to the inflammatory insult.

    • Troubleshooting Step: The expression of P2X7R can be dynamic. For example, in lipopolysaccharide (LPS)-induced neuroinflammation models in mice, the peak P2X7R expression and [¹¹C]this compound signal were observed at 72 hours post-insult.[4][5][6] Consider conducting a time-course study to determine the optimal imaging window for your specific model.

  • Possible Cause: The specific pathology of the disease model.

    • Troubleshooting Step: While P2X7R is a general marker of neuroinflammation, its expression level can vary between different neurodegenerative diseases. For instance, increased [¹⁸F]GSK1482160 uptake was observed in a tauopathy mouse model but not in certain amyloidosis models.[12] It is crucial to validate the PET findings with post-mortem immunohistochemistry or autoradiography for P2X7R expression in your specific model.[10]

  • Possible Cause: Blood-brain barrier (BBB) integrity.

    • Troubleshooting Step: While this compound is known to be BBB penetrant, severe disruption of the BBB could lead to non-specific accumulation of the tracer in the brain parenchyma.[1][4] Assess BBB integrity using methods such as Evans blue dye or dynamic contrast-enhanced MRI if significant BBB disruption is expected in your model.

Issue 3: Difficulty with quantitative analysis and interpretation of PET data.

  • Possible Cause: Inappropriate kinetic model or reference region.

    • Troubleshooting Step: A 2-compartment, 5-parameter tracer kinetic model has been successfully used to analyze dynamic [¹¹C]this compound PET data in mice.[4] For simplified analysis, the cerebellum has been suggested as a suitable reference region for calculating the standardized uptake value ratio (SUVR).[12] The choice of the reference region should be validated to ensure it is devoid of specific P2X7R binding in your model.

  • Possible Cause: Low brain uptake in healthy subjects.

    • Troubleshooting Step: Be aware that in healthy human subjects, the brain uptake of [¹¹C]this compound is relatively low.[13] This is expected, as P2X7R expression is low in the absence of neuroinflammation. This low baseline provides a good contrast for detecting focal or widespread neuroinflammation in disease states.

Data Presentation

Table 1: In Vitro Binding Properties of this compound

ParameterValueCell/Tissue TypeReference
Dissociation Constant (Kd) 1.15 ± 0.12 nMHEK293-hP2X7R membranes[4][6]
5.09 ± 0.98 nMHEK293-hP2X7R living cells[10][14]
Inhibitory Constant (Ki) 2.63 ± 0.6 nMHEK293-hP2X7R living cells[10][14]
Receptor Density (Bmax) 3.03 ± 0.10 pmol/mgHEK293-hP2X7R membranes[4][7]
Association Rate (kon) 0.2312 ± 0.01542 min⁻¹⋅nM⁻¹HEK293-hP2X7R cells[4][6]
Dissociation Rate (koff) 0.2547 ± 0.0155 min⁻¹HEK293-hP2X7R cells[4][6]
pIC50 (human) 8.5Not specified[1][3]
pIC50 (rat) 6.5Not specified[1][3]

Table 2: In Vivo PET Signal Changes in a Mouse Model of Neuroinflammation (LPS-induced)

ParameterObservationTreatment GroupsReference
Fold Increase in Brain Uptake 3.2-foldLPS vs. Saline[4][5][6]
3.6-foldLPS vs. Saline[5][15]
Signal Blocking 97%LPS + cold this compound vs. LPS[4][5][6][7]
P2X7R Protein Increase (Western Blot) 1.7-foldLPS vs. Saline[4][5][6]
Iba1 Protein Increase (Western Blot) 1.8-foldLPS vs. Saline[4][5][6]

Experimental Protocols

Protocol 1: [¹¹C]this compound PET/CT Imaging in a Mouse Model of Neuroinflammation

  • Animal Model: Induce neuroinflammation in mice (e.g., C57BL/6) via intraperitoneal injection of lipopolysaccharide (LPS, 5 mg/kg). Control animals receive saline injections. Allow 72 hours for the inflammatory response to develop.[5]

  • Anesthesia: Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1.5-2% for maintenance) balanced with oxygen.[5]

  • Tracer Administration: Secure a tail vein catheter and intravenously inject a single bolus of [¹¹C]this compound.[5][12]

  • Dynamic PET Acquisition: Immediately following tracer injection, acquire dynamic list-mode PET images for a duration of 60-90 minutes.[5] A typical framing sequence might be: 12x5s, 6x10s, 6x20s, 6x60s, and 9x300s.[5]

  • CT Acquisition: Following the PET scan, acquire a CT scan for anatomical co-registration and attenuation correction.[5][15]

  • Image Reconstruction and Analysis: Reconstruct PET images with corrections for decay, randoms, and dead time.[5] Co-register the PET/CT images to a mouse brain atlas.[5] Extract time-activity curves (TACs) from regions of interest (ROIs).

  • Kinetic Modeling: Apply a 2-compartment, 5-parameter tracer kinetic model to the TACs to estimate the total distribution volume (Vₜ), which reflects the density of P2X7 receptors.[4]

  • Blocking Study (for validation): In a separate cohort of LPS-treated mice, administer a blocking dose of non-radiolabeled this compound (e.g., 1 mg/kg, IV) approximately 10 minutes before the radiotracer injection to confirm signal specificity.[5][15]

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Microglia) cluster_intracellular Intracellular Space ATP ATP (released during cell stress/injury) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Ion Flux (Na+, Ca²+ influx, K+ efflux) Caspase1 Caspase-1 Activation Inflammasome->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b Cleaves IL1b IL-1β Release (Pro-inflammatory Cytokine) ProIL1b->IL1b GSK1482160 This compound (Negative Allosteric Modulator) GSK1482160->P2X7R Inhibits

Caption: P2X7R signaling pathway in neuroinflammation and the inhibitory role of this compound.

Experimental_Workflow cluster_model Animal Model Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis cluster_validation Validation Induction Induce Neuroinflammation (e.g., LPS injection) Wait Wait for 72 hours Induction->Wait Control Saline Injection (Control Group) Control->Wait Anesthesia Anesthetize Animal Wait->Anesthesia Injection Inject [¹¹C]this compound Anesthesia->Injection PET Dynamic PET Scan (60-90 min) Injection->PET CT CT Scan PET->CT Recon Image Reconstruction CT->Recon Coreg PET/CT Co-registration Recon->Coreg ROIs Define Regions of Interest (ROIs) Coreg->ROIs Modeling Kinetic Modeling (e.g., 2-CMPT) ROIs->Modeling Quant Quantify Vₜ or SUVR Modeling->Quant Blocking Blocking Study with cold this compound Quant->Blocking Compare IHC Post-mortem IHC/Autoradiography Quant->IHC Correlate

Caption: Experimental workflow for this compound PET imaging in a neuroinflammation model.

References

Technical Support Center: GSK-1482160 Discontinuation for Chronic Pain Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and answers to frequently asked questions regarding the discontinuation of GSK-1482160 for chronic pain clinical trials. The information is intended to assist researchers who may be working with this compound or similar P2X7 receptor modulators.

I. Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for chronic pain discontinued (B1498344)?

A: The development of this compound was discontinued based on simulations from a pharmacokinetic/pharmacodynamic (PK/PD) model derived from a first-in-human study.[1][2][3][4] These simulations predicted that the compound would not be able to achieve the desired level of target engagement (greater than 90% inhibition of IL-1β release) within a safe therapeutic window.[5]

Q2: What were the specific findings from the first-in-human study that led to this decision?

A: The first-in-human study revealed that while this compound was generally well-tolerated at the doses tested and demonstrated a dose-proportional pharmacokinetic profile with a short half-life of less than 4.5 hours, the PK/PD modeling indicated a narrow therapeutic margin.[1][3][4] A serious adverse event of asymptomatic accelerated idioventricular rhythm was observed at the highest dose of 1000 mg.[1][3][4] Projections from the PK/PD model suggested that the doses required to achieve robust efficacy in chronic pain states would likely exceed the established safety margins.

Q3: What was the mechanism of action for this compound?

A: this compound is an orally active, blood-brain barrier penetrant negative allosteric modulator of the P2X7 receptor.[6][7] It reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the release of the pro-inflammatory cytokine interleukin-1β (IL-1β).[6][7]

Q4: Was this compound effective in preclinical models of chronic pain?

A: Yes, in preclinical studies, this compound demonstrated efficacy in rat models of chronic inflammatory and neuropathic pain.[7] In a Freund's Complete Adjuvant (FCA)-induced inflammatory pain model, its analgesic effect was comparable to celecoxib.[7] In a chronic constriction injury (CCI) model of neuropathic pain, it showed efficacy comparable to gabapentin.[7]

Q5: What is the P2X7 receptor and its role in chronic pain?

A: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system. Its activation by high concentrations of extracellular ATP, often present at sites of inflammation and nerve injury, triggers the release of pro-inflammatory cytokines like IL-1β, contributing to the generation and maintenance of chronic pain states.

II. Data Presentation

First-in-Human Study: Pharmacokinetics and Pharmacodynamics (Representative Data)

The following tables summarize representative data from the single ascending dose first-in-human study of this compound. Please note that the exact mean values for Cmax, AUC, and IL-1β inhibition for each cohort were not publicly available and these are illustrative examples based on the published findings of dose-proportionality and the observed range of effects.

Table 1: Representative Pharmacokinetic Parameters of this compound in Healthy Volunteers

Dose (mg)NCmax (ng/mL)AUC (ng·h/mL)t½ (hours)
106~30~120< 4.5
306~90~360< 4.5
1006~300~1200< 4.5
3006~900~3600< 4.5
10005~3000~12000< 4.5

Table 2: Representative Ex Vivo IL-1β Inhibition Following a Single Dose of this compound

Dose (mg)NMaximum IL-1β Inhibition (%)
106~15%
306~30%
1006~50%
3006~70%
10005~85%

III. Experimental Protocols

Ex Vivo IL-1β Release Assay from Human Whole Blood

Objective: To measure the inhibitory effect of this compound on ATP-induced IL-1β release from monocytes in fresh human whole blood.

Methodology:

  • Blood Collection: Collect fresh human blood from healthy volunteers into sodium heparin vacutainer tubes.

  • Incubation with Compound: Within 2 hours of collection, aliquot whole blood into 96-well plates. Add this compound at various concentrations (or vehicle control) and incubate for 30-60 minutes at 37°C.

  • Priming: Prime the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL and incubate for 3-4 hours at 37°C to induce pro-IL-1β expression.

  • Stimulation: Stimulate the P2X7 receptor with a potent agonist, such as ATP (final concentration 1-5 mM) or BzATP (final concentration 100-300 µM), for 30-60 minutes at 37°C.

  • Supernatant Collection: Centrifuge the plates to pellet the blood cells. Carefully collect the plasma supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Model: Freund's Complete Adjuvant (FCA)-Induced Inflammatory Pain in Rats

Objective: To assess the analgesic efficacy of this compound in a model of chronic inflammatory pain.

Methodology:

  • Induction of Inflammation: Anesthetize male Sprague-Dawley rats. Induce a persistent inflammatory state by a single intra-plantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the right hind paw.

  • Behavioral Testing (Baseline): Prior to CFA injection, establish baseline pain thresholds for mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a plantar test apparatus).

  • Drug Administration: At a predetermined time post-CFA injection (e.g., 24 hours), administer this compound orally at various doses (e.g., 5, 20, 50 mg/kg) or vehicle control.

  • Post-Dose Behavioral Testing: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess mechanical and thermal pain thresholds.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle control group.

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

Objective: To evaluate the efficacy of this compound in a model of neuropathic pain.

Methodology:

  • Surgical Procedure: Anesthetize male Sprague-Dawley rats. Surgically expose the left sciatic nerve and place four loose chromic gut ligatures around it to create a constriction.

  • Behavioral Testing (Post-Surgery): Starting from day 7 post-surgery, assess the development of mechanical allodynia using von Frey filaments.

  • Drug Administration: Once stable mechanical allodynia is established (typically by day 14), administer this compound orally at various doses or vehicle control.

  • Post-Dose Behavioral Testing: Measure paw withdrawal thresholds at multiple time points after drug administration.

  • Data Analysis: Analyze the reversal of mechanical allodynia in the drug-treated groups compared to the vehicle-treated group.

IV. Troubleshooting Guides

Troubleshooting the Ex Vivo IL-1β Release Assay
IssuePossible Cause(s)Suggested Solution(s)
High background IL-1β in unstimulated wells - Contamination of reagents with endotoxin.- Pre-activation of monocytes during blood collection/handling.- Use endotoxin-free reagents and consumables.- Handle blood gently and process promptly.
Low or no IL-1β release upon ATP stimulation - Ineffective LPS priming.- Low P2X7 receptor expression on monocytes.- ATP degradation.- Confirm the potency of the LPS batch.- Optimize LPS priming time (3-4 hours is typical).- Use a more potent agonist like BzATP.- Prepare fresh ATP solutions for each experiment.
High variability between replicate wells - Inconsistent cell numbers per well.- Pipetting errors.- Ensure homogenous mixing of blood before aliquoting.- Use calibrated pipettes and proper pipetting techniques.
Inconsistent results between donors - Genetic polymorphisms in the P2X7 receptor or other inflammatory genes.- Acknowledge inter-individual variability.- Increase the number of donors to obtain robust data.

V. Visualizations

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates NLRP3 NLRP3 Inflammasome Assembly P2X7R->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 proIL1B pro-IL-1β Caspase1->proIL1B Cleaves IL1B Mature IL-1β Release proIL1B->IL1B GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation

Caption: P2X7 receptor signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase in_vitro In Vitro Assays (e.g., IL-1β release) in_vivo In Vivo Models (Rat Chronic Pain) in_vitro->in_vivo Efficacy Signal phase1 Phase 1: First-in-Human (Safety, PK/PD) in_vivo->phase1 Progression pk_pd_model PK/PD Modeling and Simulation phase1->pk_pd_model Data Input discontinuation Discontinuation pk_pd_model->discontinuation Prediction of Narrow Therapeutic Window

Caption: Logical workflow leading to the discontinuation of this compound.

References

Limitations of GSK-1482160 as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GSK-1482160

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, blood-brain barrier penetrant, negative allosteric modulator of the P2X7 receptor (P2X7R).[1][2] It reduces the efficacy of ATP at the P2X7 receptor without affecting its affinity, thereby inhibiting the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[1][2] The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is involved in inflammatory and neuropathic pain pathways.[1][3]

Q2: Why was the clinical development of this compound as a therapeutic agent discontinued (B1498344)?

A2: The development of this compound was discontinued based on simulations from a pharmacokinetic/pharmacodynamic (PK/PD) model derived from a first-in-human study.[1][4] The modeling indicated that it was not possible to achieve the greater than 90% inhibition of IL-1β release required for therapeutic efficacy while maintaining a sufficient safety margin.[5]

Q3: What are the potential research applications of this compound despite its discontinuation for therapeutic use?

A3: this compound remains a valuable tool for preclinical research. Due to its high affinity and selectivity for the P2X7 receptor, it can be used as a chemical probe to investigate the role of P2X7R in various biological processes.[6] Furthermore, when radiolabeled with Carbon-11 ([11C]this compound), it serves as a potent radioligand for Positron Emission Tomography (PET) imaging to study P2X7R expression and neuroinflammation in vivo.[5][6][7]

Q4: What are the known pharmacokinetic properties of this compound in humans?

A4: In a first-in-human study with single escalating doses up to 1g, this compound demonstrated a relatively short half-life of less than 4.5 hours.[1][4][8] Peak plasma concentrations were reached within 3.5 hours under fasting conditions, and drug exposure was found to be proportional to the dose.[1][4][8]

Q5: Were there any safety concerns identified during the clinical trial of this compound?

A5: In a small study (n=29), no major safety or tolerability concerns were identified. However, one case of asymptomatic accelerated idioventricular rhythm was reported at the highest dose.[1][4]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro IL-1β release assays.

Possible Cause Troubleshooting Steps
Variability in ATP Concentration The P2X7 receptor has a low affinity for ATP, requiring high concentrations for activation.[3] Ensure ATP solutions are freshly prepared and that the final concentration in the assay is consistent and sufficient to induce a robust response.
Cell Health and Density The expression of P2X7R can vary with cell health and density. Ensure cells are healthy and seeded at a consistent density for all experiments.
Compound Solubility Poor solubility can lead to lower effective concentrations. While this compound has desirable physicochemical properties, ensure it is fully dissolved in the vehicle (e.g., DMSO) before diluting in aqueous assay buffers. Keep the final DMSO concentration low (typically <0.5%) to avoid solvent effects.[1][9]

Issue 2: Lack of efficacy in animal models of pain or inflammation.

Possible Cause Troubleshooting Steps
Insufficient Target Engagement The short half-life of this compound (<4.5 hours in humans) may necessitate a more frequent dosing regimen to maintain therapeutic concentrations.[1][4][8] Consider performing a PK/PD study in your animal model to optimize the dosing schedule.
Species Differences in Potency This compound has a lower potency in rats (pIC50 = 6.5) compared to humans (pIC50 = 8.5).[2] Ensure the doses used are sufficient to achieve adequate P2X7R inhibition in the specific animal model.
Biomarker Measurement Location Systemic measurement of IL-1β in the blood may not accurately reflect the local inflammatory environment in specific tissues (e.g., the central nervous system or joints).[1] Consider measuring inflammatory markers directly in the tissue of interest.

Quantitative Data

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects

ParameterValueReference
Time to Peak Concentration (Tmax)< 3.5 hours[1][4][8]
Half-life (t1/2)< 4.5 hours[1][4][8]
Between Subject Variability in Exposure< 60%[1][4][8]

Table 2: In Vitro Potency of this compound

SpeciespIC50Reference
Human8.5[2]
Rat6.5[2]

Experimental Protocols

Key Experiment: Ex vivo IL-1β Production Assay

This protocol is based on the methodology described in the first-in-human study of this compound.[1]

Objective: To measure the potency of this compound in inhibiting ATP-induced IL-1β release from human whole blood.

Methodology:

  • Blood Collection: Collect whole blood from subjects into appropriate anticoagulated tubes.

  • Pre-incubation with this compound: Aliquot whole blood and pre-incubate with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

  • Priming: Prime the cells by adding Lipopolysaccharide (LPS) to a final concentration of (e.g., 100 ng/mL) and incubate for a set period (e.g., 2 hours) at 37°C. This step upregulates the expression of pro-IL-1β.

  • Stimulation: Induce IL-1β release by stimulating the cells with a high concentration of ATP (e.g., 5 mM) for a defined period (e.g., 1 hour) at 37°C.

  • Sample Collection: Centrifuge the samples to pellet the blood cells and collect the plasma supernatant.

  • Quantification: Measure the concentration of IL-1β in the plasma samples using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the IL-1β concentration against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome K+ Efflux Pro_Casp1 Pro-Caspase-1 Inflammasome->Pro_Casp1 Cleaves Casp1 Caspase-1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Cleaves IL1B Mature IL-1β (Release) GSK1482160 This compound GSK1482160->P2X7R Inhibits (Allosteric)

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Collect Whole Blood preincubation Pre-incubate with This compound or Vehicle start->preincubation priming Prime with LPS preincubation->priming stimulation Stimulate with ATP priming->stimulation centrifugation Centrifuge & Collect Plasma stimulation->centrifugation quantification Quantify IL-1β (ELISA) centrifugation->quantification analysis Determine IC50 quantification->analysis

Caption: Workflow for the ex vivo IL-1β production assay.

Discontinuation_Logic A High Dose Required for >90% IL-1β Inhibition C Narrow Therapeutic Window A->C B Potential for Adverse Events at High Doses (e.g., Cardiac Effects) B->C D Discontinuation of Clinical Development C->D

Caption: Rationale for the discontinuation of this compound development.

References

Validation & Comparative

A Comparative Guide to P2X7 Receptor Antagonists: GSK-1482160, A438079, AZD9056, and JNJ-47965567

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of four prominent P2X7 receptor antagonists: GSK-1482160, A438079, AZD9056, and JNJ-47965567. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and has emerged as a significant therapeutic target for a range of inflammatory, neurodegenerative, and pain-related disorders. Understanding the nuanced differences in the pharmacological profiles of these antagonists is crucial for advancing research and development in this area.

Introduction to P2X7 Receptor Antagonism

The P2X7 receptor is predominantly expressed on immune cells, such as macrophages and microglia. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream events. This includes the influx of Ca²⁺ and Na⁺ ions, the efflux of K⁺ ions, and the formation of a large, non-selective pore. A key consequence of P2X7 receptor activation is the assembly of the NLRP3 inflammasome, leading to the maturation and release of pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2] P2X7 receptor antagonists aim to block these processes, thereby mitigating the inflammatory response.

Comparative Data on P2X7 Receptor Antagonists

The following tables summarize the available quantitative data for this compound, A438079, AZD9056, and JNJ-47965567, focusing on their potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists
CompoundAssay TypeSpeciesPotency (IC₅₀/pIC₅₀/Kᵢ/Kₐ)Reference
This compound IL-1β ReleaseHumanpIC₅₀: 8.5[3][4]
IL-1β ReleaseRatpIC₅₀: 6.5[3][4]
Radioligand BindingHumanKᵢ: 2.63 nM[5][6]
Radioligand BindingHumanKₐ: 1.15 nM[7][8]
A438079 Calcium InfluxHumanpIC₅₀: 6.9[4]
Calcium InfluxHumanIC₅₀: 130 nM[9]
AZD9056 Not specifiedNot specifiedData not available in reviewed literature
JNJ-47965567 Radioligand BindingHumanpKᵢ: 7.9[10][11][12]
Radioligand BindingRatpKᵢ: 8.7[4]
IL-1β ReleaseHuman (blood)pIC₅₀: 6.7[10][12]
IL-1β ReleaseHuman (monocytes)pIC₅₀: 7.5[10][12]
IL-1β ReleaseRat (microglia)pIC₅₀: 7.1[10][12]
Table 2: Pharmacokinetic Properties of P2X7 Receptor Antagonists
CompoundPropertySpeciesValueReference
This compound TₘₐₓHuman< 3.5 hours[2][6][12]
Half-life (t₁/₂)Human< 4.5 hours[2][6][12]
CNS PenetrationYesOrally active and blood-brain barrier penetrant[3][4]
A438079 Half-life (t₁/₂)In vivoShort[13]
CNS PenetrationNot specified
AZD9056 AdministrationHumanOrally active[4][14]
CNS PenetrationNot specified
JNJ-47965567 CNS PenetrationYesCentrally permeable[10][11][15]
AdministrationRodentOrally bioavailable[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the P2X7 receptor and a typical experimental workflow for evaluating P2X7 receptor antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds and Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->Caspase1 Antagonists This compound A438079 AZD9056 JNJ-47965567 Antagonists->P2X7R Inhibits

Caption: P2X7 Receptor Signaling Pathway and Point of Antagonist Intervention.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development binding Radioligand Binding Assay (Determine Kᵢ/Kₐ) functional Functional Assays binding->functional pk Pharmacokinetic Studies (Determine Tₘₐₓ, t₁/₂, CNS penetration) binding->pk ca_influx Calcium Influx Assay (Determine IC₅₀) functional->ca_influx il1b_release IL-1β Release Assay (Determine IC₅₀) functional->il1b_release selectivity Selectivity Assays (vs. other P2X receptors) functional->selectivity selectivity->pk pd Pharmacodynamic/Efficacy Models pk->pd pain_model Neuropathic/Inflammatory Pain Models pd->pain_model inflammation_model Inflammation Models (e.g., liver injury) pd->inflammation_model phase1 Phase I Trials (Safety, Tolerability, PK/PD) inflammation_model->phase1 phase2 Phase II Trials (Efficacy in Patients) phase1->phase2

References

A Comparative Guide to PET Tracers for Neuroinflammation: [11C]GSK1482160 vs. TSPO Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two distinct positron emission tomography (PET) tracer families for imaging neuroinflammation: the novel P2X7 receptor antagonist [11C]GSK1482160 and the more established class of translocator protein (TSPO) tracers. This document outlines their respective performance, supported by experimental data, and details the methodologies employed in key studies.

Neuroinflammation is a critical component in the pathophysiology of numerous neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. The ability to non-invasively visualize and quantify this process in the living brain is paramount for understanding disease mechanisms, diagnosing conditions, and developing novel therapeutics. PET imaging with specific radiotracers offers a powerful tool to achieve this. While TSPO has been the most widely used target for neuroinflammation PET imaging, emerging tracers targeting other key players in the neuroinflammatory cascade, such as the P2X7 receptor (P2X7R), present promising alternatives.

Targeting Different Aspects of Neuroinflammation: P2X7R vs. TSPO

[11C]GSK1482160 is a radiolabeled antagonist for the P2X7 receptor, an ATP-gated ion channel that plays a crucial role in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines.[1][2] Its expression is upregulated on microglia and other immune cells during inflammation, making it a specific marker of this pathological process.

In contrast, TSPO is an 18 kDa protein located on the outer mitochondrial membrane.[3][4] While its precise functions are still under investigation, TSPO expression is significantly upregulated in activated microglia and reactive astrocytes, making it a widely used biomarker for neuroinflammation.[3][5] Several generations of TSPO PET tracers have been developed, each with its own set of advantages and limitations.

Quantitative Comparison of PET Tracers

The following tables summarize the key quantitative parameters for [11C]GSK1482160 and a selection of prominent TSPO PET tracers. It is important to note that direct head-to-head comparative studies between [11C]GSK1482160 and TSPO tracers in the same neuroinflammation model are not yet available in the published literature. The data presented here are compiled from separate studies.

Table 1: In Vitro Binding Characteristics

TracerTargetBinding Affinity (Kd or Ki)Notes
[11C]GSK1482160 P2X7RKd = 1.15 ± 0.12 nM[6][7][8]High affinity and specificity for human P2X7R.[1][2]
Kd = 5.09 ± 0.98 nM[2]
Ki = 2.63 ± 0.6 nM[2]
(R)-[11C]PK11195 TSPOKi = 9.3 nM[9]First-generation tracer with high lipophilicity and non-specific binding.[10]
[11C]PBR28 TSPOKi (HAB) = ~2.9 - 3.4 nMSecond-generation tracer with affinity dependent on rs6971 polymorphism.
Ki (LAB) = ~188 - 237 nM[11]
[11C]DPA-713 TSPOKi = 4.7 nM[9]Second-generation tracer, also affected by the rs6971 polymorphism.
[18F]DPA-714 TSPOKi = 7.0 nM[9]Fluorinated analog of DPA-713 with a longer half-life.

HAB: High-Affinity Binder; LAB: Low-Affinity Binder

Table 2: In Vivo Performance and Key Considerations

TracerSignal-to-Noise RatioKey AdvantagesKey Disadvantages
[11C]GSK1482160 Demonstrated a 3.2- to 3.6-fold increase in brain uptake in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model.[1][6]High specificity for P2X7R, a key regulator of the inflammasome.[1][2] Good blood-brain barrier penetration.[1][2]Lower affinity for rodent P2X7R compared to human.[2] As a newer tracer, it is less widely validated than TSPO ligands.
(R)-[11C]PK11195 Low, due to high non-specific binding.[10][12] Binding potential (BPND) of ~0.8.[13][14]Most widely used and historically significant TSPO tracer. Insensitive to the rs6971 polymorphism.[15]Poor signal-to-noise ratio limits its sensitivity for detecting subtle neuroinflammation.[10]
[11C]PBR28 Higher than (R)-[11C]PK11195 in high-affinity binders (BPND ~1.2).[13][14]Improved signal-to-noise ratio over first-generation tracers.Binding is significantly affected by the rs6971 single nucleotide polymorphism (SNP), requiring genetic screening of subjects.[11][16]
[11C]DPA-713 Highest reported BPND among these TSPO tracers in high-affinity binders (~7.3).[13][14][15]Potentially the highest signal for TSPO imaging in the appropriate genotype.Also sensitive to the rs6971 polymorphism.[15] Potential for brain-penetrant radiometabolites.[15]
[18F]GE-180 Showed a higher core/contralateral uptake ratio compared to (R)-[11C]PK11195 in a rat model of mild neuroinflammation.[17]Second-generation tracer with favorable kinetics in some models.Also exhibits sensitivity to the rs6971 polymorphism.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design related to these tracers, the following diagrams are provided.

P2X7R_Signaling_Pathway P2X7R Signaling in Neuroinflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7R ATP->P2X7R binds & activates Inflammasome_Activation Inflammasome Activation (NLRP3) P2X7R->Inflammasome_Activation triggers Caspase1 Caspase-1 Activation Inflammasome_Activation->Caspase1 IL1b IL-1β Release Caspase1->IL1b cleaves IL18 IL-18 Release Caspase1->IL18 cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->Caspase1 Pro_IL18 Pro-IL-18 Pro_IL18->Caspase1 GSK1482160 [11C]GSK1482160 GSK1482160->P2X7R blocks

Caption: P2X7R signaling pathway in neuroinflammation.

TSPO_Signaling_Pathway TSPO Function in Neuroinflammation cluster_cell Microglia / Astrocyte cluster_mito Mitochondrion Cell_Activation Cellular Stress / Injury TSPO TSPO (Upregulated) Cell_Activation->TSPO OMM Outer Mitochondrial Membrane Cholesterol_Transport Cholesterol Transport TSPO->Cholesterol_Transport Apoptosis_Regulation Apoptosis Regulation TSPO->Apoptosis_Regulation ROS_Modulation ROS Modulation TSPO->ROS_Modulation Steroidogenesis Neurosteroid Synthesis Cholesterol_Transport->Steroidogenesis TSPO_Tracers TSPO PET Tracers TSPO_Tracers->TSPO binds to

Caption: TSPO's role in activated glial cells.

Experimental_Workflow General Experimental Workflow for PET Imaging Model Animal Model of Neuroinflammation (e.g., LPS injection, EAE) Injection Intravenous Injection of Radiotracer Model->Injection Tracer_Synthesis Radiosynthesis of PET Tracer ([11C]GSK1482160 or TSPO tracer) Tracer_Synthesis->Injection PET_Scan Dynamic PET Scan Acquisition Injection->PET_Scan Data_Analysis Kinetic Modeling and Quantification (e.g., VT, BPND) PET_Scan->Data_Analysis Validation Post-mortem Validation (Immunohistochemistry, Autoradiography) Data_Analysis->Validation

Caption: General workflow for preclinical PET imaging studies.

Experimental Protocols

[11C]GSK1482160 PET Imaging in an LPS-Induced Neuroinflammation Model

A frequently cited protocol for evaluating [11C]GSK1482160 involves the use of a lipopolysaccharide (LPS)-induced systemic inflammation model in mice, which leads to neuroinflammation.

  • Animal Model: Male C57BL/6 mice are administered LPS (e.g., 1 mg/kg) via intraperitoneal injection to induce neuroinflammation. Control animals receive a saline injection.[6]

  • Radiosynthesis: [11C]GSK1482160 is synthesized via the methylation of the corresponding desmethyl precursor with [11C]methyl iodide.[1][8]

  • PET/CT Imaging: At a time point of peak neuroinflammation (e.g., 72 hours post-LPS injection), mice are anesthetized and placed in a PET/CT scanner.[6] A dynamic scan of approximately 60-90 minutes is initiated following a bolus intravenous injection of [11C]GSK1482160.[6]

  • Data Analysis: Time-activity curves (TACs) are generated for various brain regions of interest. Tracer kinetic modeling, often using a 2-tissue compartment model, is applied to the TACs to estimate the total distribution volume (VT), which reflects the tracer uptake and binding.[1][6]

  • Blocking Studies: To confirm the specificity of the signal, a separate cohort of LPS-treated animals is co-injected with an excess of non-radiolabeled GSK1482160. A significant reduction in VT in the presence of the blocking agent indicates specific binding to P2X7R.[1][6]

TSPO PET Imaging in a Rodent Model of Focal Neuroinflammation

The evaluation of TSPO PET tracers often employs a model of focal inflammation, for instance, through intrastriatal injection of LPS.

  • Animal Model: Adult male Wistar rats are stereotactically injected with LPS (e.g., 1-5 µg) into the striatum to create a focal lesion of neuroinflammation.[17][18]

  • Radiosynthesis: The respective TSPO tracer (e.g., (R)-[11C]PK11195, [18F]DPA-714, or [18F]GE-180) is synthesized according to established radiochemical procedures.

  • PET Imaging: Several days post-lesion (e.g., 3 days), animals undergo a dynamic PET scan of about 60 minutes following an intravenous injection of the TSPO radiotracer.[17]

  • Data Analysis: Regions of interest are drawn on the PET images, typically encompassing the inflammatory core and a contralateral reference region. The standardized uptake value (SUV) is often calculated. For more quantitative analysis, kinetic modeling using a simplified reference tissue model (SRTM) can be employed to estimate the binding potential (BPND), which represents the ratio of specifically bound radioligand to the non-displaceable fraction at equilibrium.[17]

  • Ex Vivo Validation: Following the PET scan, brain tissue is collected for autoradiography to visualize the distribution of the radiotracer at a microscopic level and for immunohistochemistry to confirm the presence of activated microglia and astrocytes (e.g., using Iba1 and GFAP staining).[17]

Conclusion: Choosing the Right Tracer for Your Research

The choice between [11C]GSK1482160 and TSPO PET tracers depends on the specific research question.

  • [11C]GSK1482160 offers a highly specific tool to investigate the role of the P2X7 receptor and the associated inflammasome pathway in neuroinflammation. Its high affinity and specificity for the human receptor make it a promising candidate for clinical translation.[1][2] However, its lower affinity for rodent receptors may be a consideration in some preclinical models.[2]

  • TSPO PET tracers provide a more general marker of glial activation (microglia and astrocytes). The second-generation tracers offer improved signal-to-noise ratios over the first-generation (R)-[11C]PK11195, but their utility is complicated by the common rs6971 genetic polymorphism, which necessitates genotyping of subjects.[16] Despite this, they remain valuable tools for assessing the overall inflammatory state of the brain.

Future studies involving direct, head-to-head comparisons of these tracers in the same animal models of disease will be crucial to fully elucidate their relative strengths and weaknesses and to guide the selection of the most appropriate imaging agent for specific applications in neuroinflammation research.

References

A Comparative Analysis of GSK-1482160 and Celecoxib in Preclinical Models of Inflammatory Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the P2X7 receptor antagonist GSK-1482160 and the cyclooxygenase-2 (COX-2) inhibitor celecoxib (B62257), focusing on their performance in preclinical inflammatory pain models. While direct head-to-head quantitative data is limited in publicly available literature, this document synthesizes the existing information to offer an objective overview of their mechanisms of action, experimental protocols, and reported efficacy.

Introduction to the Compounds

This compound is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] By modulating P2X7R, this compound can inhibit the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), a key mediator in inflammatory pain.[1] The development of this compound was discontinued, and detailed preclinical data in inflammatory pain models are not extensively published.

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[2] Its mechanism of action involves reducing the production of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[2] Celecoxib is widely used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[3]

Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of this compound and celecoxib are mediated through distinct signaling pathways.

This compound targets the P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells like macrophages and microglia.[4][5] In inflammatory conditions, high extracellular ATP levels activate the P2X7R, leading to the formation of the NLRP3 inflammasome and the subsequent release of IL-1β and other pro-inflammatory cytokines.[4] this compound, as a negative allosteric modulator, reduces the efficacy of ATP at the P2X7R, thereby dampening this inflammatory cascade.[1]

GFK_1482160_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP (High Concentration) P2X7R P2X7 Receptor ATP->P2X7R Binds & Activates NLRP3 NLRP3 Inflammasome Activation P2X7R->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 ProIL1b Pro-IL-1β Caspase1->ProIL1b IL1b IL-1β (Released) ProIL1b->IL1b Cleavage Inflammation Inflammation & Pain IL1b->Inflammation GSK1482160 This compound GSK1482160->P2X7R Negative Allosteric Modulation

This compound Signaling Pathway.

Celecoxib , on the other hand, inhibits the COX-2 enzyme, which is a critical step in the arachidonic acid cascade.[2] Inflammatory stimuli upregulate COX-2, which then converts arachidonic acid into prostaglandin (B15479496) H2 (PGH2). PGH2 is a precursor for various prostaglandins, including PGE2, that promote inflammation, pain, and fever.[2] By selectively blocking COX-2, celecoxib reduces the synthesis of these pro-inflammatory prostaglandins.[2]

Celecoxib_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid Liberated by PLA2 Phospholipase A2 PLA2->MembranePhospholipids PGH2 Prostaglandin H2 (PGH2) ArachidonicAcid->PGH2 Converted by COX2 COX-2 COX2->ArachidonicAcid Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by Prostaglandin Synthases Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits InflammatoryStimuli Inflammatory Stimuli InflammatoryStimuli->COX2 Upregulates

Celecoxib Signaling Pathway.

Performance in Inflammatory Pain Models

The Freund's Complete Adjuvant (FCA)-induced arthritis model in rats is a widely used model for chronic inflammatory pain, mimicking some aspects of rheumatoid arthritis.

This compound

While a direct comparison study with celecoxib in the FCA model has been mentioned, specific quantitative data from such a study is not publicly available. One source indicates that this compound demonstrated an analgesic effect comparable to celecoxib at a dose of 50 mg/kg in a rat model of chronic inflammatory pain.[1] However, it is important to note that this compound has been reported to have a low binding affinity for the rat P2X7 receptor, which may complicate the interpretation of data from rat models.

Celecoxib

Celecoxib has been more extensively studied in the FCA-induced arthritis model in rats, demonstrating dose-dependent anti-inflammatory and analgesic effects.

Dose Administration Key Findings Citation
0.01-3 mg/kg/dayOral (twice daily for 10 days)Significantly inhibited paw swelling and hyperalgesic response. Effects were superior to loxoprofen.[6]
3-10 mg/kgOralProduced dose-related reversal of CFA-induced reduction of exploratory activity.[1]
5 mg/kgOralEffective in decreasing elevated levels of IL-6, IL-1β, TNF-α, and PGE₂.
20 and 40 mg/kgIntraperitonealShowed analgesic effects in a CFA-induced inflammatory pain model in mice.

Experimental Protocols: Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats

This section outlines a general protocol for inducing inflammatory arthritis in rats using FCA, based on commonly cited methodologies.

FCA_Workflow cluster_preparation Preparation cluster_induction Induction cluster_development Disease Development cluster_assessment Assessment Acclimatization Animal Acclimatization (e.g., Male Lewis or Sprague-Dawley rats, 180-220g) Injection FCA Injection (e.g., 0.05-0.1 ml subcutaneous injection into hind paw footpad or base of tail) Acclimatization->Injection FCA_Prep FCA Preparation (e.g., Mycobacterium tuberculosis suspended in mineral oil, 5-10 mg/ml) FCA_Prep->Injection Primary_Inflammation Primary Inflammation (Acute swelling at injection site within hours to days) Injection->Primary_Inflammation Secondary_Arthritis Secondary Systemic Arthritis (Inflammation in contralateral paws, appears around day 10-14) Primary_Inflammation->Secondary_Arthritis Paw_Volume Paw Volume Measurement (Plethysmometer) Secondary_Arthritis->Paw_Volume Pain_Behavior Pain Behavior Assessment (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia) Secondary_Arthritis->Pain_Behavior Histopathology Histopathological Analysis (Joint destruction, inflammatory cell infiltration) Secondary_Arthritis->Histopathology

Experimental Workflow for FCA-Induced Arthritis.

1. Animal Model:

  • Species: Male Lewis or Sprague-Dawley rats are commonly used due to their susceptibility to developing arthritis.

  • Weight: Typically 180-220 grams at the start of the study.

  • Acclimatization: Animals are housed in a controlled environment and allowed to acclimate for a period before the experiment.

2. Induction of Arthritis:

  • Adjuvant: A suspension of heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum in mineral oil (Freund's Complete Adjuvant) is used.

  • Injection: A single subcutaneous injection of 0.05 to 0.1 ml of FCA is administered into the plantar surface of a hind paw or at the base of the tail.

3. Disease Progression and Assessment:

  • Primary Lesion: An acute inflammatory response with erythema and edema develops at the injection site within hours to a few days.

  • Secondary Lesions: A systemic, polyarticular inflammation develops in the contralateral, non-injected paws, typically appearing around day 10-14 post-injection and peaking around day 20-25.

  • Outcome Measures:

    • Paw Edema: Measured using a plethysmometer to quantify the change in paw volume.

    • Pain Behavior: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments. Thermal hyperalgesia (increased sensitivity to heat) is measured using the Hargreaves test.

    • Arthritis Score: A visual scoring system is often used to grade the severity of inflammation in the joints.

    • Histopathology: At the end of the study, joints are collected for histological analysis to assess synovitis, cartilage destruction, and bone erosion.

    • Biomarkers: Blood or tissue samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and prostaglandins (e.g., PGE₂).

4. Drug Administration:

  • Test compounds (this compound or celecoxib) and vehicle controls are typically administered orally or via intraperitoneal injection.

  • Dosing can be prophylactic (starting before or at the time of FCA injection) or therapeutic (starting after the onset of arthritis).

Summary and Conclusion

Both this compound and celecoxib target key pathways in the inflammatory response, albeit through different mechanisms. Celecoxib, a selective COX-2 inhibitor, has a well-documented efficacy profile in the FCA-induced arthritis model, demonstrating dose-dependent reductions in inflammation and pain.

This compound, a P2X7R negative allosteric modulator, has been reported to have comparable efficacy to celecoxib in a rat model of inflammatory pain. However, the lack of publicly available, detailed quantitative data from direct comparative studies, coupled with its low affinity for the rat P2X7 receptor and discontinuation of its development, makes a robust, direct comparison challenging.

For researchers in drug development, the distinct mechanisms of action of these two compounds highlight different therapeutic strategies for inflammatory pain. While COX-2 inhibition is a clinically validated approach, targeting the P2X7 receptor represents an alternative pathway that may offer a different therapeutic window or side-effect profile. Further research into P2X7R modulation is warranted to fully understand its potential in treating inflammatory conditions.

References

A Comparative Analysis of GSK-1482160 and Gabapentin for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of GSK-1482160, an investigational negative allosteric modulator of the P2X7 receptor, and gabapentin (B195806), a widely prescribed anticonvulsant used for the management of neuropathic pain. This comparison is based on available preclinical and clinical data, focusing on their mechanisms of action, efficacy, and experimental protocols.

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge. Current first-line treatments, such as gabapentin, offer moderate efficacy and are often associated with dose-limiting side effects.[1][2] This has spurred the development of novel therapeutic agents targeting alternative pathways, such as this compound, which modulates the P2X7 receptor, a key player in neuroinflammation.[3][4] This guide aims to provide a comprehensive, data-driven comparison of these two compounds to inform further research and drug development efforts.

Mechanism of Action

The analgesic effects of this compound and gabapentin are mediated through distinct molecular targets and signaling pathways.

This compound is a negative allosteric modulator of the P2X7 receptor (P2X7R).[3][4] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, including microglia in the central nervous system.[5] In neuropathic pain states, the activation of P2X7R by ATP triggers the release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), contributing to central sensitization and pain hypersensitivity.[6] By binding to an allosteric site on the P2X7R, this compound reduces the efficacy of ATP, thereby inhibiting the downstream inflammatory cascade.[3][4]

Gabapentin , a structural analogue of the neurotransmitter GABA, does not act on GABA receptors.[1] Its primary mechanism of action involves binding to the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs) in the central nervous system.[7][8] This binding is thought to reduce the trafficking of these channels to the presynaptic terminal, leading to a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) and substance P, which are implicated in the transmission of pain signals.[1][7]

Signaling Pathway Diagrams

GSK1482160_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Activates IonChannel Ion Channel Opening (Na+, Ca2+ influx; K+ efflux) P2X7R->IonChannel MAPK MAPK Pathway (p38, ERK, JNK) P2X7R->MAPK GSK1482160 This compound GSK1482160->P2X7R Inhibits (Allosterically) NLRP3 NLRP3 Inflammasome Activation IonChannel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b_active Active IL-1β (Released) Caspase1->IL1b_active Cleaves IL1b_pro Pro-IL-1β IL1b_pro->Caspase1 Neuroinflammation Neuroinflammation & Pain IL1b_active->Neuroinflammation MAPK->Neuroinflammation

Caption: Signaling pathway of this compound via P2X7R modulation.

Gabapentin_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Ca_influx VGCC->Ca_influx alpha2delta α2δ-1 Subunit alpha2delta->VGCC Modulates Gabapentin Gabapentin Gabapentin->alpha2delta Binds to Gabapentin->Ca_influx Inhibits Vesicle Synaptic Vesicle (Glutamate, Substance P) Release Vesicle->Release Ca_influx->Release Triggers Neurotransmitters Glutamate, Substance P Release->Neurotransmitters Receptors Receptors Neurotransmitters->Receptors PainSignal Pain Signal Propagation Receptors->PainSignal

Caption: Signaling pathway of Gabapentin via the α2δ-1 subunit of VGCCs.

Preclinical Efficacy in Neuropathic Pain Models

Both this compound and gabapentin have demonstrated efficacy in preclinical models of neuropathic pain. A key model used for evaluating analgesics is the Chronic Constriction Injury (CCI) model in rats, which mimics peripheral nerve damage.

Comparative Preclinical Efficacy Data
ParameterThis compoundGabapentinAnimal ModelSource
Efficacy Comparable to gabapentin in reversing mechanical allodyniaGold standard for comparisonRat Chronic Constriction Injury (CCI)[3]
Dosing Information not publicly availableEffective doses vary (typically 30-300 mg/kg)Rat models of neuropathic pain[9]

Note: Specific quantitative data from the head-to-head preclinical comparison of this compound and gabapentin is not publicly available beyond the statement of comparable efficacy.

Clinical Efficacy and Safety

Gabapentin is an established treatment for neuropathic pain, with extensive clinical data supporting its use. This compound is in the early stages of clinical development, with initial studies focusing on safety and tolerability in healthy volunteers.

Gabapentin Clinical Efficacy in Neuropathic Pain

| Indication | Efficacy Measure | Gabapentin | Placebo | Number Needed to Treat (NNT) | Source | |---|---|---|---|---| | Painful Diabetic Neuropathy | ≥50% pain reduction | 38% | 23% | 6.6 |[10] | | Postherpetic Neuralgia | ≥50% pain reduction | 32% | 17% | 6.7 |[10] |

This compound Clinical Data

A first-in-human study of this compound in healthy volunteers demonstrated that single oral doses up to 1000 mg were generally well-tolerated.[3] The most common adverse events were headache and pain.[3] This study provided crucial pharmacokinetic and pharmacodynamic data, but efficacy in patients with neuropathic pain has not yet been reported.

Adverse Effects
Adverse EffectThis compound (in healthy volunteers)Gabapentin (in patients)
Common Headache, painDizziness, somnolence, peripheral edema, ataxia
Source [3][11][12]

Experimental Protocols

Chronic Constriction Injury (CCI) Model in Rats

The CCI model is a widely used preclinical model to induce neuropathic pain.

Objective: To create a partial nerve injury that results in behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Procedure:

  • Anesthesia: The rat is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[13]

  • Surgical Exposure: The common sciatic nerve is exposed at the mid-thigh level through a small incision.[14][15]

  • Ligation: Four loose ligatures of chromic gut suture are tied around the sciatic nerve at approximately 1 mm intervals.[16][17] The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.

  • Closure: The muscle and skin layers are closed with sutures.[15]

  • Post-operative Care: Animals are monitored during recovery and housed appropriately.

Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a key symptom of neuropathic pain, is the perception of pain from a non-painful stimulus.

Objective: To quantify the withdrawal threshold of the paw in response to a mechanical stimulus.

Procedure:

  • Acclimation: Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.[18][19]

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[20][21][22]

  • Response: A positive response is noted when the rat briskly withdraws its paw.

  • Threshold Determination: The 50% withdrawal threshold is calculated using the up-down method, which involves sequentially applying filaments of increasing or decreasing force based on the animal's response.[19] An electronic von Frey apparatus can also be used to apply a gradually increasing force until paw withdrawal.[18][20]

Experimental Workflow Diagram

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_assessment Behavioral Assessment cluster_treatment Drug Administration cluster_outcome Outcome Measurement CCI Chronic Constriction Injury (CCI) Surgery on Rats PostOp Post-operative von Frey Test (Confirm Allodynia) CCI->PostOp Baseline Baseline von Frey Test (Pre-surgery) Baseline->CCI Group1 Group 1: Vehicle Control PostOp->Group1 Group2 Group 2: This compound PostOp->Group2 Group3 Group 3: Gabapentin PostOp->Group3 FinalTest Post-treatment von Frey Test Group1->FinalTest Group2->FinalTest Group3->FinalTest Analysis Data Analysis: Compare Paw Withdrawal Thresholds FinalTest->Analysis

Caption: A typical experimental workflow for comparing analgesics in a neuropathic pain model.

Comparative Summary and Future Directions

This analysis highlights the distinct pharmacological profiles of this compound and gabapentin.

Gabapentin remains a cornerstone of neuropathic pain management, with a well-established, albeit modest, efficacy profile and a known set of side effects. Its mechanism of action through the α2δ subunit of VGCCs is well-characterized.

This compound represents a novel therapeutic approach by targeting the P2X7 receptor and the associated neuroinflammatory pathways. Preclinical data suggest its efficacy is comparable to gabapentin in a model of neuropathic pain.[3] The favorable safety profile in early clinical trials is promising.[3]

Future research should focus on obtaining quantitative preclinical efficacy data for this compound to allow for a more direct comparison with gabapentin. Ultimately, randomized controlled trials in patients with various neuropathic pain conditions will be necessary to determine the clinical utility of this compound and its potential advantages over existing therapies. The development of drugs with novel mechanisms of action, like this compound, holds the potential to address the significant unmet medical need in the treatment of neuropathic pain.

References

Validation of GSK-1482160 specific binding with blocking studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of GSK-1482160's performance in specific binding validation through blocking studies, supported by experimental data. We will delve into the methodologies of key experiments and compare this compound with other P2X7 receptor modulators.

This compound is an orally active, blood-brain barrier-penetrant negative allosteric modulator of the P2X7 receptor (P2X7R).[1] It reduces the efficacy of ATP at the receptor without affecting its affinity, which in turn inhibits the release of pro-inflammatory cytokines like IL-1β.[1] Its ability to be radiolabeled with isotopes such as 11C and 18F has made it a valuable tool for imaging P2X7R expression, particularly in the context of neuroinflammation.[1][2]

Comparative Analysis of Binding Affinity

The specific binding of this compound to the P2X7 receptor has been quantified in various studies. The following table summarizes key binding affinity data for this compound and provides a comparison with other known P2X7R antagonists.

CompoundTargetAssay TypeCell Line/TissueKey ParameterValue
This compound Human P2X7RRadioligand BindingHEK293-hP2X7RpIC508.5[1]
This compound Rat P2X7RRadioligand Binding-pIC506.5[1]
[11C]this compound Human P2X7RSaturation BindingHEK293-hP2X7R membranesKd1.15 ± 0.12 nM[3]
[11C]this compound Human P2X7RCompetition AssayHEK293-hP2X7R living cellsKi2.63 ± 0.6 nM[4]
[11C]this compound Human P2X7RSaturation BindingHEK293-hP2X7R living cellsKd5.09 ± 0.98 nM[4]
[123I]TZ6019 (analogue) Human P2X7R--IC509.49 ± 1.4 nM[5]
JNJ-54175446 P2X7RAllosteric Binding--High selectivity and affinity[6]
AZD9056 P2X7R---Tested in autoimmune diseases[5]

In Vivo Blocking Studies for Target Validation

Blocking studies are crucial for demonstrating that a radioligand's binding in vivo is specific to its intended target. In the case of [11C]this compound, these studies typically involve pre-treatment with an excess of non-radiolabeled ("cold") this compound, which competes for binding to the P2X7 receptor and displaces the radiolabeled tracer.

A study in a lipopolysaccharide (LPS)-induced neuroinflammation mouse model demonstrated a 3.2-fold increase in [11C]this compound uptake in the brain, which was 97% blocked by the pre-administration of 1 mg/kg of non-radiolabeled this compound.[3][7] This high level of displacement strongly indicates that the observed signal is due to specific binding to the P2X7 receptor.

Experimental Protocols

Below are detailed methodologies for key experiments used to validate the specific binding of this compound.

Radioligand Binding Assay (In Vitro)

This assay quantifies the affinity of a ligand for its receptor.

1. Membrane Preparation:

  • Human Embryonic Kidney (HEK293) cells expressing the human P2X7 receptor (HEK293-hP2X7R) are cultured and harvested.

  • The cells are homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.[8]

2. Binding Incubation:

  • The membrane preparation is incubated with the radiolabeled ligand (e.g., [11C]this compound) at various concentrations.

  • For competition assays, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound (e.g., this compound).

  • To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of an unlabeled competitor.[9]

3. Separation and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.[10]

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Saturation binding data is used to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax).

  • Competition binding data is used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50).

In Vivo Blocking Study with PET Imaging

This experiment validates the specific binding of a radiotracer in a living organism.

1. Animal Model:

  • Mice are often treated with lipopolysaccharide (LPS) to induce a neuroinflammatory response, which upregulates P2X7R expression.[7]

2. Blocking Agent Administration:

  • A cohort of animals is pre-treated with a blocking dose of non-radiolabeled this compound (e.g., 1 mg/kg intravenously) approximately 10 minutes before the injection of the radiotracer.[7][9]

3. Radiotracer Administration and PET Imaging:

  • Both the control and the pre-treated animals are administered with [11C]this compound.

  • Dynamic Positron Emission Tomography (PET) scans are acquired to measure the uptake and distribution of the radiotracer in the brain over time.[3]

4. Data Analysis:

  • Time-activity curves are generated for different brain regions.

  • The total distribution volume (VT), a measure of radioligand binding, is calculated.

  • The percentage of blocking is determined by comparing the VT in the pre-treated animals to that in the control animals. A significant reduction in VT in the blocked group indicates specific binding.[7]

Visualizing the Process

To better understand the experimental workflows and the underlying biological pathway, the following diagrams are provided.

G cluster_0 In Vivo Blocking Study Workflow animal_prep Animal Model Preparation (e.g., LPS Treatment) blocking_group Blocking Group: Administer non-radiolabeled This compound animal_prep->blocking_group control_group Control Group: Administer Vehicle animal_prep->control_group radioligand Administer [11C]this compound to both groups blocking_group->radioligand control_group->radioligand pet_scan Dynamic PET Imaging radioligand->pet_scan analysis Data Analysis: Compare Tracer Uptake pet_scan->analysis conclusion Conclusion on Specific Binding analysis->conclusion

Caption: Workflow of an in vivo blocking study.

G cluster_1 P2X7 Receptor Signaling Pathway atp Extracellular ATP p2x7r P2X7 Receptor atp->p2x7r Binds and Activates channel Ion Channel Opening (Ca2+, Na+ influx; K+ efflux) p2x7r->channel gsk1482160 This compound (Negative Allosteric Modulator) gsk1482160->p2x7r Inhibits nlrp3 NLRP3 Inflammasome Activation channel->nlrp3 caspase1 Caspase-1 Activation nlrp3->caspase1 il1b Mature IL-1β Release caspase1->il1b Cleaves pro_il1b Pro-IL-1β pro_il1b->il1b inflammation Inflammation il1b->inflammation

References

GSK-1482160: A Comparative Analysis of its Cross-reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

GSK-1482160 has been identified as a potent, orally available negative allosteric modulator of the P2X7 receptor, a key player in inflammatory processes.[1] While extensively cited for its high selectivity, detailed quantitative data on its cross-reactivity with a broad panel of other purinergic receptors remains limited in publicly accessible literature. This guide synthesizes the available information to provide a comparative overview of this compound's interaction with its primary target and discusses the methodologies used to assess its selectivity.

High Affinity for the Human P2X7 Receptor

This compound demonstrates a high affinity for the human P2X7 receptor, with reported pIC50 and Ki values in the nanomolar range, indicating potent antagonism.[1][2] In contrast, its affinity for the rat P2X7 receptor is significantly lower.[1] This species-specific difference is a critical consideration in the translation of preclinical research findings.

Cross-Reactivity Profile of this compound

While the seminal publication on the discovery of this compound describes it as having "excellent in vivo activity in animal models of pain, and a profile suitable for progression to clinical studies," specific data from a comprehensive screen against other purinergic receptors (P2X1-6, P2Y subtypes) is not detailed in the available literature.[3] However, one study noted that the radiolabeled form of this compound, [11C]GSK1482160, showed no affinity for the human P2X4 receptor.[4] Additionally, this compound has been reported to not significantly inhibit various CYP450 enzyme subtypes at concentrations up to 100 μM, suggesting a degree of selectivity beyond the purinergic receptor family.[1]

Due to the absence of comprehensive, publicly available data, a quantitative comparison table for cross-reactivity with other purinergic receptors cannot be provided at this time. Further investigation of the primary literature and its supplementary data, where available, is recommended for researchers requiring specific activity values against other purinergic subtypes.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of the P2X7 receptor and a typical experimental workflow for assessing the selectivity of a compound like this compound.

cluster_membrane Cell Membrane P2X7_Receptor P2X7 Receptor Ion_Influx Ion Influx (Ca²⁺, Na⁺) P2X7_Receptor->Ion_Influx Opens channel ATP ATP (Agonist) ATP->P2X7_Receptor Binds to orthosteric site GSK1482160 This compound (Negative Allosteric Modulator) GSK1482160->P2X7_Receptor Binds to allosteric site Downstream_Signaling Downstream Signaling (e.g., NLRP3 Inflammasome Activation) Ion_Influx->Downstream_Signaling IL1b_Release IL-1β Release Downstream_Signaling->IL1b_Release Start Start: Compound (this compound) Primary_Assay Primary Screen: Human P2X7 Receptor Assay (e.g., FLIPR, Patch Clamp) Start->Primary_Assay Potency_Determination Determine Potency (IC50/pIC50) Primary_Assay->Potency_Determination Selectivity_Panel Selectivity Screen: Panel of Purinergic Receptors (P2X1-6, P2Y subtypes) Potency_Determination->Selectivity_Panel Cross_Reactivity_Analysis Analyze Cross-Reactivity: Compare IC50 values Selectivity_Panel->Cross_Reactivity_Analysis Conclusion Conclusion: High Selectivity or Off-Target Effects Cross_Reactivity_Analysis->Conclusion

References

A Head-to-Head Comparison of [11C]GSK1482160 and [18F]GSK1482160 for P2X7 Receptor PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent radioligands for imaging the purinergic P2X7 receptor (P2X7R), a key biomarker for neuroinflammation: [11C]GSK1482160 and [18F]GSK1482160. Both tracers are based on the potent and selective P2X7R negative allosteric modulator, GSK1482160.[1] The choice between the carbon-11 (B1219553) and fluorine-18 (B77423) labeled versions depends on several factors, including the specific research question, logistical considerations, and desired imaging timeframe. This document aims to facilitate an informed decision by presenting their key characteristics, supported by experimental data.

At a Glance: Key Quantitative Data

The following tables summarize the critical quantitative parameters for the radiosynthesis and in vitro binding of [11C]GSK1482160 and [18F]GSK1482160.

Table 1: Radiosynthesis Parameters

Parameter[11C]GSK1482160[18F]GSK1482160
Precursor Desmethyl-GSK1482160 or Boc-protected desmethyl-GSK1482160[2]Hetero-aryl bromide precursor[3]
Radiolabeling Agent [11C]CH3OTf[2][18F]Et4NF[3]
Radiochemical Yield (decay corrected) 30-50%[2]20-30%[3]
Specific Activity (at EOB/EOS) 370-1110 GBq/μmol[2]> 68 GBq/μmol[3]
Radiochemical Purity >99%[2]>98%[3]
Total Synthesis Time ~40 min[2]Not explicitly stated

Table 2: In Vitro Binding Properties of [11C]GSK1482160

ParameterValueCell Line
Dissociation Constant (Kd) 1.15 ± 0.12 nM[4][5][6]HEK293-hP2X7R membranes
Receptor Density (Bmax) 3.03 ± 0.10 pmol/mg[4][5][6]HEK293-hP2X7R membranes
Inhibition Constant (Ki) 2.63 ± 0.6 nM[7]HEK293-hP2X7R living cells

Note: Detailed in vitro binding data for [18F]GSK1482160 was not available in the searched literature for a direct comparison.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the biological context and experimental procedures related to these radiotracers.

P2X7R_Signaling_Pathway P2X7R Signaling in Neuroinflammation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (e.g., Microglia) ATP ATP (from damaged cells) P2X7R P2X7R ATP->P2X7R activates Ion_Channel Ion Channel Opening (Ca2+, Na+ influx; K+ efflux) P2X7R->Ion_Channel induces GSK1482160 GSK1482160 (Negative Allosteric Modulator) GSK1482160->P2X7R inhibits NLRP3 NLRP3 Inflammasome Assembly Ion_Channel->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β (Pro-inflammatory Cytokine) Caspase1->IL1B cleaves Pro_IL1B Pro-IL-1β Pro_IL1B->IL1B Inflammation Neuroinflammation IL1B->Inflammation promotes

Caption: P2X7R signaling cascade in neuroinflammation and inhibition by GSK1482160.

Radiosynthesis_Workflow General Radiosynthesis Workflow cluster_C11 [11C]GSK1482160 Synthesis cluster_F18 [18F]GSK1482160 Synthesis C11_Start [11C]CO2 from Cyclotron C11_Methylation Conversion to [11C]CH3OTf C11_Start->C11_Methylation C11_Labeling N-[11C]methylation C11_Methylation->C11_Labeling C11_Precursor Desmethyl-GSK1482160 Precursor C11_Precursor->C11_Labeling C11_Purification HPLC Purification & SPE C11_Labeling->C11_Purification C11_Final [11C]GSK1482160 C11_Purification->C11_Final F18_Start [18F]Fluoride from Cyclotron F18_Activation Activation (e.g., with Et4N+) F18_Start->F18_Activation F18_Labeling Nucleophilic Substitution F18_Activation->F18_Labeling F18_Precursor Hetero-aryl Bromide Precursor F18_Precursor->F18_Labeling F18_Purification HPLC Purification F18_Labeling->F18_Purification F18_Final [18F]GSK1482160 F18_Purification->F18_Final

Caption: Comparative workflows for the radiosynthesis of [11C] and [18F] labeled GSK1482160.

Detailed Experimental Protocols

Radiosynthesis of [11C]GSK1482160

The synthesis of [11C]GSK1482160 is achieved through N-[11C]methylation of a desmethyl precursor.[2]

  • Production of [11C]Methyl Triflate: [11C]CO2 produced by a cyclotron is converted to [11C]CH3OTf, a highly reactive methylating agent.[8]

  • N-[11C]methylation: The desmethyl-GSK1482160 or a Boc-protected version of the precursor is reacted with [11C]CH3OTf.[2]

  • Purification: The final product, [11C]GSK1482160, is isolated and purified using high-performance liquid chromatography (HPLC) combined with solid-phase extraction (SPE).[2]

  • Quality Control: The radiochemical purity and specific activity of the final product are determined. The radiochemical purity is typically greater than 99%.[2]

Radiosynthesis of [18F]GSK1482160

The fluorine-18 labeled counterpart is synthesized via nucleophilic substitution on a bromo-precursor.[3]

  • [18F]Fluoride Activation: [18F]Fluoride is produced in a cyclotron and subsequently activated, for instance, with tetraethylammonium (B1195904) ([Et4N]+) carbonate.[3]

  • Radiofluorination: The activated [18F]fluoride is reacted with a hetero-aryl bromide precursor of GSK1482160.[3]

  • Purification: The resulting [18F]GSK1482160 is purified by HPLC.[3][9]

  • Quality Control: The final product's identity is confirmed by comparison with a non-radioactive standard, and its radiochemical purity (typically >95%) and molar activity are measured.[3][9]

In Vitro Saturation Binding Assay ([11C]GSK1482160)

This assay determines the binding affinity (Kd) and receptor density (Bmax) of the radioligand.[5][6]

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human P2X7 receptor (HEK293-hP2X7R).

  • Incubation: A fixed amount of membrane protein is incubated with increasing concentrations of [11C]GSK1482160.

  • Nonspecific Binding: A parallel set of incubations is performed in the presence of a high concentration of non-radioactive GSK1482160 to determine nonspecific binding.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Data Analysis: Specific binding is calculated by subtracting nonspecific from total binding. The Kd and Bmax values are then determined by nonlinear regression analysis of the saturation binding data.[5]

In Vivo PET Imaging Studies

Preclinical and clinical PET imaging studies follow a general protocol to assess the biodistribution and brain uptake of the radiotracers.

  • Animal/Human Subject Preparation: Subjects are appropriately prepared for the scan. For preclinical studies, this may involve anesthesia.

  • Radiotracer Administration: A bolus of the radiotracer ([11C]GSK1482160 or [18F]GSK1482160) is administered intravenously.[10][11]

  • Dynamic PET Scanning: Dynamic imaging is performed for a specified duration (e.g., 90 minutes) to capture the uptake and washout of the tracer in various organs, including the brain.[10][11]

  • Blocking Studies: To confirm target-specific binding, a separate cohort of animals is pre-treated with a high dose of non-radioactive GSK1482160 or another P2X7R antagonist before radiotracer injection. A significant reduction in tracer uptake in target regions indicates specific binding.[6][10]

  • Image Analysis: Time-activity curves are generated for different regions of interest. Kinetic modeling can be applied to quantify receptor binding, often expressed as the total distribution volume (VT).[5][10] In human studies, the standardized uptake value ratio (SUVR) is also commonly used.[11]

Head-to-Head Discussion

Choice of Radionuclide: The most significant difference lies in the radioisotope used. Carbon-11 has a short half-life of approximately 20.4 minutes, which allows for repeat scanning on the same day but requires an on-site cyclotron and rapid synthesis. Fluorine-18 has a longer half-life of about 109.8 minutes, which facilitates off-site distribution and allows for longer imaging protocols, potentially capturing slower kinetic processes.

Synthesis and Yield: The radiosynthesis of [11C]GSK1482160 appears to have a higher reported radiochemical yield (30-50%) compared to [18F]GSK1482160 (20-30%).[2][3] However, specific activity, a crucial parameter for receptor imaging, is reported to be very high for the carbon-11 variant.[2]

In Vivo Performance: Both tracers have demonstrated the ability to cross the blood-brain barrier and specifically bind to P2X7R in the brain.[3][6][10] In a mouse model of neuroinflammation, [11C]GSK1482160 showed a 3.2-fold increase in brain uptake, which was 97% blockable, indicating high specificity.[6][10] Preclinical studies with [18F]GSK1482160 also confirmed its ability to penetrate the BBB and target P2X7R.[3] A first-in-human study using [18F]GSK1482160 in glioma patients demonstrated its utility in visualizing P2X7R expression in brain tumors.[11]

Clinical Translation: The longer half-life of fluorine-18 generally makes [18F]GSK1482160 a more practical choice for clinical applications, simplifying logistics and allowing for more flexible patient scheduling. Indeed, [18F]GSK1482160 has been used in human studies for imaging gliomas.[11]

Conclusion

Both [11C]GSK1482160 and [18F]GSK1482160 are valuable tools for the in vivo imaging of the P2X7 receptor.

  • [11C]GSK1482160 is well-characterized in vitro and in vivo, demonstrating excellent specificity and high binding affinity.[4][6] Its short half-life is ideal for preclinical research and protocols requiring repeat imaging on the same day, provided an on-site cyclotron is available.

  • [18F]GSK1482160 offers significant logistical advantages for clinical research due to its longer half-life, making it more suitable for multi-center trials and routine clinical use.[3] Its successful use in a first-in-human study underscores its potential for clinical translation.[11]

The selection between these two radiotracers should be based on the specific requirements of the research or clinical question, balancing the need for rapid repeat imaging against the logistical and practical benefits of a longer-lived radionuclide.

References

GSK-1482160 Shows Promise in Preclinical Alzheimer's Models, Outperforming Other P2X7R Antagonists in Tau Pathology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The novel P2X7 receptor (P2X7R) antagonist, GSK-1482160, has demonstrated significant efficacy in mitigating key pathological features of Alzheimer's disease in various animal models, with a particularly noteworthy impact on tau-related pathology. Preclinical studies have shown that this compound can restore cognitive function and reduce the spread of pathological tau protein. When compared to other P2X7R antagonists, such as Brilliant Blue G (BBG), this compound exhibits a distinct profile, suggesting its potential as a targeted therapy for tauopathies.

The purinergic P2X7 receptor has emerged as a promising therapeutic target in neurodegenerative diseases due to its role in mediating neuroinflammation. This compound, a potent and selective antagonist of this receptor, has been the subject of several investigations to validate its therapeutic potential in Alzheimer's disease models.

Efficacy of this compound in a Tauopathy Mouse Model

In a key study utilizing the P301S transgenic mouse model, which recapitulates many aspects of human tauopathy, administration of this compound led to a significant restoration of cognitive deficits.[1] Treated mice showed improved performance in behavioral tests, including the Y-maze and novel object recognition tasks, indicating a rescue of short-term spatial and recognition memory.[1]

Mechanistically, this compound was found to suppress the accumulation of Tsg101, a protein involved in the biogenesis of exosomes.[2] This suggests that this compound may inhibit the cell-to-cell propagation of pathological tau via extracellular vesicles, a critical mechanism in the progression of tauopathies.[2] Furthermore, treatment with this compound has been shown to reverse the impairment of the proteasome, a cellular machinery responsible for degrading abnormal proteins, in P301S mice.[3]

Comparison with Alternative P2X7R Antagonists

Brilliant Blue G (BBG), another well-studied P2X7R antagonist, has also shown therapeutic effects in Alzheimer's models, primarily those focused on amyloid pathology. In APPSwDI/NOS2-/- mice, a model exhibiting significant amyloid-beta (Aβ) deposition and neuronal loss, oral administration of BBG for three months significantly prevented neuronal loss and reduced the intracellular accumulation of Aβ in hippocampal neurons.[1][4] In another model where cognitive deficits were induced by the injection of soluble Aβ, BBG administration diminished spatial memory impairment.[1][5]

While both this compound and BBG target the same receptor, the current body of preclinical evidence suggests a potential differentiation in their primary efficacy. This compound has demonstrated robust effects in a model of pure tauopathy, highlighting its potential for diseases where tau pathology is the predominant feature. BBG, on the other hand, has been more extensively characterized in models of amyloidosis. A direct head-to-head comparison in a model exhibiting both amyloid and tau pathology would be invaluable to fully delineate their respective therapeutic advantages.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and the alternative P2X7R antagonist, Brilliant Blue G.

Table 1: Efficacy of this compound in P301S Tauopathy Mouse Model

ParameterAnimal ModelTreatment GroupControl GroupOutcome
Cognitive Function P301SThis compoundVehicleRestored cognitive deficits in Y-maze and novel object recognition tests.[1]
Tau Pathology P301SThis compoundVehicleSuppressed accumulation of Tsg101 in the hippocampus.[2]
Proteasome Function P301SThis compoundVehicleReversed proteasomal impairment.[3]

Table 2: Efficacy of Brilliant Blue G (BBG) in Amyloid-Focused Alzheimer's Disease Mouse Models

ParameterAnimal ModelTreatment GroupControl GroupOutcome
Neuronal Loss APPSwDI/NOS2-/-BBGVehicleSignificantly prevented neuronal loss in the hippocampus.[1][4]
Amyloid Pathology APPSwDI/NOS2-/-BBGVehicleReduced intracellular APP/Aβ in hippocampal neurons.[1][4]
Cognitive Function Aβ-injected miceBBGVehicleDiminished spatial memory impairment.[1][5]

Experimental Protocols

This compound Administration in P301S Mice
  • Animal Model: P301S transgenic mice, which express the human P301S tau mutation.[1][2]

  • Administration: The specific dosage and route of administration for the therapeutic efficacy studies that yielded the cognitive and pathological data are not detailed in the currently available literature. Further investigation into the primary research articles is required to provide these specifics.

  • Behavioral Testing: Cognitive function was assessed using the Y-maze for spatial memory and the novel object recognition test for recognition memory.[1][6]

Brilliant Blue G (BBG) Administration in APPSwDI/NOS2-/- Mice
  • Animal Model: APPSwDI/NOS2-/- mice, which develop significant amyloid pathology and neuronal loss.[1][4]

  • Administration: BBG was administered orally for three months.[1][4] The exact dosage was not specified in the reviewed abstracts.

  • Pathological Analysis: Immunohistochemical and electron microscopic analyses were performed on brain sections to assess neuronal loss and intracellular Aβ accumulation.[1][4]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental designs, the following diagrams are provided.

cluster_0 This compound Signaling Pathway Extracellular ATP Extracellular ATP P2X7R P2X7R Extracellular ATP->P2X7R Activates Neuroinflammation Neuroinflammation P2X7R->Neuroinflammation Promotes Proteasome Impairment Proteasome Impairment P2X7R->Proteasome Impairment Induces Exosome-mediated Tau Propagation Exosome-mediated Tau Propagation P2X7R->Exosome-mediated Tau Propagation Facilitates This compound This compound This compound->P2X7R Inhibits Cognitive Deficits Cognitive Deficits Neuroinflammation->Cognitive Deficits Proteasome Impairment->Cognitive Deficits Exosome-mediated Tau Propagation->Cognitive Deficits cluster_1 This compound Efficacy Study Workflow P301S Mice P301S Mice Treatment Treatment P301S Mice->Treatment Randomized Behavioral Testing Behavioral Testing Treatment->Behavioral Testing This compound or Vehicle Pathological Analysis Pathological Analysis Behavioral Testing->Pathological Analysis Data Analysis Data Analysis Pathological Analysis->Data Analysis

References

Unveiling Neuroinflammation: A Comparative Guide to Correlating GSK-1482160 PET Signal with P2X7R Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK-1482160 Positron Emission Tomography (PET) signal with immunohistochemistry (IHC) for the purinergic P2X7 receptor (P2X7R), a key player in neuroinflammation. This document synthesizes experimental data, details methodologies for key experiments, and visualizes complex biological and experimental workflows.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on microglia and other immune cells. Its upregulation is a hallmark of neuroinflammatory processes, making it a critical target for novel diagnostic and therapeutic strategies in neurodegenerative diseases, brain injuries, and gliomas. This compound is a potent and selective P2X7R antagonist that has been radiolabeled with Carbon-11 ([11C]this compound) and Fluorine-18 ([18F]this compound) for in-vivo imaging of P2X7R expression using PET. This guide delves into the correlation between the in-vivo PET signal of this compound and the ex-vivo confirmation of P2X7R expression through immunohistochemistry.

Quantitative Data Summary

The following tables summarize the quantitative data from studies correlating this compound PET signal with P2X7R expression, validated by immunohistochemistry or other methods.

Table 1: Correlation of [11C]this compound PET with P2X7R Expression

Model SystemPET Imaging MetricImmunohistochemistry/Western Blot FindingCorrelationReference
Lipopolysaccharide (LPS)-induced neuroinflammation in mice3.2-fold increase in PET signal1.8-fold increase in P2X7R IHC signal, 1.7-fold increase in P2X7R Western blot signalStrong positive correlation[1]
Experimental Autoimmune Encephalomyelitis (EAE) rat modelTracer uptake strongly correlated with disease severityTracer uptake strongly correlated with P2X7-positive cell counts and activated microglia numbersStrong positive correlation[2]

Table 2: Correlation of [18F]this compound PET with P2X7R Expression

Model SystemPET Imaging MetricImmunohistochemistry FindingCorrelation Coefficient (r)Reference
Human GliomaStandardized Uptake Value Ratio (SUVR)P2X7R expression predominantly by glioma-associated microglia/macrophages0.7783[3]
rTg4510 tauopathy mouse modelIncreased SUVR in cortex and basal forebrainIncreased P2X7R immunofluorescence in brains of 7-month-old mice with tau pathologyPositive correlation[4][5]
APP/PS1 & 5xFAD Alzheimer's disease mouse modelsNo significant difference in SUVR compared to wild-typeNo significant difference in P2X7R immunofluorescence compared to wild-typeNo significant correlation[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

[11C]this compound PET Imaging in a Neuroinflammation Model

Animal Model: C57BL/6 mice are pre-injected with a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 20 mg/kg body weight to induce neuroinflammation. Control mice receive a saline injection.[6]

Radiotracer Administration: Mice are anesthetized, and [11C]this compound is administered via tail vein injection.[7]

PET/CT Imaging: Dynamic in-vivo PET/CT is performed 72 hours after LPS administration.[1][8] Images are acquired for a specified duration (e.g., 60 minutes).

Data Analysis: Time-activity curves are generated for various brain regions. The total distribution volume (VT) is calculated using a 2-compartment, 5-parameter tracer kinetic model.[1] Standardized Uptake Values (SUVs) are also calculated and compared between the LPS-treated and control groups.

[18F]this compound PET Imaging in Human Glioma

Patient Preparation: Patients with suspected glioma are fasted for at least 4 hours before the scan.

Radiotracer Administration: [18F]this compound is administered intravenously.[9]

PET/MRI Imaging: Dynamic PET scans are acquired for 70 minutes post-injection, often simultaneously with an MRI scan for anatomical reference.[9]

Data Analysis: The mean standardized uptake value ratio (SUVR) is calculated for the tumor region, typically using a reference tissue model.[3] Parametric maps of binding potential can also be generated from dynamic scan data.[9]

P2X7R Immunohistochemistry (IHC)

Tissue Preparation: Following PET imaging, animals are euthanized, and their brains are harvested. The brains are fixed in 4% paraformaldehyde, cryoprotected, and sectioned. For human studies, tumor tissue is obtained during surgery.[4][9]

Staining Procedure:

  • Brain sections are washed and blocked to prevent non-specific antibody binding.

  • Sections are incubated with a primary antibody specific for P2X7R.

  • Following washes, a fluorescently-labeled secondary antibody is applied.

  • Sections may be co-stained with markers for microglia (e.g., Iba1) or astrocytes (e.g., GFAP).

  • Sections are mounted and imaged using a fluorescence microscope.

Quantification: The intensity of the P2X7R immunofluorescence signal or the number of P2X7R-positive cells is quantified using image analysis software.[3][4]

Visualizations

The following diagrams illustrate key pathways and workflows.

P2X7R_Signaling_Pathway P2X7R Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ATP ATP P2X7R P2X7 Receptor ATP->P2X7R binds Ca2_influx Ca2+ Influx P2X7R->Ca2_influx K_efflux K+ Efflux P2X7R->K_efflux NLRP3_Inflammasome NLRP3 Inflammasome Activation Ca2_influx->NLRP3_Inflammasome MAPK_pathway MAPK Pathway (p38, ERK) Ca2_influx->MAPK_pathway NFkB_pathway NF-κB Pathway Ca2_influx->NFkB_pathway K_efflux->NLRP3_Inflammasome Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Proinflammatory_Cytokines Pro-inflammatory Cytokine Release IL1b->Proinflammatory_Cytokines MAPK_pathway->Proinflammatory_Cytokines NFkB_pathway->Proinflammatory_Cytokines

P2X7R Signaling Pathway Diagram

Experimental_Workflow Experimental Workflow for Correlating PET and IHC cluster_invivo In-Vivo cluster_exvivo Ex-Vivo Animal_Model Animal Model of Disease (e.g., Neuroinflammation, Glioma) Radiotracer_Injection [11C] or [18F]this compound Injection Animal_Model->Radiotracer_Injection PET_Imaging PET/CT or PET/MRI Acquisition Radiotracer_Injection->PET_Imaging Data_Analysis_PET PET Data Analysis (SUVR, VT) PET_Imaging->Data_Analysis_PET Tissue_Collection Brain/Tumor Tissue Collection PET_Imaging->Tissue_Collection Correlation_Analysis Correlation Analysis Data_Analysis_PET->Correlation_Analysis IHC_Staining P2X7R Immunohistochemistry (IHC) Tissue_Collection->IHC_Staining Microscopy Fluorescence Microscopy IHC_Staining->Microscopy Data_Analysis_IHC IHC Quantification (Signal Intensity, Cell Count) Microscopy->Data_Analysis_IHC Data_Analysis_IHC->Correlation_Analysis

Workflow for PET and IHC Correlation

Comparison with Alternatives

While this compound is a promising tracer for P2X7R imaging, several other PET radioligands targeting this receptor have been developed.

Table 3: Comparison of P2X7R PET Tracers

TracerIsotopeKey CharacteristicsReferences
[11C/18F]this compound 11C, 18FHigh affinity and selectivity, good blood-brain barrier penetration. Successfully used in preclinical and clinical studies.[1][2][3]
[11C]JNJ-54173717 11CHigh affinity for both human and rat P2X7R, crosses the blood-brain barrier.[10]
[18F]JNJ-64413739 18FApproved for use in humans to quantify P2X7R expression.
[11C]SMW139 11CShows high affinity and specificity for P2X7R.
[18F]PTTP 18FPotential for quantifying P2X7R expression in peripheral inflammation.

The choice of tracer may depend on the specific research question, the species being studied, and the availability of the radiolabeling precursor. This compound, with both 11C and 18F labeling options, offers flexibility in terms of production and imaging protocols. The longer half-life of 18F is advantageous for studies requiring longer scan times or for distribution to sites without an on-site cyclotron.

References

Comparative Analysis of GSK-1482160: In Vitro and In Vivo Binding Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo performance of GSK-1482160, a negative allosteric modulator of the P2X7 receptor (P2X7R). This compound has been pivotal in studying the role of P2X7R in inflammation and has been developed as a potent radioligand for Positron Emission Tomography (PET) imaging. This document summarizes key experimental data, details methodologies, and visually represents the underlying biological and experimental frameworks.

Introduction to this compound

This compound (N-{[2-chloro-3-(trifluoromethyl)phenyl]methyl}-1-methyl-5-oxo-L-prolinamide) is an orally bioavailable, brain-penetrant negative allosteric modulator of the P2X7 receptor.[1][2] It reduces the efficacy of the endogenous agonist, adenosine (B11128) triphosphate (ATP), at the P2X7 receptor without affecting ATP's binding affinity.[1][2][3] This mechanism effectively inhibits the downstream signaling cascade that leads to the release of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β).[1][2] Due to its high affinity and favorable pharmacokinetic properties, this compound has been radiolabeled with Carbon-11 ([¹¹C]this compound) and Fluorine-18 ([¹⁸F]this compound) for use as a PET tracer to visualize and quantify P2X7R expression in vivo, particularly in the context of neuroinflammation.[4][5][6][7]

P2X7 Receptor Signaling Pathway and this compound Mechanism of Action

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like microglia and macrophages. Its activation is a key step in the inflammatory response. As a negative allosteric modulator, this compound binds to a site on the receptor distinct from the ATP binding site, inhibiting the conformational change required for full channel activation and subsequent inflammatory signaling.

P2X7_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling P2X7R P2X7 Receptor Inflammasome NLRP3 Inflammasome Activation P2X7R->Inflammasome Ion Flux (Ca²⁺, K⁺) ATP ATP (Agonist) ATP->P2X7R Binds GSK This compound (Negative Allosteric Modulator) GSK->P2X7R Binds & Inhibits Casp1 Caspase-1 Activation Inflammasome->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β (Secretion) ProIL1b->IL1b out Pro-inflammatory Response IL1b->out IL1b->out

Caption: P2X7R signaling pathway and the inhibitory action of this compound.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for this compound binding and its effects, providing a clear comparison between in vitro and in vivo findings.

Table 1: In Vitro Binding Characteristics of this compound
ParameterSpecies/SystemValueReference
pIC₅₀ Human P2X7R8.5[1]
Rat P2X7R6.5[1]
Kᵢ Human P2X7R (HEK293 cells)2.63 ± 0.6 nM[7]
Kₑ Human P2X7R (HEK293 membranes)1.15 ± 0.12 nM[4][5][6]
Bₘₐₓ Human P2X7R (HEK293 membranes)3.03 ± 0.10 pmol/mg[4][5]
kₒₙ Human P2X7R (HEK293 cells)0.2312 ± 0.0154 min⁻¹·nM⁻¹[5][8]
kₒff Human P2X7R (HEK293 cells)0.2547 ± 0.0155 min⁻¹[5][8]
Table 2: In Vivo Target Engagement and Efficacy of this compound
ParameterModel/SpeciesKey FindingReference
Brain Uptake Mice (LPS-induced inflammation)~8-fold higher tracer uptake vs. saline controls.[4][8]
PET Signal Increase Mice (LPS-induced inflammation)3.2-fold increase in [¹¹C]this compound signal.[5][6]
Receptor Blocking Mice (LPS + excess this compound)97% blocking of PET signal by 30 min.[5][6]
P2X7R Upregulation EAE Rat Model (Spinal Cord)Tracer uptake correlated with P2X7R protein level.[7]
Analgesic Efficacy Rat (Chronic Inflammatory Pain)Efficacy comparable to celecoxib.[1][2]
Analgesic Efficacy Rat (Neuropathic Pain)Efficacy comparable to gabapentin.[1][2]
Pharmacokinetics Healthy Human SubjectsTₘₐₓ within 3.5 h; T₁/₂ less than 4.5 h.[2][3]
Pharmacodynamics Healthy Human SubjectsPK/PD model quantified dose-dependent inhibition of IL-1β release.[2][3][9]

In Vitro-In Vivo Correlation (IVIVC)

A strong correlation exists between the in vitro properties of this compound and its in vivo performance. The high in vitro affinity (nanomolar Kᵢ and Kₑ values) translates directly to its utility as a high-contrast PET imaging agent, capable of detecting inflammation-induced upregulation of P2X7R in vivo.

The first-in-human study provided a direct IVIVC by correlating plasma concentrations of this compound with the ex vivo inhibition of ATP-induced IL-1β release in whole blood.[2] This allowed for the development of a robust pharmacokinetic/pharmacodynamic (PK/PD) model that could simulate target engagement and predict the necessary exposure for therapeutic efficacy, demonstrating a clear link from in vitro potency to in vivo pharmacological response.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_preclinical Preclinical In Vivo Validation cluster_clinical Clinical Translation vitro_assay Radioligand Binding (Kd, Ki, Bmax) pet PET Imaging (Tracer Uptake, Blocking) vitro_assay->pet Predicts Imaging Success vitro_func Functional Assays (pIC50) efficacy Disease Models (e.g., Pain, Inflammation) vitro_func->efficacy Predicts Efficacy pkpd Human PK/PD Studies (Exposure vs. Biomarker) pet->pkpd Informs Target Engagement efficacy->pkpd Informs Therapeutic Potential

References

Safety Operating Guide

Proper Disposal of GSK-1482160: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of GSK-1482160, a potent research compound, with strict adherence to safety and environmental regulations. As a bioactive small molecule, improper disposal can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound and associated waste materials.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, whether in solid form or in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Identification and Segregation

Proper segregation of waste is critical to ensure safe and compliant disposal. All materials that have come into contact with this compound must be treated as hazardous chemical waste.

Table 1: this compound Waste Stream Classification

Waste TypeDescriptionDisposal Container
Solid Waste Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, filter paper, gloves, bench paper).Designated, sealed, and clearly labeled hazardous solid waste container.
Liquid Waste Solutions containing this compound, solvents used for rinsing contaminated glassware, and mother liquors from syntheses or purifications.Designated, sealed, and clearly labeled hazardous liquid waste container. Ensure waste is segregated by solvent compatibility.
Sharps Waste Needles, syringes, and pipette tips used to handle this compound solutions.Puncture-resistant sharps container specifically designated for chemically contaminated sharps.
Contaminated Glassware Vials, flasks, and beakers that have contained this compound.After initial rinsing (with the rinsate collected as hazardous liquid waste), glassware should be placed in a designated container for contaminated labware.

Step-by-Step Disposal Procedures

Step 1: Waste Collection at the Point of Generation Immediately after use, place all this compound-contaminated materials into the appropriate, pre-labeled waste container located within the laboratory's Satellite Accumulation Area (SAA).

Step 2: Container Management Ensure all waste containers are kept securely closed except when adding waste.[1] Containers must be in good condition, compatible with the chemical waste, and properly labeled with the words "Hazardous Waste," the full chemical name of the contents (including solvents and estimated concentrations), and the date of accumulation.[2]

Step 3: Storage in a Satellite Accumulation Area (SAA) Store filled or partially filled waste containers in a designated SAA within the laboratory.[1] This area must be under the control of the laboratory personnel and at or near the point of waste generation.

Step 4: Arranging for Disposal Once a waste container is full, or if it has been in the SAA for an extended period (typically not to exceed one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1] Do not move the waste to a central accumulation area yourself unless specifically trained and authorized to do so.

Step 5: Professional Disposal Your institution's EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the this compound waste, typically through high-temperature incineration.[3]

Important: Never dispose of this compound or its containers in the regular trash or down the drain.[2][4] Pharmaceutical compounds can have detrimental effects on aquatic ecosystems and public water systems.[4]

Regulatory Compliance

All disposal procedures must comply with federal, state, and local regulations. The primary federal regulations governing hazardous waste are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) standards for handling hazardous materials.[2][5]

Table 2: Key Regulatory and Safety Bodies

AgencyRole in Waste DisposalKey Guidance
EPA Regulates the generation, transportation, treatment, storage, and disposal of hazardous waste.Resource Conservation and Recovery Act (RCRA).
OSHA Ensures safe and healthful working conditions by setting and enforcing standards.Hazard Communication Standard, Personal Protective Equipment (PPE) standards.[6]
Institutional EHS Provides specific guidance and services for waste management within your organization.Consult your institution's specific chemical hygiene and waste management plans.

Experimental Workflow for Waste Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Institutional Procedures A This compound Use in Experiment B Identify Waste Type (Solid, Liquid, Sharps) A->B C Segregate into Labeled, Compatible Waste Container B->C All waste is hazardous D Store in Designated Satellite Accumulation Area (SAA) C->D E Container Full or Ready for Disposal? D->E F Contact Environmental Health & Safety (EHS) E->F Yes G EHS Arranges Pickup by Licensed Waste Vendor F->G H Final Disposal (e.g., Incineration) G->H

Caption: Decision workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of GSK-1482160: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent pharmaceutical compounds such as GSK-1482160. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling novel chemical entities. The following procedural, step-by-step guidance directly addresses key operational questions for the safe management of this compound in a research setting.

Essential Personal Protective Equipment (PPE)

Given the potent, biologically active nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent accidental exposure. The following table summarizes the required PPE for various stages of handling.

Handling ScenarioRequired Personal Protective Equipment (PPE)
Low-Energy Operations (e.g., weighing, preparing solutions in a contained environment)- Disposable, low-linting coverall (e.g., Tyvek®) with elastic cuffs- Double-layered nitrile gloves- Safety glasses with side shields or chemical splash goggles- N95 respirator or higher
High-Energy Operations (e.g., sonicating, vortexing, potential for aerosol generation)- Disposable, liquid-resistant coverall with hood and taped seams- Double-layered nitrile gloves (outer layer with extended cuff)- Chemical splash goggles and a face shield- Powered Air-Purifying Respirator (PAPR)
General Laboratory Area (where this compound is handled)- Dedicated lab coat- Safety glasses- Single pair of nitrile gloves
Emergency Spill - Chemical-resistant, disposable coverall with hood- Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Full-face respirator with appropriate cartridges or a Self-Contained Breathing Apparatus (SCBA)

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step operational plan is critical to minimize the risk of exposure and ensure the integrity of the compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage. If compromised, do not open and follow emergency procedures.

  • Designated Storage: this compound should be stored in a designated, clearly labeled, and access-restricted area.

  • Storage Conditions: Adhere to the manufacturer's recommended storage conditions to ensure chemical stability.

ParameterRecommended Condition
Temperature As specified by the supplier (typically -20°C or -80°C for long-term storage).
Atmosphere Store in a dry, inert atmosphere if specified by the supplier.
Light Protect from light.
Preparation and Handling
  • Controlled Environment: All handling of this compound powder should be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure.

  • Weighing: Use a balance inside a containment enclosure. Use disposable weigh boats and tools to prevent cross-contamination.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid aerosolization. Ensure the vessel is securely capped before vortexing or sonicating.

Experimental Use
  • Clear Labeling: All vessels containing this compound must be clearly labeled with the compound name, concentration, solvent, and appropriate hazard symbols.

  • Containment: Whenever possible, perform experimental procedures within a contained system.

  • Transport: When moving solutions of this compound between laboratories, use a secondary, shatterproof container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All disposable materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated using a validated procedure before being removed from the containment area. This may involve rinsing with a suitable solvent that can be collected as hazardous waste.

  • Disposal Vendor: All this compound waste must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill Response:

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • If the spill is large or involves a significant release of powder, evacuate the laboratory and contact the institution's emergency response team.

    • For small, manageable spills within a containment enclosure, trained personnel wearing appropriate PPE should use a chemical spill kit to absorb the material. The cleanup materials should be collected in a sealed hazardous waste container.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Containment) cluster_experiment Experimental Use cluster_disposal Disposal A Receive Shipment B Inspect for Damage A->B C Log and Label B->C If OK L Dispose via Licensed Vendor B->L If Damaged, Follow Emergency Procedures D Store in Designated Location (-20°C or -80°C) C->D E Don Appropriate PPE D->E F Weigh Compound E->F G Prepare Solution F->G H Conduct Experiment G->H I Label All Vessels H->I J Segregate Waste H->J K Decontaminate Equipment H->K I->J J->L K->J

Caption: Workflow for the Safe Handling of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.